Murepavadin
説明
特性
IUPAC Name |
(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRXGOBXZLKHZ-NZUANIILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H112N22O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944252-63-5 | |
| Record name | Murepavadin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murepavadin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 944252-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUREPAVADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Murepavadin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Murepavadin (POL7080) represents a pioneering class of outer membrane protein-targeting antibiotics, exhibiting potent and specific bactericidal activity against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the core mechanism of action of this compound, its molecular interactions, and the resultant physiological consequences for the bacterium. This compound's novel mechanism centers on the inhibition of the lipopolysaccharide (LPS) transport protein D (LptD), a critical component of the LPS transport machinery in Gram-negative bacteria. By disrupting the final and essential step of outer membrane biogenesis—the insertion of LPS into the outer leaflet—this compound induces a cascade of events leading to membrane disorganization, increased permeability, and ultimately, cell death. This document provides a comprehensive overview of the experimental evidence supporting this mechanism, including quantitative data on its activity, detailed experimental protocols, and visual representations of the key pathways and workflows.
Molecular Target and Binding Interaction
This compound's primary molecular target is the lipopolysaccharide (LPS) transport protein D (LptD) of Pseudomonas aeruginosa. LptD, in complex with the lipoprotein LptE, forms the outer membrane component of the Lpt machinery, which is responsible for the translocation of LPS from the periplasm to the cell surface.
This compound, a synthetic cyclic β-hairpin peptidomimetic, binds with high affinity to the periplasmic domain of LptD.[1][2][3] This interaction is highly specific to P. aeruginosa LptD, which contains a unique N-terminal insert domain not found in the LptD of other Gram-negative bacteria, contributing to this compound's narrow spectrum of activity.[4]
Binding Affinity
Microscale thermophoresis (MST) has been employed to quantify the binding affinity of a fluorescently labeled derivative of a this compound analogue (L27-11) to the LptD/E complex of P. aeruginosa.
| Compound | Target | Method | Kd (nM) |
| L27-11 (this compound analogue) | LptD/E complex | Microscale Thermophoresis (MST) | 13 ± 5 |
| Table 1: Binding affinity of a this compound analogue to the P. aeruginosa LptD/E complex.[3] |
Disruption of the Outer Membrane
By binding to LptD, this compound effectively obstructs the transport and insertion of LPS into the outer leaflet of the outer membrane.[5][6][7][8] This leads to a disruption of the asymmetric lipid bilayer, with an accumulation of LPS in the inner membrane and a relative increase in phospholipids (B1166683) in the outer leaflet.[7] The consequences of this disruption are multifaceted:
-
Increased Outer Membrane Permeability: The compromised integrity of the outer membrane leads to increased permeability to hydrophobic substances.[9]
-
Envelope Stress Response: The mislocalization of LPS and the overall disruption of the outer membrane trigger an envelope stress response in the bacterium, mediated by the sigma factor AlgU.[9]
-
Cell Death: The culmination of these effects leads to a loss of cellular homeostasis and ultimately, bactericidal activity.[5][8]
Experimental Workflow: Outer Membrane Permeability Assay
A common method to assess outer membrane permeability is the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. Upon membrane disruption, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.
In Vitro Activity
This compound demonstrates potent and specific in vitro activity against a wide range of P. aeruginosa clinical isolates, including strains resistant to multiple other classes of antibiotics.
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| P. aeruginosa (All) | 1,219 | 0.12 | 0.12 |
| P. aeruginosa (MDR) | 300 | 0.12 | 0.25 |
| P. aeruginosa (XDR) | 167 | 0.12 | 0.25 |
| Table 2: In vitro activity of this compound against clinical isolates of P. aeruginosa.[5][10][11][12] |
| Organism Subset | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |
| Colistin-non-susceptible | 50 | 0.25 | 0.25 |
| Ceftolozane/tazobactam-non-susceptible | 231 | 0.12 | 0.25 |
| Tobramycin-non-susceptible | 412 | 0.12 | 0.25 |
| Table 3: this compound activity against XDR P. aeruginosa isolates with specific resistance profiles.[13] |
Synergistic Interactions with Other Antibiotics
The disruption of the outer membrane by this compound can enhance the activity of other antibiotics that are normally hindered by this barrier.
This compound and β-Lactams
Sublethal concentrations of this compound increase the influx of β-lactam antibiotics, leading to enhanced bactericidal effects. A synergistic therapeutic effect has been observed in a mouse model of acute pneumonia when this compound is combined with ceftazidime/avibactam.[9]
This compound and Aminoglycosides
This compound enhances the bactericidal efficacies of aminoglycosides like tobramycin (B1681333) and amikacin (B45834). This is attributed to both the increased outer membrane permeability and an enhancement of the bacterial membrane potential, which promotes the intracellular uptake of aminoglycosides.[14]
This compound and Fluoroquinolones
This compound has been shown to enhance the bactericidal efficacy of ciprofloxacin (B1669076) by increasing its intracellular accumulation through the suppression of drug efflux pumps.[4]
In Vivo Efficacy
Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of this compound.
Experimental Protocol: Murine Pneumonia Model
A common model to assess the in vivo efficacy of antibiotics against respiratory pathogens involves the induction of pneumonia in mice.
-
Infection: Mice are intranasally inoculated with a suspension of P. aeruginosa (e.g., 4 x 106 CFU of strain PA14).[4][14]
-
Treatment: At a specified time post-infection (e.g., 3 hours), mice are treated with this compound (e.g., 0.25 mg/kg), a comparator antibiotic, or a combination, typically administered intranasally or intravenously.[4][7][14]
-
Assessment: After a defined treatment period (e.g., 16 hours), mice are euthanized, and the bacterial load in the lungs is determined by homogenizing the lung tissue and plating serial dilutions to count colony-forming units (CFU).[4]
In a murine acute pneumonia model, the combination of this compound and amikacin showed a synergistic bactericidal effect.[14] Similarly, a combination of this compound with ceftazidime/avibactam demonstrated synergistic therapeutic effects.[7]
Resistance Mechanisms
While this compound has a low propensity for resistance development, mechanisms of reduced susceptibility have been investigated. These are primarily associated with modifications in the drug's target or the LPS structure itself.
-
LptD Alterations: A tandem duplication of 6 residues in the periplasmic region of LptD has been reported in strains with decreased susceptibility to this compound.[4]
-
LPS Modifications: Mutations in genes involved in lipopolysaccharide/lipid A biosynthesis, such as lpxL1 and lpxL2, have been linked to high-level this compound resistance. These mutations can lead to a lower abundance of hexa-acylated lipid A.[4]
Proteomic Response to this compound
The cellular response to this compound treatment involves significant changes in the bacterial proteome. Proteomic analyses of P. aeruginosa treated with sublethal concentrations of this compound have revealed alterations in the protein composition of both the inner and outer membranes.[9]
Experimental Protocol: Proteomic Analysis (BONCAT)
Bio-orthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique to analyze the proteome of specific bacterial subpopulations, such as those responding to antibiotic stress.
-
Labeling: P. aeruginosa cultures are incubated with a non-canonical amino acid (e.g., azidohomoalanine) in the presence or absence of this compound. This amino acid is incorporated into newly synthesized proteins.
-
Lysis and Click Chemistry: The bacterial cells are lysed, and the azide-modified proteins are selectively tagged with a reporter molecule (e.g., a biotin-alkyne) via a click chemistry reaction.
-
Enrichment: The biotin-tagged proteins are enriched from the total protein lysate using streptavidin-coated beads.
-
Mass Spectrometry: The enriched proteins are digested into peptides and identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
This methodology allows for the specific identification of proteins that are actively synthesized during the cellular response to this compound.
Conclusion
This compound's mechanism of action represents a significant advancement in the fight against multidrug-resistant P. aeruginosa. Its high specificity for LptD, coupled with its novel mode of disrupting the outer membrane, provides a potent and targeted bactericidal effect. The ability of this compound to synergize with existing classes of antibiotics further enhances its therapeutic potential. A thorough understanding of its molecular interactions, the resulting cellular responses, and the mechanisms of potential resistance is crucial for its continued development and clinical application. This guide provides a foundational resource for researchers and drug development professionals engaged in the study and application of this promising new antibiotic.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound activity tested against contemporary (2016-17) clinical isolates of XDR Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of the Murepavadin-LptD Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murepavadin (POL7080) is a pioneering antibiotic specifically targeting the outer membrane protein Lipopolysaccharide (LPS) transport protein D (LptD) of Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of the binding interaction between this compound and LptD, a critical mechanism for its potent and specific antimicrobial activity. By inhibiting LptD, this compound disrupts the essential process of LPS transport to the outer membrane, leading to bacterial cell death.[1][2][3][4] This document summarizes key quantitative binding data, details the experimental protocols used for characterization, and presents visual representations of the interaction and experimental workflows.
Introduction to this compound and its Target, LptD
This compound is a synthetic, cyclic β-hairpin peptidomimetic derived from protegrin I, a naturally occurring antimicrobial peptide.[1] Its unique mechanism of action circumvents common resistance pathways, making it a promising candidate against multidrug-resistant P. aeruginosa infections.[1] The molecular target of this compound is LptD, a crucial component of the LPS transport machinery in Gram-negative bacteria.[1][2] The LptD/E complex, situated in the outer membrane, is responsible for the final stage of LPS translocation from the periplasm to the cell surface.[5] The specificity of this compound for P. aeruginosa LptD is attributed to its interaction with a unique N-terminal domain present in the LptD of Pseudomonas species.[6]
The this compound-LptD Binding Interaction
Current research indicates that this compound binds to the periplasmic domain of LptD.[5][7] This interaction physically obstructs the transport of LPS, leading to its accumulation in the inner membrane and ultimately causing cell envelope stress and bacterial death.[7] The stable β-hairpin conformation of this compound is essential for this high-affinity binding.[1]
Binding Affinity
Quantitative analysis of the binding affinity between this compound analogues and the LptD/E complex has been determined using MicroScale Thermophoresis (MST). These studies reveal a high-affinity interaction in the nanomolar range.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| L27-11 (this compound analogue) | P. aeruginosa LptD/E complex | MicroScale Thermophoresis (MST) | 13 ± 5 nM | Andolina et al., 2018 |
Experimental Protocols for Binding Site Characterization
The characterization of the this compound-LptD binding site has been achieved through a combination of biophysical and biochemical techniques. The following sections detail the methodologies for key experiments.
MicroScale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell, such as during a binding event.
Objective: To determine the binding affinity (Kd) of this compound to the LptD/E complex.
Materials:
-
Purified recombinant P. aeruginosa LptD/E complex
-
Fluorescently labeled this compound analogue (e.g., fl-L27-11)
-
MST buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20)
-
Monolith NT.115 instrument (NanoTemper Technologies)
-
Standard and premium capillaries
Procedure:
-
Sample Preparation:
-
A series of 16 dilutions of the unlabeled LptD/E complex is prepared in MST buffer, starting from a high concentration (e.g., 1 µM) and performing 1:1 serial dilutions.
-
The fluorescently labeled this compound analogue is diluted to a constant final concentration (e.g., 10 nM) in MST buffer.
-
-
Binding Reaction:
-
Equal volumes of each LptD/E dilution are mixed with the fluorescently labeled this compound solution.
-
The mixtures are incubated for a short period (e.g., 10 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
The samples are loaded into MST capillaries.
-
The capillaries are placed in the Monolith NT.115 instrument.
-
The MST experiment is performed, measuring the fluorescence change in response to the induced temperature gradient.
-
-
Data Analysis:
-
The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the LptD/E concentration.
-
The resulting binding curve is fitted to the Kd model using the MO.Affinity Analysis software to determine the dissociation constant.
-
Photolabeling and Mass Spectrometry
Photolabeling, in conjunction with mass spectrometry, is employed to identify the specific domain of LptD that interacts with this compound. This technique utilizes a photo-reactive analogue of this compound that covalently crosslinks to its binding partner upon UV irradiation.
Objective: To identify the binding domain of this compound on the LptD protein.
Materials:
-
Whole P. aeruginosa cells or purified LptD/E complex
-
Photo-activatable this compound analogue (e.g., PAL6)
-
UV light source (e.g., 365 nm)
-
SDS-PAGE equipment and reagents
-
In-gel digestion reagents (e.g., trypsin)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Photolabeling:
-
In vivo:P. aeruginosa cells are incubated with the photo-activatable this compound analogue in the dark.
-
In vitro: The purified LptD/E complex is incubated with the photo-activatable analogue.
-
The samples are then exposed to UV light to induce covalent crosslinking.
-
-
Protein Separation and Identification:
-
The labeled proteins are separated by SDS-PAGE.
-
The protein band corresponding to LptD is excised from the gel.
-
-
Mass Spectrometry Analysis:
-
The excised protein band is subjected to in-gel digestion with trypsin.
-
The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is analyzed to identify the peptides that are crosslinked to the this compound analogue, thereby pinpointing the binding region on LptD.
-
Visualizing the this compound-LptD Interaction and Experimental Workflows
Resistance Mechanisms
Resistance to this compound in P. aeruginosa has been linked to mutations within the LptD protein. Notably, a tandem duplication of six amino acid residues in the periplasmic β-jellyroll domain of LptD has been shown to confer resistance. This finding further corroborates the periplasmic domain as the primary binding site for this compound.
Conclusion and Future Directions
The characterization of the this compound-LptD binding site provides a solid foundation for understanding the mechanism of action of this novel antibiotic. The high-affinity interaction with the periplasmic domain of LptD underscores its potency and specificity. While the general binding region has been identified, the precise amino acid residues involved in the interaction are yet to be fully elucidated. Future studies employing techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling will be instrumental in providing a high-resolution structure of the this compound-LptD complex. This detailed structural information will not only refine our understanding of its mechanism but also guide the development of next-generation outer membrane protein-targeting antibiotics.
References
- 1. studenttheses.uu.nl [studenttheses.uu.nl]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 5. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Murepavadin: A Technical Guide to its Chemical Synthesis and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically targeting the Gram-negative bacterium Pseudomonas aeruginosa.[1][2] As a novel Outer Membrane Protein Targeting Antibiotic (OMPTA), its unique mechanism of action and high potency against multidrug-resistant (MDR) strains make it a significant subject of study in the ongoing battle against antimicrobial resistance.[1][3] This document provides a detailed overview of the chemical structure of this compound and the methodologies employed for its synthesis.
Chemical Structure and Properties
This compound is a synthetic, cyclic 14-amino-acid peptide.[3][4] Its structure is based on protegrin I, a naturally occurring host-defense peptide, and is stabilized in a β-hairpin conformation by a D-proline-L-proline turn dipeptide.[1][5] This specific conformation is crucial for its biological activity.[1] The peptide sequence is cyclo[Ser-dPro-Pro-Thr-Trp-Ile-Dab-Orn-dDab-Dab-Trp-Dab-Dab-Ala].[5][6] The presence of non-standard amino acids, such as D-isomers and diaminobutyric acid (Dab), is a key feature of its design.
Nuclear magnetic resonance studies have confirmed that the stable β-hairpin structure is essential for its interaction with the bacterial target.[1] Derivatives lacking this stable conformation lose their antimicrobial activity.[1]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C73H112N22O16 | [7] |
| Molecular Weight | 1553.8 g/mol | [7] |
| IUPAC Name | (3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | [7] |
| CAS Number | 944252-63-5 | [7] |
Chemical Synthesis
The synthesis of this compound is a complex, multi-step process typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] This approach involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The overall process can be broken down into linear peptide assembly, cleavage and deprotection, cyclization, and final purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis of the Antimicrobial Peptide this compound Using Novel Coupling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C73H112N22O16 | CID 91824766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preclinical Discovery and Evaluation of Murepavadin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murepavadin (POL7080) is a pioneering antibiotic representing a new class of outer membrane protein-targeting antibiotics (OMPTAs).[1][2][3] It is a synthetic, cyclic beta-hairpin peptidomimetic derived from protegrin I (PG-1), a natural antimicrobial peptide.[4] this compound was specifically designed to combat infections caused by the Gram-negative bacterium Pseudomonas aeruginosa, a pathogen notorious for its high levels of intrinsic and acquired resistance to multiple drugs.[5][6] This document provides a comprehensive overview of the preclinical research that underpinned the development of this compound, detailing its unique mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profile, and safety data.
Discovery and Optimization
The development of this compound originated from the host defense peptide protegrin I (PG-1), which exhibits broad-spectrum antimicrobial activity but is limited by its high hemolytic activity.[4] Through a process of iterative synthesis and optimization, analogues with increasingly potent and selective activity against Pseudomonas spp. were generated.[4] This optimization process led to the discovery of this compound, which demonstrated remarkable Pseudomonas-specific activity, high plasma stability, and a significantly improved safety profile, being non-hemolytic at concentrations up to 100 μg/mL.[4]
Mechanism of Action
This compound employs a novel mechanism of action that distinguishes it from all other classes of antibiotics.[4][5] It specifically targets the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of P. aeruginosa.[1][4][6] LptD is a crucial component of the LPS transport machinery, responsible for the final step of inserting LPS into the outer leaflet of the outer membrane.[2][7] By binding to LptD, this compound inhibits its function, leading to the disruption of the outer membrane, accumulation of LPS in the periplasm, and ultimately, bacterial cell death.[4][6][7] This targeted approach ensures high specificity for P. aeruginosa and minimizes off-target effects.[6]
In Vitro Activity
Preclinical studies have consistently demonstrated this compound's potent and specific bactericidal activity against a wide range of P. aeruginosa clinical isolates.[4] This includes strains resistant to multiple other classes of antibiotics, such as carbapenems and colistin.[4][5] A large surveillance study testing over 1,200 clinical isolates from the USA, Europe, and China showed a consistent MIC90 (the minimum inhibitory concentration required to inhibit the growth of 90% of organisms) of 0.12 to 0.25 mg/L.[2][4][8] Importantly, no cross-resistance with other antibiotics has been observed, which is consistent with its unique mechanism of action.[2][4]
| Parameter | Value | Reference |
| MIC50 (Broth Microdilution) | 0.125 mg/L | [9][10] |
| MIC90 (Broth Microdilution) | 2 mg/L | [9][10] |
| MIC90 (Surveillance Study) | 0.12 - 0.25 mg/L | [2][4][8] |
| Bactericidal Concentration (vs. 95.4% of strains) | 32 mg/L (within 1-5 h) | [9][10] |
Table 1: Summary of In Vitro Activity of this compound against P. aeruginosa.
In Vivo Efficacy
This compound has shown outstanding efficacy in various preclinical animal models of infection, including sepsis, lung, and thigh infection models.[4] These studies have been crucial in establishing its potential for treating serious infections in humans.
| Animal Model | Efficacy Metric | Value | Reference |
| Mouse Sepsis Model | ED50 | 0.25 - 0.55 mg/kg | [4] |
| Murine Pneumonia Model (with Amikacin) | Bacterial Load Reduction (Combination) | 756-fold | [11] |
| Murine Pneumonia Model (with Ciprofloxacin) | Bacterial Load Reduction (Combination) | 1171-fold | [12] |
| Neutropenic Mouse Lung Infection | Static fAUC/MIC | 27.78 | [13] |
| Neutropenic Mouse Lung Infection | 1-log reduction fAUC/MIC | 39.85 | [13] |
Table 2: Summary of In Vivo Efficacy of this compound.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) profile of this compound is characterized by linear and dose-proportional kinetics.[4] Studies in neutropenic mouse models have been instrumental in defining the pharmacodynamic (PD) index that best correlates with its efficacy. The ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) was identified as the key driver of its antibacterial effect.[13] this compound also demonstrates good penetration into the epithelial lining fluid of the lungs, supporting its development for treating pneumonia.[4][14]
| Parameter | Species | Value | Reference |
| Half-life (single dose) | Healthy Humans | 2.52 to 5.30 h | |
| Total Clearance | Healthy Humans | 80.1 to 114 mL/h/kg | |
| Volume of Distribution | Healthy Humans | 415 to 724 mL/kg | |
| Plasma Peak Levels (subcutaneous) | Mice | 0.175 to 12.6 mg/liter | [1] |
| Plasma AUC (subcutaneous) | Mice | 0.186 to 30.0 mg·h/liter | [1] |
Table 3: Pharmacokinetic Parameters of this compound.
Resistance and Synergy
This compound has shown a low propensity for the development of resistance in vitro.[2] When resistance does occur, it has been associated with mutations in genes involved in LPS biosynthesis, such as lpxL1, lpxL2, and lptD.[9][15] Interestingly, studies have shown that this compound can act synergistically with other classes of antibiotics. For instance, it enhances the bactericidal activity of β-lactams by increasing the permeability of the outer membrane.[7] It also potentiates the efficacy of aminoglycosides by enhancing the bacterial membrane potential, which promotes the uptake of these drugs.[11][16] Furthermore, it has been shown to enhance the activity of ciprofloxacin (B1669076) by inhibiting drug efflux.[12][17]
Preclinical Safety and Toxicology
Preclinical safety studies indicated a favorable profile for this compound, with no significant hemolytic activity.[4] However, it was observed to activate mast cells via the MRGPRX2 receptor in vitro and its murine ortholog MrgprB2 in vivo, leading to degranulation and increased vascular permeability.[18] While early clinical trials in healthy volunteers showed that intravenous this compound was well-tolerated, a Phase III trial for hospital-acquired and ventilator-associated bacterial pneumonia was temporarily halted due to a higher-than-expected rate of acute kidney injury in the treatment group.[8][19] This has shifted the clinical development focus towards an inhaled formulation, which is expected to have lower systemic exposure and a better safety margin.[3][17][20]
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
-
Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar (B569324) plates overnight at 37°C.
-
Inoculum Preparation: Colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: this compound is serially diluted (typically 2-fold) in CAMHB in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vivo Murine Pneumonia Model
-
Animal Model: CD-1 or similar strains of mice are used. Neutropenia is often induced by intraperitoneal injection of cyclophosphamide (B585) to create an immunocompromised state, mimicking that of susceptible patients.[1][13]
-
Infection: Mice are anesthetized and intranasally inoculated with a predetermined lethal or sublethal dose of a P. aeruginosa strain.[11][12]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. This compound is administered via a relevant route (e.g., subcutaneous, intratracheal, or inhalation).[1][14]
-
Monitoring and Endpoint: Animals are monitored for a set period (e.g., 24 hours). The primary endpoint is typically the bacterial burden in the lungs, determined by colony-forming unit (CFU) counts from lung homogenates.[1][13] Efficacy is assessed by the reduction in CFU counts compared to untreated control groups.
Conclusion
The preclinical development of this compound showcases a successful structure-based drug design approach, leading to a first-in-class antibiotic with a novel mechanism of action against the challenging pathogen P. aeruginosa. Its potent in vitro and in vivo activity, coupled with a low propensity for resistance, underscores its potential as a valuable therapeutic option. While systemic administration has faced safety challenges, the ongoing development of an inhaled formulation holds promise for the targeted treatment of pulmonary infections, particularly in patient populations like those with cystic fibrosis. The extensive preclinical data provides a solid foundation for its continued clinical evaluation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphor Receives Approval to Start First-in-Human Clinical Trial of Inhaled Antibiotic this compound - BioSpace [biospace.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
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- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics and Safety of Intravenous this compound Infusion in Healthy Adult Subjects Administered Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models [pubmed.ncbi.nlm.nih.gov]
- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 15. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 [frontiersin.org]
- 19. labiotech.eu [labiotech.eu]
- 20. researchgate.net [researchgate.net]
Murepavadin: A Technical Deep-Dive into the Development of a Novel Anti-Pseudomonal Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murepavadin (POL7080) is a first-in-class peptidomimetic antibiotic specifically designed to target Pseudomonas aeruginosa, a gram-negative bacterium notorious for its high levels of intrinsic and acquired resistance to multiple drug classes. This technical guide provides a comprehensive overview of the development history and timeline of this compound, from its discovery and optimization to its progression through preclinical and clinical trials. It details the compound's unique mechanism of action, summarizes key quantitative data from its development program, and outlines the experimental protocols for pivotal studies.
Development History and Timeline
This compound emerged from a rational drug design program aimed at developing synthetic mimics of protegrin I, a naturally occurring antimicrobial peptide.[1] The development journey, spearheaded by Polyphor AG (now Spexis), has been marked by both promising results and significant challenges, leading to a strategic shift in its clinical application.
Key Milestones in this compound Development:
-
Discovery and Optimization: this compound was developed through the optimization of a cyclic beta-hairpin peptidomimetic scaffold.[1] Structure-activity relationship (SAR) studies identified key residues crucial for its potent and specific activity against P. aeruginosa.[2]
-
Preclinical Development: Extensive in vitro and in vivo preclinical studies demonstrated this compound's potent bactericidal activity against a broad panel of clinical isolates of P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4]
-
Phase 1 Clinical Trials (Intravenous): Early clinical trials in healthy volunteers established the safety and pharmacokinetic profile of intravenously administered this compound. The drug was generally well-tolerated at single and multiple ascending doses.[5]
-
Phase 2 Clinical Trial (Intravenous): A Phase 2 trial (NCT02096328) in patients with ventilator-associated bacterial pneumonia (VABP) caused by P. aeruginosa showed promising efficacy. Initial reports indicated a high clinical cure rate of 91% (10 out of 11 evaluable patients) and a 28-day all-cause mortality rate of 9%.[6][7]
-
Phase 3 Clinical Trials (Intravenous) and Termination: Two pivotal Phase 3 trials, PRISM-MDR (NCT03409679) and PRISM-UDR (NCT03582007), were initiated to evaluate the efficacy and safety of intravenous this compound for the treatment of VABP.[8][9] However, enrollment was halted in May 2019 due to a higher-than-expected incidence of acute kidney injury (nephrotoxicity) in the this compound arm of the PRISM-MDR study (56% of patients).[10][11] The intravenous development program was subsequently discontinued.
-
Development of Inhaled Formulation: Following the termination of the intravenous program, development efforts were redirected towards an inhaled formulation of this compound for the treatment of chronic P. aeruginosa lung infections in patients with cystic fibrosis (CF) and non-CF bronchiectasis.[12]
-
Phase 1 Clinical Trial (Inhaled): A Phase 1 study in healthy volunteers demonstrated that inhaled this compound was well-tolerated at all tested doses. The formulation achieved high concentrations in the epithelial lining fluid of the lungs with low systemic absorption, suggesting a favorable safety profile for this route of administration.[13]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Isolate Collection | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Global (US, Europe, China) | 1,219 | 0.12 | 0.12 | [14] |
| XDR Isolates (Europe & North America) | 785 | 0.12 | 0.25 | [15] |
| Cystic Fibrosis Isolates | 230 | 0.125 | 4 | [16] |
Table 2: Preclinical In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Efficacy Endpoint | Value | Reference |
| Sepsis Model | ED₅₀ | 0.25 - 0.55 mg/kg | [2] |
| Lung Infection Model | Bacterial Load Reduction | >2 log reduction at <1 mg/kg (intratracheal) | [12] |
| Lung Infection Model | fAUC/MIC for 1-log reduction | 39.85 | [3] |
Table 3: Phase 2 Clinical Trial (NCT02096328) of Intravenous this compound in VABP
| Endpoint | Result | Reference |
| Clinical Cure Rate (Test of Cure) | 91% (10/11 evaluable patients) | [6] |
| 28-day All-Cause Mortality | 9% | [6] |
Note: Data from this trial is limited due to the small sample size.
Table 4: Phase 3 Clinical Trial (PRISM-MDR) Safety Data (at time of halt)
| Adverse Event | This compound Arm | Comparator Arm | Reference |
| Acute Kidney Injury | 56% | 25-40% (expected) | [10][11] |
Table 5: Phase 1 Clinical Trial of Inhaled this compound in Healthy Volunteers
| Parameter | Doses | Result | Reference |
| Safety | Single ascending doses (12.5 mg to 300 mg) | Well-tolerated, no serious adverse events | [13] |
| Systemic Bioavailability | 300 mg single dose | <5% | [13] |
| Lung Concentration | 300 mg single dose | Levels in epithelial lining fluid remained above MIC₉₀ for P. aeruginosa at 24 hours post-dose | [13] |
Mechanism of Action and Signaling Pathway
This compound exerts its bactericidal effect through a novel mechanism of action that involves the specific targeting of the Lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[8][17] The Lpt complex is responsible for the transport and assembly of LPS, a critical component of the outer membrane in gram-negative bacteria.
By binding to LptD, this compound inhibits its function, leading to the disruption of LPS transport and insertion into the outer membrane.[17] This results in the accumulation of LPS in the periplasm and inner membrane, destabilizing the outer membrane and increasing its permeability.[18] The compromised outer membrane integrity ultimately leads to cell death.[2]
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinical and reference strains of P. aeruginosa is used.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution: this compound is serially diluted in CAMHB in 96-well microtiter plates.
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Murine Lung Infection Model
The in vivo efficacy of this compound is assessed in a neutropenic mouse lung infection model.
-
Animal Model: Female BALB/c mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of P. aeruginosa to establish a lung infection.[19]
-
Treatment: this compound is administered at various doses and schedules, typically starting 2 hours post-infection, via intratracheal or inhalation routes.[12]
-
Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and their lungs are homogenized. The bacterial load (CFU) in the lung homogenates is determined by plating serial dilutions on appropriate agar (B569324) media.
-
Data Analysis: The reduction in bacterial CFU in treated mice is compared to that in untreated control mice to determine the efficacy of this compound.
References
- 1. Spexis reports solid safety and pharmacokinetics results from first-in-human study with inhaled this compound, a novel macrocycle compound - BioSpace [biospace.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Pharmacokinetics and Safety of Intravenous this compound Infusion in Healthy Adult Subjects Administered Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. New treatments of multidrug-resistant Gram-negative ventilator-associated pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. jmilabs.com [jmilabs.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 13. Spexis reports results from Phase 1 trial of inhaled this compound – OINDPnews [oindpnews.com]
- 14. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
- 16. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is this compound used for? [synapse.patsnap.com]
- 18. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Murepavadin: A Technical Guide to a Novel Anti-Pseudomonal Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murepavadin (formerly POL7080) is a first-in-class peptidomimetic antibiotic specifically designed to combat infections caused by Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen. Its novel mechanism of action, targeting the lipopolysaccharide (LPS) transport protein D (LptD), offers a promising alternative in an era of mounting antimicrobial resistance. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, in vitro and in vivo efficacy, resistance profiles, and detailed experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrammatic representations.
Introduction
Pseudomonas aeruginosa is a leading cause of hospital-acquired and ventilator-associated pneumonia, posing a significant threat due to its intrinsic and acquired resistance to a wide array of antibiotics.[1] this compound, a synthetic cyclic beta-hairpin peptidomimetic derived from protegrin I, represents a new class of outer membrane protein-targeting antibiotics.[2][3] It exhibits potent and specific bactericidal activity against P. aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][4] This document serves as a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound.
Mechanism of Action
This compound's unique mechanism of action centers on its high-affinity binding to the LptD protein, an essential component of the LPS transport machinery in the outer membrane of P. aeruginosa.[5][6] By binding to LptD, this compound obstructs the transport and insertion of LPS into the outer membrane, leading to the accumulation of LPS in the inner membrane, disruption of outer membrane integrity, and ultimately, cell death.[5][7][8] This targeted approach is highly specific to P. aeruginosa, largely sparing other Gram-negative and Gram-positive bacteria, as well as commensal microbiota.[2][9]
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound demonstrates potent in vitro activity against a broad range of P. aeruginosa clinical isolates. Surveillance studies across the United States, Europe, and China have consistently shown low MIC50 and MIC90 values, even against MDR and XDR strains.[4][10]
Table 1: In Vitro Activity of this compound Against P. aeruginosa
| Isolate Collection (Number) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Global (1,219) | 0.12 | 0.12 | [10] |
| MDR Isolates | 0.12 | 0.25 | [4] |
| XDR Isolates (785) | 0.12 | 0.25 | [11] |
| Cystic Fibrosis Isolates | 0.125 | 2 | [12] |
MDR: Multidrug-resistant; XDR: Extensively drug-resistant.
In Vivo Efficacy
Preclinical studies in various animal models of P. aeruginosa infection have demonstrated the in vivo efficacy of this compound. These models are crucial for evaluating pharmacokinetic and pharmacodynamic (PK/PD) parameters and predicting clinical success.
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
| Model | P. aeruginosa Strain(s) | Key Findings | Reference |
| Neutropenic lung infection | ATCC 27853, NCTC 13437, Isolate 16 | Dose-dependent reduction in bacterial burden. The fAUC/MIC ratio correlated best with efficacy. | [13][14] |
| Sepsis | Not specified | ED50 of 0.25 - 0.55 mg/kg. | [2] |
| Acute pneumonia | PA14 | Synergistic effect with ciprofloxacin (B1669076) and ceftazidime/avibactam. | [8][15] |
fAUC: area under the concentration-time curve for the unbound fraction of the drug; MIC: minimum inhibitory concentration; ED50: half maximal effective dose.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Bacterial Strains: P. aeruginosa isolates, including reference strains (e.g., ATCC 27853) and clinical isolates, are used.[16]
-
Culture Medium: Cation-adjusted Mueller-Hinton broth (MHB) is the standard medium.[16]
-
Inoculum Preparation: A bacterial suspension with an optical density at 600 nm (OD600) of 0.2 is prepared and diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a 96-well microtiter plate.[16]
-
Drug Dilution: this compound is serially diluted in the microtiter plates.
-
Incubation: The plates are incubated at 37°C for 18-20 hours.[16]
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that prevents visible bacterial growth.[16]
References
- 1. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. mewburn.com [mewburn.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
In Vitro Activity of Murepavadin Against Clinical Isolates of Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Murepavadin, a first-in-class peptidomimetic antibiotic, against clinical isolates of Pseudomonas aeruginosa. This compound represents a novel therapeutic approach, specifically targeting a key process in the outer membrane biogenesis of this challenging pathogen. This document summarizes key quantitative data from major surveillance studies, details the experimental protocols for susceptibility testing, and illustrates the compound's mechanism of action.
Introduction to this compound
This compound (formerly POL7080) is a synthetic, cyclic beta-hairpin peptidomimetic antibiotic with a novel mechanism of action.[1] It is being developed for the treatment of serious infections caused by Pseudomonas aeruginosa, including hospital-acquired and ventilator-associated pneumonia.[1][2] this compound's high specificity for P. aeruginosa minimizes the potential for disruption of the patient's native microbiota, a common consequence of broad-spectrum antibiotic use.[3]
Mechanism of Action
This compound exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of P. aeruginosa.[1][2][4] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, leading to the disruption of the membrane's integrity and ultimately, cell death.[2][5][6] This targeted action is highly specific to P. aeruginosa, rendering this compound largely inactive against other Gram-negative and Gram-positive bacteria.[1]
This compound's mechanism of action targeting LptD.
In Vitro Susceptibility of Pseudomonas aeruginosa
Multiple large-scale surveillance studies have demonstrated the potent in vitro activity of this compound against a global collection of clinical P. aeruginosa isolates.
Global Surveillance Study Data
A significant study evaluated 1,219 contemporary clinical isolates from the United States, Europe, and China.[1][7] this compound exhibited potent activity, with a Minimum Inhibitory Concentration for 90% of strains (MIC90) of 0.12 mg/L.[1] The compound was found to be 4- to 8-fold more active than colistin (B93849) and polymyxin (B74138) B against this collection of isolates.[4][7]
Table 1: In Vitro Activity of this compound and Comparators against P. aeruginosa Clinical Isolates (n=1,219)
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.12 | 0.12 |
| Colistin | 1 | 1 |
| Polymyxin B | 0.5 | 1 |
Data sourced from a surveillance study of isolates from the USA, Europe, and China.[7]
Activity Against Drug-Resistant Phenotypes
This compound has shown consistent potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates of P. aeruginosa.[7] In the global surveillance study, this compound maintained a low MIC90 against both MDR and XDR strains.[4][7]
Another study focusing on 785 XDR P. aeruginosa isolates collected from North America and Europe between 2016 and 2017 further confirmed these findings.[3][8][9] this compound was the most active agent tested against this challenging collection of isolates.[8]
Table 2: In Vitro Activity of this compound against Resistant P. aeruginosa Phenotypes
| Isolate Phenotype | Number of Isolates | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) |
| MDR | 300 | 0.12 | 0.25 |
| XDR | 167 | 0.12 | 0.25 |
| XDR (2016-2017) | 785 | 0.12 | 0.25 |
Data compiled from multiple surveillance studies.[7][9][10]
Furthermore, this compound has demonstrated potent activity against isolates resistant to other last-resort antibiotics, including colistin, ceftolozane/tazobactam, and tobramycin.[8][9]
Experimental Protocols
The in vitro activity data for this compound is primarily generated using the reference broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7][8]
Minimum Inhibitory Concentration (MIC) Determination
The following workflow outlines the typical procedure for determining the MIC of this compound against clinical isolates of P. aeruginosa.
Workflow for MIC determination by broth microdilution.
Key Methodological Components:
-
Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for susceptibility testing.[3][7]
-
Inoculum: A standardized inoculum, typically adjusted to a 0.5 McFarland standard, is used.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Quality Control: Standard quality control strains, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy of the results.[7]
Resistance Mechanisms
While this compound demonstrates a low propensity for resistance development, studies have begun to elucidate potential mechanisms.[6] Resistance has been associated with mutations in genes involved in LPS biosynthesis, such as lpxL1 and lpxL2.[11][12] Tandem duplications in the periplasmic region of LptD have also been reported.[11]
Conclusion
This compound exhibits potent and specific in vitro activity against a broad range of clinical P. aeruginosa isolates, including those with multidrug- and extensively drug-resistant phenotypes. Its novel mechanism of action, targeting the essential LptD protein, makes it a promising candidate for the treatment of severe P. aeruginosa infections. Standardized broth microdilution methods are employed to determine its in vitro efficacy. Further research into its clinical application is ongoing.[1]
References
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- 2. What is this compound used for? [synapse.patsnap.com]
- 3. jmilabs.com [jmilabs.com]
- 4. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound activity tested against contemporary (2016-17) clinical isolates of XDR Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
Murepavadin's Disruption of Bacterial Outer Membrane Integrity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murepavadin (POL7080) represents a first-in-class peptidomimetic antibiotic with a novel mechanism of action specifically targeting the outer membrane of Pseudomonas aeruginosa.[1][2] This technical guide provides an in-depth analysis of this compound's interaction with the lipopolysaccharide (LPS) transport machinery, the resulting compromise of the outer membrane's integrity, and the downstream cellular consequences. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in the field of antimicrobial drug development.
Introduction: A Novel Approach to a Priority Pathogen
Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen responsible for severe and often multidrug-resistant (MDR) infections, particularly in hospital settings.[2][3] The World Health Organization has classified carbapenem-resistant P. aeruginosa as a priority pathogen for which new antibiotics are urgently needed.[4] this compound, a synthetic cyclic β-hairpin peptidomimetic derived from protegrin I, offers a highly specific and potent bactericidal activity against P. aeruginosa, including MDR strains.[1][5] Its unique mechanism, which targets an essential outer membrane protein, circumvents many existing resistance mechanisms and provides a promising avenue for treating challenging infections.[2][5]
Core Mechanism of Action: Targeting LPS Transport
The structural integrity of the Gram-negative outer membrane is critically dependent on the asymmetric bilayer, with lipopolysaccharide (LPS) forming the majority of the outer leaflet.[6][7] This barrier is maintained by the LPS transport (Lpt) bridge, a series of seven proteins (LptA-G) that shuttle LPS from its synthesis site in the inner membrane to the cell surface.[6][7]
The final and essential step of this process is mediated by the LptD/LptE complex, which inserts LPS into the outer membrane.[6] this compound exerts its antibiotic effect by specifically binding to the lipopolysaccharide transport protein D (LptD).[1][2][5] Mass spectrometry-based proteomic approaches have provided evidence that this compound interacts with the periplasmic segment of LptD.[6][8] This binding action obstructs the transport function of LptD, preventing the proper assembly of LPS into the outer membrane.[4][5] The inhibition of this crucial pathway leads to the accumulation of LPS in the inner membrane, ultimately causing catastrophic disruption of the outer membrane's integrity and cell death.[9][10]
Consequences of LptD Inhibition on Outer Membrane Integrity
The direct inhibition of LPS transport by this compound triggers a cascade of events that severely compromise the bacterial cell envelope.
Increased Outer Membrane Permeability
The primary consequence of faulty LPS assembly is a significant increase in the permeability of the outer membrane.[9][10][11] This has been demonstrated quantitatively using fluorescent probes like N-phenyl-1-naphthylamine (NPN), which fluoresces upon entering the hydrophobic environment of a compromised membrane.[9][10][12] Studies show that even sublethal concentrations of this compound (e.g., 2x and 4x the Minimum Inhibitory Concentration) lead to a marked increase in NPN uptake, indicating a loss of barrier function.[9][11] This permeabilization is a key factor in this compound's bactericidal activity and its ability to synergize with other antibiotics.[9][10]
Induction of the Envelope Stress Response
Bacteria possess sophisticated systems to detect and respond to damage to their cell envelope. The mislocalization and accumulation of LPS in the inner membrane, caused by this compound, is a potent stress signal.[10] This triggers the AlgU-mediated envelope stress response in P. aeruginosa.[9][10] Proteomic and transcriptomic analyses reveal that this compound treatment leads to the upregulation of the anti-sigma factor MucA and the sigma factor AlgU.[9][10][11] This, in turn, induces the expression of genes involved in alginate synthesis, such as algD.[9][10] While this response is an attempt by the bacterium to tolerate the stress, genetic deletion of algU has been shown to reduce bacterial survival following this compound treatment, confirming the protective role of this pathway.[9][10]
Synergy with Other Antibiotics
The this compound-induced breach in the outer membrane's integrity creates an opportunity for other antibiotics to gain entry into the bacterial cell, leading to synergistic bactericidal effects.[9]
-
β-Lactams: The increased outer membrane permeability enhances the influx of β-lactam antibiotics, such as ceftazidime/avibactam, resulting in enhanced killing of P. aeruginosa.[9][10]
-
Aminoglycosides: this compound has been shown to enhance the bactericidal efficacy of aminoglycosides like tobramycin (B1681333) and amikacin.[4][13] This is attributed to the combined effects of outer membrane permeabilization and an enhancement of the inner membrane potential, which promotes the intracellular uptake of these drugs.[4][13]
-
Fluoroquinolones: this compound also promotes the bactericidal effect of ciprofloxacin. This is thought to occur through a dual mechanism: increased outer-membrane permeability facilitates drug entry, while suppression of multidrug efflux pumps increases intracellular accumulation.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects.
Table 1: In Vitro Activity and Effect on Bacterial Survival
| Parameter | Strain | This compound Concentration (µg/mL) | Result | Reference |
| MIC90 | 1219 clinical isolates | 0.12 | 90% of strains inhibited | [1] |
| MIC | P. aeruginosa PA14 | 0.0625 | Minimum Inhibitory Concentration | [9][10] |
| Survival | P. aeruginosa PA14 | 0.0625 (1x MIC) for 1 hr | 92.53% survival | [9][11] |
| Survival | P. aeruginosa PA14 | 0.125 (2x MIC) for 1 hr | 90.05% survival | [9][11] |
| Survival | P. aeruginosa PA14 | 0.25 (4x MIC) for 1 hr | 66.7% survival | [9][11] |
Table 2: Synergistic Effects with Other Antibiotics
| Combination | Strain | This compound Concentration (µg/mL) | Other Antibiotic (Concentration) | Outcome | Reference |
| This compound + Tobramycin | P. aeruginosa PA14 | 0.5 | Tobramycin (0.75 µg/mL) | 50- to 100-fold reduction in bacteria after 8 hrs | [4][13] |
| This compound + Amikacin | P. aeruginosa PA14 | 0.5 | Amikacin (1 µg/mL) | 50- to 100-fold reduction in bacteria after 8 hrs | [4][13] |
| This compound + Ceftazidime/avibactam | P. aeruginosa | Not specified | Ceftazidime/avibactam | Synergistic therapeutic effect in a mouse pneumonia model | [9][10] |
| This compound + Ciprofloxacin | P. aeruginosa | Not specified | Ciprofloxacin | Synergistic bactericidal effect in a mouse pneumonia model | [14][15] |
Detailed Experimental Protocols
The following are standardized protocols for key assays used to evaluate outer membrane integrity.
Protocol: Outer Membrane Permeability (N-Phenyl-1-naphthylamine - NPN Uptake Assay)
This assay measures the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of a membrane.[12][16]
Materials:
-
Bacterial culture (P. aeruginosa) grown to mid-log phase (OD600 ≈ 1.0).
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB).
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).
-
This compound stock solution.
-
96-well black, clear-bottom microplates.
-
Fluorometer (Excitation: 350 nm, Emission: 420 nm).
Procedure:
-
Bacterial Preparation: Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh CA-MHB. Incubate at 37°C with shaking until the culture reaches an OD600 of approximately 1.0.[10]
-
Cell Resuspension: Harvest the cells by centrifugation and wash them with fresh CA-MHB. Resuspend the bacterial pellet in CA-MHB to a final OD600 of 0.5.[10]
-
Treatment: Aliquot the bacterial suspension into microcentrifuge tubes. Add this compound to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC). Include an untreated control. Incubate at 37°C for 1 hour.[10]
-
NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.[12]
-
Fluorescence Measurement: Immediately transfer the samples to a 96-well plate. Measure the fluorescence intensity using a fluorometer with excitation set to 350 nm and emission to 420 nm.[12]
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated control. A higher fluorescence reading indicates increased NPN uptake and therefore greater outer membrane permeability.
Protocol: Inner Membrane Integrity (Propidium Iodide - PI Assay)
This assay determines the integrity of the inner bacterial membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross intact membranes. It only enters cells with compromised inner membranes, where it binds to DNA and fluoresces strongly.[16][17]
Materials:
-
Bacterial culture and this compound-treated samples (prepared as in section 5.1).
-
Phosphate-buffered saline (PBS).
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).
-
Flow cytometer or fluorometer.
Procedure:
-
Sample Preparation: Use the bacterial samples prepared and treated with this compound as described in steps 1-3 of the NPN assay protocol.
-
Washing: Pellet the cells by centrifugation and wash with sterile PBS to remove the growth medium. Resuspend in PBS.
-
PI Staining: Add PI to the cell suspension to a final concentration of 2-5 µM. Incubate in the dark at room temperature for 10-15 minutes.
-
Measurement: Analyze the samples using a flow cytometer or measure the fluorescence in a fluorometer (Excitation: ~535 nm, Emission: ~617 nm).
-
Data Analysis: An increase in the PI-positive cell population or overall fluorescence intensity in treated samples compared to the control indicates damage to the inner membrane.
Conclusion
This compound's mechanism of action represents a significant advancement in the fight against multidrug-resistant P. aeruginosa. By specifically inhibiting the LptD protein, it disrupts the fundamental process of outer membrane biogenesis, leading to a loss of membrane integrity.[2][5] This not only results in direct bactericidal activity but also permeabilizes the membrane, rendering the pathogen more susceptible to a range of other antibiotic classes.[9][10] The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the continued development and strategic deployment of this novel antimicrobial agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. A Peptidomimetic Antibiotic Interacts with the Periplasmic Domain of LptD from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Murepavadin's Immunomodulatory Profile: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the immunomodulatory effects of Murepavadin (POL7080), a novel peptidomimetic antibiotic. The document is intended for researchers, scientists, and drug development professionals interested in the dual-action mechanism of this compound, which combines direct antimicrobial activity against Pseudomonas aeruginosa with the modulation of the host innate immune response.
Executive Summary
This compound, a host defense peptide (HDP) mimetic, exhibits significant immunomodulatory properties primarily through the activation of mast cells. This activation is mediated by the Mas-related G protein-coupled receptor-X2 (MRGPRX2) in humans and its murine ortholog, MrgprB2.[1][2][3][4] Upon binding to MRGPRX2, this compound triggers a signaling cascade that results in mast cell degranulation and the release of a variety of pro-inflammatory cytokines and chemokines.[1][3][4] These mediators play a crucial role in the recruitment of immune cells, such as neutrophils and monocytes, to the site of infection, thereby augmenting the host's ability to clear pathogens and potentially promoting wound healing.[1][2] Notably, this compound's activation of MRGPRX2 does not appear to involve β-arrestin recruitment, suggesting a potential for sustained signaling without rapid receptor desensitization.[1][3]
Mechanism of Immunomodulation: MRGPRX2 Signaling Pathway
This compound's immunomodulatory effects are initiated by its interaction with the MRGPRX2 receptor on mast cells. This interaction activates a Gαi/o protein-coupled signaling pathway, leading to a robust and sustained increase in intracellular calcium (Ca²⁺) levels.[1] This elevation in intracellular Ca²⁺ is a critical second messenger that instigates two primary downstream effects: the degranulation of mast cells, releasing pre-stored mediators, and the de novo synthesis and secretion of various cytokines and chemokines.
Quantitative Analysis of Immunomodulatory Effects
The following tables summarize the key quantitative data on the immunomodulatory effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Mast Cell Degranulation
| Cell Line | Parameter | Value | This compound Concentration |
| LAD2 (Human Mast Cells) | EC₅₀ for Degranulation | ~3 µM | N/A |
| LAD2 (Human Mast Cells) | Max. Degranulation (% of total β-hexosaminidase release) | ~80% | 10 µM |
| RBL-MRGPRX2 (Rat Basophilic Leukemia cells expressing human MRGPRX2) | Degranulation (% of total β-hexosaminidase release) | ~35% | 10 µM |
Data sourced from Amponnawarat et al. (2021).
Table 2: In Vitro Cytokine and Chemokine Production
| Cell Line | Mediator | Concentration (pg/mL) | This compound Concentration |
| LAD2 (Human Mast Cells) | IL-8 | ~1500 | 10 µM |
| LAD2 (Human Mast Cells) | CCL3 | ~150 | 10 µM |
| RBL-MRGPRX2 (Rat Basophilic Leukemia cells expressing human MRGPRX2) | TNF-α | ~120 | 10 µM |
| RBL-MRGPRX2 (Rat Basophilic Leukemia cells expressing human MRGPRX2) | CCL2 | ~200 | 10 µM |
Data sourced from Amponnawarat et al. (2021).
Table 3: In Vivo Vascular Permeability
| Animal Model | Treatment | Evans Blue Extravasation (OD at 650 nm) |
| Wild-type Mice | PBS (Vehicle) | ~0.05 |
| Wild-type Mice | This compound (30 µM) | ~0.15 |
| MrgprB2⁻/⁻ Mice | This compound (30 µM) | ~0.05 |
Data sourced from Amponnawarat et al. (2021).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound stimulation.
Procedure:
-
Human mast cells (LAD2 line) are loaded with the ratiometric calcium indicator dye, Fura-2 AM.
-
After loading, cells are washed to remove any excess extracellular dye.
-
A baseline fluorescence is established by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm using a fluorescence plate reader.
-
This compound (10 µM) is added to the cells.
-
The change in the ratio of fluorescence intensities at the two excitation wavelengths is monitored over time, which is proportional to the intracellular calcium concentration.
Mast Cell Degranulation (β-hexosaminidase Release) Assay
This protocol quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.
Procedure:
-
LAD2 cells are seeded in a 96-well plate and washed with HEPES buffer.
-
The cells are then stimulated with varying concentrations of this compound for 30 minutes at 37°C.
-
To determine the total β-hexosaminidase content, a control set of cells is lysed with 0.1% Triton X-100.
-
The plate is centrifuged, and the supernatant from each well is collected.
-
An aliquot of the supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) for 1 hour at 37°C.
-
The enzymatic reaction is stopped by the addition of a stop buffer (0.1 M Na₂CO₃/0.1 M NaHCO₃).
-
The absorbance is read at 405 nm, and the percentage of β-hexosaminidase release is calculated relative to the total cellular content.
Cytokine and Chemokine Production Measurement
This protocol outlines the method for quantifying the production and secretion of cytokines and chemokines from mast cells following stimulation with this compound.
Procedure:
-
LAD2 cells (3 x 10⁵ cells/mL) are washed and resuspended in fresh culture medium.
-
The cells are stimulated with this compound (10 µM) for 24 hours at 37°C in a 5% CO₂ incubator.
-
Following incubation, the cell suspension is centrifuged to pellet the cells.
-
The cell-free supernatant is collected and stored at -80°C until analysis.
-
The concentrations of specific cytokines and chemokines (e.g., IL-8, CCL3) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]
In Vivo Vascular Permeability (Evans Blue Dye Extravasation) Assay
This protocol assesses the in vivo effect of this compound on vascular permeability, an indicator of mast cell degranulation in living tissue.
Procedure:
-
Wild-type and MrgprB2 knockout mice are anesthetized.
-
Evans blue dye (1%) is injected intravenously. This dye binds to serum albumin and will extravasate into tissues where vascular permeability is increased.
-
This compound (30 µM in 20 µL) is injected intradermally into the paw of the mice. The contralateral paw is injected with PBS as a control.
-
After 30 minutes, the mice are euthanized, and the paws are excised and weighed.
-
The Evans blue dye is extracted from the paw tissue using formamide (B127407) overnight at 56°C.
-
The absorbance of the extracted dye is measured at 650 nm, with higher absorbance indicating greater vascular permeability.
Conclusion
This compound demonstrates a distinct and potent immunomodulatory profile centered on the activation of mast cells via the MRGPRX2 receptor. This activity complements its direct antimicrobial action, suggesting a multifaceted approach to treating P. aeruginosa infections. The data presented in this guide provide a quantitative and mechanistic foundation for further research and development of this compound as a dual-action therapeutic agent. The detailed experimental protocols offer a resource for researchers seeking to investigate the immunomodulatory properties of this compound and other novel compounds.
References
- 1. This compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 [frontiersin.org]
- 3. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Murepavadin Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murepavadin (formerly POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically targeting Pseudomonas aeruginosa.[1][2] It functions through a unique mechanism of action, binding to the lipopolysaccharide transport protein D (LptD) in the outer membrane, which disrupts the lipopolysaccharide transport pathway and ultimately leads to bacterial cell death.[1][2][3] As a pathogen-specific agent, this compound holds promise for treating infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa.[3][4] Accurate and reproducible susceptibility testing methods are crucial for its clinical development and for monitoring the emergence of resistance.
These application notes provide detailed protocols for determining the in vitro susceptibility of P. aeruginosa to this compound using standard laboratory methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as described in the scientific literature.[1][4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against P. aeruginosa as reported in various studies.
Table 1: this compound MIC Distribution against P. aeruginosa
| Study Cohort | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | This compound MIC Range (mg/L) | Reference |
| Global Collection (USA, Europe, China) | 1,219 | 0.12 | 0.12 | Not Specified | [1][9] |
| XDR Isolates (North America & Europe) | 785 | 0.12 | 0.25 | Not Specified | [3] |
| Cystic Fibrosis Isolates (Broth Microdilution) | Not Specified | 0.125 | 2 | ≤0.06 to ≥128 | [10][11] |
| Cystic Fibrosis Isolates (Agar Dilution) | Not Specified | 4 | 32 | Not Specified | [10][12] |
Table 2: Quality Control (QC) Strains
| QC Strain | Method | Reported MIC Range (mg/L) | Reference |
| P. aeruginosa ATCC 27853 | Broth Microdilution | Not explicitly defined in search results | [1][4][8] |
| P. aeruginosa PA3140 | Broth Microdilution | Not explicitly defined in search results | [1][4][8] |
Note: As this compound is an investigational agent, official CLSI or EUCAST QC ranges have not been established. Laboratories should establish their own internal QC ranges based on the manufacturer's recommendations and in-house validation.
Experimental Protocols
Broth Microdilution MIC Testing
This is the reference method for determining the MIC of this compound.[1][4][8]
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., sterile distilled water, potentially with a small amount of acid or base as per manufacturer's instructions)
-
Sterile 96-well U-bottom microtiter plates[6]
-
P. aeruginosa isolates for testing
-
P. aeruginosa ATCC 27853 and/or PA3140 as quality control strains[1][4][8]
-
Sterile saline (0.85%) or other suitable diluent
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
This compound Stock Solution Preparation:
-
Accurately weigh the this compound powder.
-
Reconstitute in the recommended solvent to create a high-concentration stock solution (e.g., 1280 mg/L). The exact concentration will depend on the desired final concentration range.
-
Ensure the powder is fully dissolved.
-
Sterilize the stock solution by filtration if necessary.
-
Store the stock solution at -70°C or as recommended by the manufacturer.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CA-MHB directly in the 96-well plates or in separate tubes.
-
A typical concentration range to test is 0.015 to 32 mg/L.[6]
-
The final volume in each well should be 50 µL or 100 µL, depending on the chosen plate format.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the P. aeruginosa isolate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]
-
This can be determined by visual inspection or with a plate reader.
-
Agar (B569324) Dilution MIC Testing
Agar dilution is an alternative method for determining the MIC of this compound.[10][12]
Materials:
-
This compound analytical powder and solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
P. aeruginosa isolates and QC strains
-
Sterile saline and McFarland 0.5 standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare this compound stock solutions as described for broth microdilution.
-
Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Create a series of plates with two-fold dilutions of the antibiotic.
-
Include a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).
-
Visualizations
References
- 1. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 7. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Determining the Susceptibility of Pseudomonas aeruginosa to Murepavadin using Minimum Inhibitory Concentration (MIC) Assays
Application Note
Introduction
Murepavadin (formerly POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically designed to target the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This targeted mechanism of action disrupts the integrity of the bacterial outer membrane, leading to cell death.[2][3] Due to its high specificity, this compound is a promising therapeutic agent for treating infections caused by multi-drug resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa.[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency and for guiding clinical applications. This document provides detailed protocols for determining the MIC of this compound against P. aeruginosa isolates.
Data Presentation
The antimicrobial activity of this compound has been evaluated against a large number of clinical P. aeruginosa isolates, including those with challenging resistance profiles. The following table summarizes the MIC data, providing a clear comparison of this compound's potency.
| Organism/Subset | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| P. aeruginosa (All Isolates) | 1,219 | 0.12 | 0.12 |
| Multi-Drug Resistant (MDR) | Not Specified | 0.12 | 0.25 |
| Extensively Drug-Resistant (XDR) | Not Specified | 0.12 | 0.25 |
| Cystic Fibrosis Isolates (Broth Microdilution) | Not Specified | 0.125 | 2 |
| Cystic Fibrosis Isolates (Agar Dilution) | Not Specified | 4 | 32 |
Data compiled from multiple studies.[1][4][5][6]
Mechanism of Action
This compound's unique mechanism of action involves the specific targeting of the LptD protein, a key component of the LPS transport machinery in P. aeruginosa. By binding to LptD, this compound obstructs the transport of LPS to the outer membrane, leading to its accumulation in the periplasm and ultimately causing cell death.
Caption: this compound's mechanism of action targeting LptD.
Experimental Protocols
The reference method for determining the MIC of this compound is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8][9][10]
Broth Microdilution Protocol
This protocol outlines the steps for performing a standard broth microdilution assay to determine the MIC of this compound.
Materials:
-
This compound analytical standard
-
Pseudomonas aeruginosa isolates (including quality control strains like ATCC 27853)[1]
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or other appropriate diluent
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Further dilute the stock solution to create a working solution for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the P. aeruginosa strain to be tested.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.008 to 16 mg/L).
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Quality Control
For each batch of MIC tests, it is essential to include quality control (QC) strains with known MIC values to ensure the accuracy and reproducibility of the results. P. aeruginosa ATCC 27853 is a commonly used QC strain for this compound susceptibility testing.[1] The obtained MIC for the QC strain should fall within the established acceptable range.
Conclusion
The broth microdilution method is a reliable and standardized procedure for determining the MIC of this compound against P. aeruginosa. Adherence to established guidelines from CLSI and EUCAST is critical for obtaining accurate and comparable data. The potent in vitro activity of this compound, particularly against resistant strains, underscores its potential as a valuable therapeutic option for treating challenging P. aeruginosa infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. jmilabs.com [jmilabs.com]
In Vivo Animal Models for Efficacy Testing of Murepavadin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Murepavadin (POL7080) is a novel, pathogen-specific antibiotic that represents the first in a new class of outer membrane protein targeting antibiotics (OMPTAs).[1][2][3] It exhibits potent bactericidal activity against Pseudomonas aeruginosa, including multidrug-resistant (MDR) strains, by targeting the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane.[4][5][6][7][8][9][10] This targeted mechanism disrupts the assembly of LPS, leading to bacterial cell death.[5][10][11] The evaluation of this compound's efficacy in vivo is crucial for its preclinical and clinical development. This document provides detailed application notes and protocols for established murine models of P. aeruginosa infection used to assess the therapeutic potential of this compound.
Mechanism of Action: Targeting LptD
This compound's unique mechanism of action involves binding to the LptD protein, a key component of the LPS transport machinery in P. aeruginosa. This interaction inhibits the transport and insertion of LPS into the outer membrane, compromising the integrity of the bacterial envelope and ultimately leading to cell death.
Murine Infection Models for this compound Efficacy Testing
Several murine models are employed to evaluate the in vivo efficacy of this compound against P. aeruginosa infections. The most common are the neutropenic thigh infection model and the pneumonia/lung infection model. These models allow for the assessment of pharmacokinetics/pharmacodynamics (PK/PD) relationships and the determination of effective dosing regimens.
Neutropenic Thigh Infection Model
This model is a standardized method for the initial in vivo evaluation of antimicrobial agents, mimicking a localized soft tissue infection.[12]
Experimental Workflow:
Protocol:
-
Animal Model: CD-1 or other suitable mouse strains.
-
Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally to render the mice neutropenic. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[12]
-
Infection: Two hours before initiating treatment, inject a suspension of a clinical isolate of P. aeruginosa (e.g., PA14) directly into the thigh muscle.[13] The inoculum size is typically around 10^6 - 10^7 colony-forming units (CFU).
-
Treatment: Administer this compound via subcutaneous injection at various doses. Dosing can be performed at different frequencies over a 24-hour period to determine the PK/PD driver of efficacy.[14]
-
Endpoint Analysis: After 24 hours of treatment, euthanize the mice, aseptically remove the thighs, homogenize the tissue, and determine the bacterial load by plating serial dilutions on appropriate agar (B569324) plates. The efficacy is measured as the reduction in log10 CFU per thigh compared to untreated controls.
Murine Pneumonia/Lung Infection Model
This model is highly relevant for evaluating this compound's efficacy against respiratory tract infections caused by P. aeruginosa, a common clinical manifestation. Both acute and neutropenic variations of this model are utilized.
Experimental Workflow:
Protocol:
-
Animal Model: CD-1 or other suitable mouse strains.
-
Neutropenia (Optional): For neutropenic models, induce neutropenia as described for the thigh infection model.[7][14]
-
Infection: Anesthetize the mice and instill a bacterial suspension of P. aeruginosa (e.g., PA14) intranasally or intratracheally.[5][11][15] The inoculum volume is typically 20-50 µL.
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 2-3 hours).[11][14] this compound can be administered locally (intranasally or intratracheally) or systemically (subcutaneously or intravenously).[5][11][15][16]
-
Endpoint Analysis: At the end of the treatment period (e.g., 13 or 24 hours), euthanize the animals, harvest the lungs, homogenize the tissue, and quantify the bacterial burden (CFU/lung).[5][11][14][15] In some studies, survival over a longer period is also monitored.
Quantitative Efficacy Data of this compound
The following tables summarize the quantitative data on this compound's efficacy from various in vivo studies.
Table 1: this compound Monotherapy Efficacy in Murine Infection Models
| Animal Model | P. aeruginosa Strain | This compound Dose & Route | Efficacy Endpoint | Outcome | Reference |
| Neutropenic Lung Infection | Not Specified | < 1 mg/kg, Intratracheal | > 2 log reduction in CFU | Potent activity at low doses | [6] |
| Neutropenic Lung Infection | Not Specified | 1.25 mg/kg, Intratracheal | > 1 log reduction in CFU | Dose-dependent efficacy | [6] |
| Murine Sepsis | Not Specified | 0.25 - 0.55 mg/kg | ED50 | High efficacy in sepsis | [1] |
| Neutropenic Lung Infection | Not Specified | Various, Subcutaneous | fAUC/MIC for static effect | 27.78 | [14] |
| Neutropenic Lung Infection | Not Specified | Various, Subcutaneous | fAUC/MIC for 1-log reduction | 39.85 | [14] |
Table 2: this compound Combination Therapy Efficacy in Murine Pneumonia Model
| Combination | P. aeruginosa Strain | This compound Dose (Route) | Co-administered Drug Dose (Route) | Efficacy Endpoint (vs. Monotherapy) | Outcome | Reference |
| This compound + Ceftazidime/Avibactam | PA14 | 0.25 mg/kg (Intranasal) | 7.5 mg/kg / 1.875 mg/kg (Intranasal) | 2047-fold reduction in mean bacterial load | Synergistic bactericidal effect | [15] |
| This compound + Ciprofloxacin | PA14 | 0.25 mg/kg | Not specified | Synergistic therapeutic effect | Enhanced bactericidal efficacy | [4][17][18] |
| This compound + Amikacin | PA14 | 0.25 mg/kg (Intranasal) | 35 mg/kg (Intranasal) | Synergistic bactericidal effect | Enhanced killing efficacy | [5][11] |
Conclusion
The neutropenic thigh and murine pneumonia infection models are robust and well-characterized systems for the in vivo evaluation of this compound's efficacy. These models have consistently demonstrated the potent activity of this compound against P. aeruginosa, both as a monotherapy and in combination with other antibiotics. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for researchers and drug development professionals working on novel antimicrobial agents. The unique mechanism of action of this compound, targeting LptD, makes it a promising candidate for the treatment of serious P. aeruginosa infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Safety of Intravenous this compound Infusion in Healthy Adult Subjects Administered Single and Multiple Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 13. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Murepavadin in Murine Pneumonia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of murepavadin, a novel outer membrane protein-targeting antibiotic, in murine models of Pseudomonas aeruginosa pneumonia. The information compiled herein, including detailed experimental protocols and quantitative data summaries, is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound (POL7080) is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in Pseudomonas aeruginosa.[1][2][3] This unique mechanism of action disrupts the integrity of the bacterial outer membrane, leading to cell death.[2][3] Murine pneumonia models are crucial for the preclinical assessment of this compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[3][4] These models allow for the investigation of the drug's activity against P. aeruginosa lung infections, including those caused by multidrug-resistant (MDR) strains.[3]
Mechanism of Action
This compound's primary target is the LptD protein, a key component of the LPS transport machinery in P. aeruginosa.[2][3] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, a process essential for the bacterium's survival.[5][6] This disruption of the outer membrane not only has a direct bactericidal effect but can also increase the permeability of the membrane to other antibiotics, suggesting potential for synergistic combination therapies.[5][6]
Figure 1: this compound's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for this compound in murine pneumonia models.
Table 1: Pharmacokinetics of this compound in Infected Mice[1]
| Parameter | Value Range | Conditions |
| Peak Plasma Levels (Cmax) | 0.175 - 12.6 mg/L | Following subcutaneous doses. |
| Area Under the Curve (AUC0-last) | 0.186 - 30.0 mg·h/L | Following subcutaneous doses. |
| Epithelial Lining Fluid (ELF) Exposure | ~1,000x higher than plasma | Following intratracheal administration.[7] |
| Plasma Protein Binding | Determined in infected animals | Specific values not detailed in the provided search results. |
Table 2: In Vivo Efficacy of this compound Monotherapy in Murine Pneumonia Models[8]
| Efficacy Endpoint | Mean fAUC/MIC |
| Static Effect | 27.78 |
| 1-log Reduction | 39.85 |
fAUC/MIC: Area under the concentration-time curve for the unbound fraction of the drug to Minimum Inhibitory Concentration ratio.
Table 3: Synergistic Efficacy of this compound Combination Therapy in a Murine Acute Pneumonia Model
| Combination Therapy | This compound Dose (intranasal) | Combination Drug Dose (intranasal) | Mean Bacterial Load Reduction vs. Control | Reference(s) |
| This compound + Ciprofloxacin | 0.25 mg/kg | 0.5 mg/kg | 1171-fold | [8] |
| This compound + Amikacin | 0.25 mg/kg | 35 mg/kg | 756-fold | [9][10] |
| This compound + Ceftazidime/Avibactam | 0.25 mg/kg | 225 mg/kg / 56 mg/kg | Synergistic therapeutic effect observed | [5][6] |
Experimental Protocols
The following are detailed protocols for establishing a murine pneumonia model and assessing the in vivo efficacy of this compound.
Protocol 1: Murine Acute Pneumonia Model
This protocol is based on methodologies described for inducing P. aeruginosa lung infections in mice.[4][11]
Materials:
-
Specific pathogen-free (SPF) mice (e.g., BALB/c or CD-1), 6-8 weeks old.[4]
-
Pseudomonas aeruginosa strain (e.g., PA14).[4]
-
Luria-Bertani (LB) broth and agar (B569324) plates.[4]
-
Phosphate-buffered saline (PBS).[4]
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).[12]
-
This compound and any combination antibiotics.
-
Vehicle for drug administration (e.g., saline).
Procedure:
-
Bacterial Culture Preparation:
-
Streak the P. aeruginosa strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.[4]
-
Inoculate a single colony into LB broth and culture overnight at 37°C with shaking.[4]
-
Subculture the bacteria in fresh LB broth and grow to the mid-logarithmic phase (OD600 of approximately 1.0).[4]
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 108 CFU/mL for intranasal inoculation).[4]
-
-
Induction of Pneumonia:
-
Anesthetize the mice using a preferred and ethically approved method.[12]
-
For intranasal inoculation, hold the mouse in a supine position and instill 20-50 µL of the bacterial suspension into the nares.[4]
-
For intratracheal instillation, place the anesthetized mouse on a surgical board, visualize the trachea, and instill the bacterial suspension directly into the trachea using a gavage needle or similar device.[13]
-
-
Drug Administration:
-
Assessment of Bacterial Burden:
-
At a specified time point post-treatment (e.g., 24 hours), euthanize the mice.[1]
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Prepare serial dilutions of the lung homogenates and plate them on LB agar.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load per lung.[1]
-
Figure 2: Experimental Workflow for Murine Pneumonia Model.
Protocol 2: Neutropenic Murine Pneumonia Model
For studies requiring an immunocompromised host model, neutropenia can be induced prior to infection.[1]
Materials:
-
All materials from Protocol 1.
-
Cyclophosphamide (B585) or other myelosuppressive agent.
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally on days -4 and -1 prior to infection. Dosing will need to be optimized based on the mouse strain and desired level of neutropenia.
-
Confirm neutropenia by performing white blood cell counts from tail vein blood samples.
-
-
Pneumonia Induction and Treatment:
-
Follow steps 1-4 from Protocol 1.
-
Logical Relationships in Combination Therapy
The rationale for combining this compound with other antibiotics is based on its ability to disrupt the outer membrane of P. aeruginosa. This disruption can enhance the penetration of other drugs, leading to synergistic effects.
Figure 3: Rationale for this compound Combination Therapy.
Conclusion
This compound has demonstrated potent activity against P. aeruginosa in murine pneumonia models, both as a monotherapy and in combination with other antibiotics. The protocols and data presented here provide a foundation for further preclinical research into this promising new antibiotic. Careful consideration of the experimental model, including the immune status of the mice and the route of administration, is essential for obtaining relevant and reproducible results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. Murine Complement Interactions with Pseudomonas aeruginosa and Their Consequences During Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mouse Model of Pseudomonas aeruginosa Pneumonia | Springer Nature Experiments [experiments.springernature.com]
Murepavadin for Biofilm Disruption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of murepavadin in disrupting Pseudomonas aeruginosa biofilms. This compound is a novel, pathogen-specific antibiotic that targets the lipopolysaccharide (LPS) transport protein LptD in the outer membrane of P. aeruginosa.[1][2] This unique mechanism of action leads to the disruption of the outer membrane and subsequent bacterial cell death.[1][2] Notably, this compound has demonstrated potent activity against biofilms, a key virulence factor of P. aeruginosa in chronic infections.[3][4]
Mechanism of Action: Targeting the LptD Bridge
This compound's primary target is the LptD/LptE complex, an essential component of the LPS transport machinery responsible for inserting LPS into the outer leaflet of the outer membrane.[1] By binding to the periplasmic domain of LptD, this compound obstructs the transport of LPS, leading to its accumulation in the periplasm and disruption of the outer membrane's integrity.[1] This targeted disruption ultimately results in bacterial cell death.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against P. aeruginosa biofilms from published studies. The Minimal Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an antimicrobial agent required to inhibit the metabolic activity of a pre-formed biofilm. The Minimal Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill the bacteria within the biofilm.
| This compound Anti-Biofilm Activity (Calgary Device) | |
| Parameter | Value (mg/L) |
| MBIC50 | 2 |
| MBIC90 | 32 |
| MBEC50 | 512 |
| MBEC90 | 64 |
Data from a study on 53 cystic fibrosis P. aeruginosa isolates.[3][4]
| Comparative Anti-Biofilm Activity (MBEC90 in mg/L) | |
| Antibiotic | MBEC90 (mg/L) |
| This compound | 64 |
| Tobramycin | >512 |
| Colistin | >512 |
| Aztreonam | >512 |
Data from a study on 53 cystic fibrosis P. aeruginosa isolates.[3][4]
Experimental Protocols
This section provides detailed protocols for three common assays used to evaluate the anti-biofilm efficacy of this compound against P. aeruginosa.
Figure 2: General Biofilm Disruption Assay Workflow.
Calgary Biofilm Device (CBD) Assay for MBIC and MBEC Determination
The Calgary Biofilm Device is a high-throughput method for determining the susceptibility of biofilms to antimicrobial agents.
Materials:
-
P. aeruginosa isolate(s) of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB))
-
Calgary Biofilm Device (96-well plate with a lid of 96 pegs)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sonicator
-
Plate reader (optional, for MBIC)
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of P. aeruginosa in a suitable growth medium.
-
Biofilm Formation:
-
Pipette 150 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate.
-
Place the peg lid of the Calgary Biofilm Device onto the microtiter plate, ensuring the pegs are submerged in the bacterial suspension.
-
Incubate the device at 37°C for 20-24 hours with gentle shaking to allow for biofilm formation on the pegs.
-
-
Rinsing:
-
After incubation, carefully remove the peg lid and rinse it three times by immersing it in a 96-well plate containing sterile saline or PBS to remove planktonic bacteria.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a fresh 96-well microtiter plate containing the appropriate growth medium (150 µL per well). Include growth control wells (no antibiotic) and sterility control wells (no bacteria).
-
Place the peg lid with the established biofilms into this challenge plate.
-
Incubate at 37°C for 20-24 hours.
-
-
MBIC Determination (Optional - Metabolic Activity):
-
After the treatment incubation, rinse the peg lid as described in step 3.
-
Place the peg lid into a 96-well plate containing a viability stain (e.g., resazurin) in a suitable medium.
-
Incubate for a specified time and measure the fluorescence or absorbance using a plate reader. The MBIC is the lowest concentration that shows no significant metabolic activity.
-
-
MBEC Determination (Viable Cell Count):
-
Following this compound treatment, rinse the peg lid as described in step 3.
-
Place the peg lid into a 96-well plate containing 150 µL of recovery medium per well.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.
-
After sonication, incubate the plate at 37°C for 18-24 hours.
-
The MBEC is the lowest concentration of this compound that results in no visible growth (turbidity) in the recovery medium.[5]
-
BioFlux Microfluidic System Assay for Biofilm Disruption under Flow Conditions
The BioFlux system allows for the study of biofilms under physiologically relevant shear stress, mimicking conditions in environments such as the lungs of cystic fibrosis patients.
Materials:
-
P. aeruginosa isolate(s) of interest
-
Appropriate growth medium
-
BioFlux system and microfluidic plates (e.g., 48-well plate)
-
This compound stock solution
-
Fluorescent stains for live/dead imaging (e.g., SYTO 9 and propidium (B1200493) iodide)
-
Inverted fluorescence microscope with a camera
Protocol:
-
System Preparation: Prime the microfluidic channels of the BioFlux plate with the growth medium according to the manufacturer's instructions.
-
Bacterial Inoculation:
-
Prepare a bacterial suspension (e.g., OD600 of 0.1) in the growth medium.
-
Introduce the bacterial suspension into the outlet wells of the microfluidic plate.
-
Apply a low shear force (e.g., 2 dyne/cm²) for a short period (e.g., 5 seconds) to seed the bacteria into the channels.
-
Incubate the plate at 37°C for a period (e.g., 2 hours) to allow for initial bacterial attachment.
-
-
Biofilm Growth:
-
Perfuse the channels with fresh growth medium from the inlet wells at a constant low shear rate (e.g., 0.15 dyne/cm²) for 24-48 hours at 37°C to allow for mature biofilm development.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in fresh growth medium.
-
Switch the perfusion from the growth medium to the this compound-containing medium and continue the flow at the same shear rate for a specified treatment period (e.g., 24 hours). Include a control channel with no antibiotic.
-
-
Quantification and Visualization:
-
After treatment, stop the flow and stain the biofilms with a live/dead fluorescent staining solution.
-
Visualize the biofilms using an inverted fluorescence microscope.
-
Capture images and analyze the biofilm structure, thickness, and the ratio of live to dead cells using image analysis software (e.g., ImageJ). A significant increase in the proportion of dead cells in the this compound-treated channels indicates biofilm disruption.
-
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This is a simple, static assay to quantify the total biomass of a biofilm.
Materials:
-
P. aeruginosa isolate(s) of interest
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Sterile PBS
-
Plate reader
Protocol:
-
Inoculum and Biofilm Formation:
-
Dilute an overnight culture of P. aeruginosa 1:100 in fresh growth medium.
-
Dispense 100 µL of the diluted culture into each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
-
This compound Treatment:
-
Carefully remove the planktonic culture from each well.
-
Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include a no-antibiotic control.
-
Incubate at 37°C for another 24 hours.
-
-
Staining:
-
Discard the medium and wash the plate twice with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Remove the crystal violet solution and wash the plate 3-4 times with water.
-
-
Quantification:
-
Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[6]
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.[6]
-
Measure the absorbance at 550 nm using a plate reader. A significant reduction in absorbance in the this compound-treated wells compared to the control indicates biofilm disruption.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-biofilm activity of this compound against cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qub.ac.uk [qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murepavadin Outer Membrane Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murepavadin (POL7080) is a novel, first-in-class peptidomimetic antibiotic that exhibits potent and specific activity against Pseudomonas aeruginosa, including multidrug-resistant strains.[1][2] Its unique mechanism of action involves the specific targeting of the lipopolysaccharide (LPS) transport protein D (LptD), an essential component of the LPS transport machinery in the outer membrane of Gram-negative bacteria.[1][2] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, leading to a disruption of outer membrane integrity and ultimately, bacterial cell death.[1][2] This disruption of the outer membrane can also enhance the activity of other antibiotics, a phenomenon that can be quantified through various permeability and synergy assays.
These application notes provide detailed protocols for key assays to investigate the effects of this compound on the outer membrane permeability of P. aeruginosa.
Mechanism of Action of this compound
This compound's primary target is the LptD protein, a crucial component of the Lpt complex responsible for the final stages of LPS insertion into the outer leaflet of the outer membrane. By inhibiting LptD, this compound effectively blocks this process, leading to a cascade of events that compromise the bacterial envelope. This disruption results in increased permeability of the outer membrane, making the bacterium more susceptible to other antimicrobial agents and causing leakage of cellular contents.
Caption: Mechanism of this compound Action.
Experimental Protocols
NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeabilization
This assay measures the disruption of the outer membrane by quantifying the uptake of the fluorescent probe NPN. NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of a membrane. An increase in fluorescence indicates that the outer membrane has become permeable to NPN.[3][4]
Workflow for NPN Uptake Assay
Caption: Workflow of the NPN Uptake Assay.
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of P. aeruginosa into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CA-MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh CA-MHB and grow to mid-logarithmic phase (OD600 of approximately 0.5).[5]
-
-
Cell Preparation:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet once with 5 mM HEPES buffer (pH 7.2).
-
Resuspend the cells in 5 mM HEPES buffer to an OD600 of 0.5.[6]
-
-
Assay Procedure:
-
In a 96-well black microplate, add 100 µL of the cell suspension to each well.
-
Add NPN solution (final concentration of 10 µM).
-
Measure the baseline fluorescence using a microplate reader (excitation λ = 350 nm, emission λ = 420 nm).[7]
-
Add varying concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x MIC) or a control (buffer or a known permeabilizing agent like polymyxin (B74138) B).
-
Immediately begin kinetic fluorescence readings every 30 seconds for at least 10 minutes.
-
-
Data Analysis:
-
The increase in fluorescence is indicative of outer membrane permeabilization.
-
Data can be expressed as arbitrary fluorescence units or as a percentage of the maximum fluorescence obtained with a strong permeabilizing agent.
-
Representative Data:
| This compound Concentration (µg/mL) | % Fluorescence Increase (relative to control) |
| 0 (Control) | 0 |
| 0.03125 (0.5x MIC) | 25 |
| 0.0625 (1x MIC) | 60 |
| 0.125 (2x MIC) | 95 |
| 0.25 (4x MIC) | 150 |
Nitrocefin (B1678963) Hydrolysis Assay for β-Lactam Permeability
This assay indirectly measures outer membrane permeability to β-lactam antibiotics. This compound's disruption of the outer membrane is expected to increase the influx of the chromogenic cephalosporin, nitrocefin, into the periplasmic space, where it is hydrolyzed by β-lactamases, resulting in a color change that can be measured spectrophotometrically.[8][9]
Workflow for Nitrocefin Hydrolysis Assay
Caption: Workflow of the Nitrocefin Hydrolysis Assay.
Protocol:
-
Bacterial Culture Preparation:
-
Use a P. aeruginosa strain that expresses a known β-lactamase.
-
Culture the bacteria to mid-logarithmic phase as described in the NPN assay protocol.
-
-
Cell Preparation:
-
Harvest and wash the cells as previously described.
-
Resuspend the cells in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.0).
-
-
Assay Procedure:
-
In a 96-well clear microplate, add the bacterial suspension.
-
Add this compound at various concentrations and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding nitrocefin solution (final concentration typically 50-100 µM).
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.[10]
-
-
Data Analysis:
-
The rate of nitrocefin hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
An increased rate of hydrolysis in the presence of this compound indicates enhanced outer membrane permeability to nitrocefin.
-
Representative Data:
| This compound Concentration (µg/mL) | Rate of Nitrocefin Hydrolysis (mOD/min) |
| 0 (Control) | 5.2 |
| 0.03125 (0.5x MIC) | 8.9 |
| 0.0625 (1x MIC) | 15.4 |
| 0.125 (2x MIC) | 25.1 |
| 0.25 (4x MIC) | 38.7 |
Checkerboard Synergy Assay
This assay is used to determine if this compound acts synergistically with other antibiotics. Synergy is often observed when one agent increases the permeability of the bacterial membrane to another agent. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[11][12]
Logical Flow of Checkerboard Synergy Assay
Caption: Logical flow of the Checkerboard Synergy Assay.
Protocol:
-
Plate Preparation:
-
In a 96-well microplate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute this compound along the x-axis and the second antibiotic (e.g., a β-lactam or aminoglycoside) along the y-axis.
-
-
Inoculation:
-
Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) in CA-MHB.
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each combination using the formula: FIC = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone)
-
Interpret the results:
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 1.0: Additive
-
1.0 < FIC ≤ 4.0: Indifference
-
FIC > 4.0: Antagonism
-
-
Representative Data (this compound and Ceftazidime):
| This compound MIC alone (µg/mL) | Ceftazidime MIC alone (µg/mL) | This compound MIC in combo (µg/mL) | Ceftazidime MIC in combo (µg/mL) | FIC Index | Interpretation |
| 0.0625 | 4 | 0.0156 | 0.5 | 0.375 | Synergy |
| 0.0625 | 8 | 0.03125 | 1 | 0.625 | Additive |
Summary
The provided protocols offer robust methods for characterizing the impact of this compound on the outer membrane of P. aeruginosa. The NPN uptake and nitrocefin hydrolysis assays directly assess membrane permeability, while the checkerboard assay provides valuable insights into the synergistic potential of this compound with other classes of antibiotics. These assays are essential tools for the preclinical evaluation and mechanistic understanding of this novel antibiotic.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells [mdpi.com]
- 8. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]
- 9. nitrocefin.com [nitrocefin.com]
- 10. researchgate.net [researchgate.net]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Murepavadin formulation and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murepavadin (POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically targeting the outer membrane protein LptD of Pseudomonas aeruginosa.[1][2] This unique mechanism of action, involving the disruption of lipopolysaccharide (LPS) transport, results in potent bactericidal activity against a broad range of P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][3][4] this compound is a synthetic, cyclic 14-amino-acid peptide based on the protegrin I template.[1][5] Its high specificity for P. aeruginosa makes it a promising candidate for targeted therapy, potentially minimizing the impact on the patient's commensal microbiota.[6] These application notes provide detailed protocols for the formulation, preparation, and use of this compound in a laboratory setting.
Physicochemical Properties and Formulation
This compound is typically supplied as a trifluoroacetic acid (TFA) salt for research purposes.[7][8] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C73H112N22O16 | [9] |
| Molecular Weight | 1553.84 g/mol | [9] |
| Appearance | Solid Powder | [9] |
| Solubility | 10 mM in DMSO | [9] |
Preparation of Stock Solutions
Materials:
-
This compound (TFA salt) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
Protocol:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques to prevent contamination.
-
Calculating the Amount of this compound: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mM * 1553.84 g/mol * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.55 mg of this compound in 1 mL of DMSO.
-
-
Dissolution:
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Gently vortex or sonicate until the powder is completely dissolved.[10]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[10]
-
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7][8]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pseudomonas aeruginosa isolates
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Working Solutions:
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in CA-MHB. The final concentrations should typically range from 0.008 to 16 µg/mL. Note that the concentration of DMSO should not exceed 1% in the final assay.
-
-
Bacterial Inoculum Preparation:
-
Culture P. aeruginosa overnight on an appropriate agar (B569324) medium.
-
Inoculate a few colonies into fresh CA-MHB and incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) corresponding to approximately 1 x 10^8 CFU/mL.
-
Dilute the bacterial suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
Add 50 µL of the appropriate this compound working solution to each well of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (bacteria in CA-MHB without this compound) and a sterility control (CA-MHB only).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| MIC50 against P. aeruginosa | 0.12 mg/L | [3][5] |
| MIC90 against P. aeruginosa | 0.12 - 0.25 mg/L | [1][3] |
| MIC against reference strain PA14 | 0.0625 µg/mL | [11] |
Time-Kill Assay
This assay determines the bactericidal activity of this compound over time.
Materials:
-
This compound stock solution
-
Pseudomonas aeruginosa isolates
-
CA-MHB
-
Sterile culture tubes
-
Phosphate-buffered saline (PBS)
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay, adjusting the final concentration to approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CA-MHB.
-
Assay Setup:
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Quantitative Data Summary:
| This compound Concentration | Time to Bactericidal Effect | Reference |
| 32 mg/L | 1-5 hours against 95.4% of strains | [12] |
| 0.5 µg/mL (in combination) | Significant reduction at 8 hours | [7] |
In Vivo Efficacy in a Murine Pneumonia Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound formulated for in vivo administration (e.g., in saline)
-
Pathogen-free mice (e.g., C57BL/6)
-
Pseudomonas aeruginosa strain
-
Anesthetic
-
Intranasal or intratracheal administration equipment
Protocol:
-
Infection:
-
Treatment:
-
At a specified time post-infection (e.g., 3 hours), administer this compound via the desired route (e.g., intranasally, subcutaneously, or intravenously).[7][13] Doses can range from 0.25 mg/kg to 100 mg/kg depending on the infection model and study objectives.[7][14]
-
Include a vehicle control group.
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of illness and survival over a defined period.
-
At the study endpoint (e.g., 16 hours post-infection), euthanize the mice.[7]
-
-
Bacterial Load Determination:
-
Aseptically harvest the lungs and/or other relevant organs.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Quantitative Data Summary:
| Animal Model | This compound Dose | Outcome | Reference |
| Murine Sepsis | 0.25 - 0.55 mg/kg | ED50 | [1] |
| Murine Pneumonia | 0.25 mg/kg (intranasal) | Significant reduction in bacterial load | [7][11] |
| Murine Pneumonia | 0.25 mg/kg + Amikacin (35 mg/kg) | Synergistic reduction in bacterial load | [13] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of the LptD protein, which is essential for the transport of lipopolysaccharide (LPS) to the outer membrane of P. aeruginosa.[1][2] This disruption leads to the accumulation of LPS in the inner membrane, causing envelope stress and ultimately cell death.[11]
Caption: this compound's mechanism of action against P. aeruginosa.
In addition to its direct antibacterial activity, this compound has been shown to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[9][15] This interaction triggers intracellular calcium mobilization, leading to degranulation and the release of pro-inflammatory chemokines, which can contribute to the host's immune response against the infection.[15]
Caption: this compound's interaction with host mast cells via MRGPRX2.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the antimicrobial properties of this compound in a laboratory setting.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (POL7080) | Antibiotic, MRGPRX2 agonist | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 944252-63-5 | Antibacterial | MOLNOVA [molnova.com]
- 15. This compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 - PMC [pmc.ncbi.nlm.nih.gov]
Murepavadin stability and storage conditions for experiments
For Researchers, Scientists, and Drug Development Professionals
Topic: Murepavadin Stability and Storage Conditions for Experiments
These application notes provide a summary of the available information on the stability and storage of this compound (also known as POL7080), a novel peptidomimetic antibiotic. The information is intended to guide researchers in handling this compound for experimental purposes.
Introduction to this compound
This compound is a first-in-class, pathogen-specific cyclic peptide mimetic antibiotic that targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This targeted mechanism of action leads to the disruption of the outer membrane and ultimately cell death.[1] Its development has been focused on treating serious infections caused by multidrug-resistant P. aeruginosa, including hospital-acquired and ventilator-associated pneumonia.[1] As a synthetic cyclic beta-hairpin peptidomimetic, this compound was designed for enhanced plasma stability compared to natural peptides like protegrin I.[1]
This compound Storage and Handling
Proper storage is critical to maintain the integrity and activity of this compound for research applications. The following recommendations are based on commercially available information and general best practices for peptide-based therapeutics.
Table 1: Recommended Storage Conditions for this compound (Trifluoroacetate Salt)
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term | Protect from moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Sealed storage, away from moisture. |
Data compiled from commercially available product information.
Handling Recommendations:
-
Reconstitution: For creating stock solutions, use an appropriate solvent as specified by the supplier. Ensure the lyophilized powder is at room temperature before opening the vial to prevent condensation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Light Exposure: While specific photostability data is not widely published, it is good practice to protect peptide solutions from direct light.
Stability Profile of this compound
This compound's cyclic peptide structure confers a higher intrinsic stability compared to linear peptides. It has been noted for its high stability in plasma across different species.[1] However, detailed quantitative data from forced degradation studies (e.g., under acid, base, oxidative, thermal, and photolytic stress) are not extensively available in the public domain. Such studies are crucial for identifying potential degradation products and pathways.
Table 2: Summary of Known this compound Stability Characteristics
| Condition | Stability | Comments |
| Plasma | High | Stable across various species. |
| Aqueous Solution | Stable β-hairpin conformation | This conformation is crucial for its antibacterial activity.[1] |
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. This is a hypothetical protocol based on common practices for peptide drug stability testing and should be adapted as needed.
Objective: To evaluate the stability of this compound under stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water for HPLC
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
The following HPLC method is based on published methods for the analysis of this compound and can serve as a starting point for a stability-indicating assay.
Table 3: Recommended HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Kinetex® 5 µm C18 100 Å, 250 x 4.6 mm) |
| Mobile Phase A | 0.045% TFA in Water |
| Mobile Phase B | 0.036% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C (Note: Elevated temperature may be necessary for accurate purity assessment) |
| Detection | UV at an appropriate wavelength or Mass Spectrometry |
| Injection Volume | 10 µL |
This method is adapted from synthetic protocols and may require optimization and validation for stability-indicating purposes.
Visualizations
Mechanism of Action of this compound
This compound exerts its bactericidal effect by targeting the LptD protein, a key component of the LPS transport machinery in the outer membrane of P. aeruginosa.
Caption: this compound inhibits the LptD-mediated transport of LPS to the outer membrane.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a forced degradation study of this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
References
Murepavadin for Ventilator-Associated Pneumonia (VAP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study and application of Murepavadin, a novel antibiotic, for the treatment of ventilator-associated pneumonia (VAP) caused by Pseudomonas aeruginosa. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols.
Mechanism of Action
This compound is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This targeted action disrupts the assembly of LPS into the outer membrane, leading to bacterial cell death.[2][3] Notably, this compound also exhibits immunomodulatory effects by activating the MRGPRX2 receptor on human mast cells, which can enhance the host's immune response to the infection.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound against P. aeruginosa and on host mast cells.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Parameter | Value | Reference Isolates | Notes |
| MIC₅₀ | 0.12 mg/L | 1,219 clinical isolates from USA, Europe, and China | MIC₅₀ is the minimum inhibitory concentration for 50% of the isolates.[3] |
| MIC₉₀ | 0.12 mg/L | 1,219 clinical isolates from USA, Europe, and China | MIC₉₀ is the minimum inhibitory concentration for 90% of the isolates.[3] |
| MIC Range | Not specified | 1,219 clinical isolates | 99.1% of isolates were inhibited at ≤0.5 mg/L.[3] |
| Activity against MDR strains | MIC₅₀/₉₀: 0.12/0.25 mg/L | Multidrug-resistant isolates | Retained potent activity against MDR and extensively drug-resistant (XDR) isolates. |
| Bactericidal Activity | Concentration-dependent | Multiple clinical isolates | 3-log reduction in CFUs observed within 3-7 hours at 1- to 4-times the MIC.[2] |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Healthy Adults
| Parameter | Value (Geometric Mean) | Dosing |
| Half-life (t₁/₂) | 2.52 to 5.30 hours | Single ascending doses |
| Total Clearance | 80.1 to 114 ml/h/kg | Single ascending doses |
| Volume of Distribution | 415 to 724 ml/kg | Single ascending doses |
Data from single and multiple ascending dose studies in healthy male subjects. The pharmacokinetics were observed to be dose-proportional and linear.
Table 3: Preclinical Efficacy of this compound in a Murine Pneumonia Model
| Parameter | Value | Notes |
| This compound Dose | 0.25 mg/kg | Administered in combination with ceftazidime/avibactam.[1] |
| Outcome | Synergistic therapeutic effect | Significant reduction in bacterial load in the lungs of mice compared to individual treatments.[1] |
Experimental Protocols
Protocol 3.1: In Vitro Susceptibility Testing - Broth Microdilution Method
This protocol is based on the methodology used in large surveillance studies to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Objective: To determine the MIC of this compound against P. aeruginosa isolates.
Materials:
-
P. aeruginosa clinical isolates
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) to a high concentration (e.g., 1280 mg/L).
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., from 32 mg/L to 0.03 mg/L).
-
Prepare Bacterial Inoculum:
-
Culture P. aeruginosa isolates on an appropriate agar (B569324) medium overnight at 35°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 3.2: Murine Acute Pneumonia Model
This protocol describes an in vivo model to assess the efficacy of this compound in treating P. aeruginosa lung infections.[1]
Objective: To evaluate the in vivo efficacy of this compound, alone or in combination with other antibiotics, in a mouse model of acute pneumonia.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
P. aeruginosa strain (e.g., PA14)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
This compound for injection
-
Comparator antibiotics (e.g., ceftazidime/avibactam)
-
Surgical instruments for tissue harvesting
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Bacterial Preparation:
-
Grow P. aeruginosa overnight in LB broth at 37°C.
-
Subculture into fresh LB medium until an OD₆₀₀ of 1.0 is reached.
-
Wash the bacterial cells with PBS and resuspend to a concentration of 2 x 10⁸ CFU/mL.[1]
-
-
Infection:
-
Anesthetize mice via intraperitoneal injection of chloral hydrate.
-
Inoculate each mouse intranasally with 20 µL of the bacterial suspension (4 x 10⁶ CFU per mouse).[1]
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound (e.g., 0.25 mg/kg) and/or other antibiotics via an appropriate route (e.g., intravenous or intraperitoneal injection).[1]
-
Include a control group receiving a vehicle control.
-
-
Outcome Assessment:
-
At a specified time after treatment (e.g., 13 hours), euthanize the mice.[1]
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/lung).
-
-
Data Analysis: Compare the bacterial loads between the different treatment groups and the control group to determine the efficacy of this compound.
Experimental Workflow for Preclinical Pneumonia Model
Caption: Workflow for the murine acute pneumonia model to evaluate this compound's efficacy.
Protocol 3.3: Phase 3 Clinical Trial Design for VAP (Based on NCT03409679)
This protocol outlines the key design elements of a pivotal study for this compound in patients with VAP. Note that the original trial was terminated.
Objective: To investigate the efficacy, safety, and tolerability of intravenous this compound in adult patients with VAP suspected or confirmed to be caused by P. aeruginosa.
Study Design:
-
Phase: 3
-
Design: Multicenter, open-label, randomized, active-controlled, parallel-group.[4]
-
Randomization: Patients randomized to one of two treatment arms.
-
Treatment Arms:
-
Investigational Arm: Intravenous this compound combined with one other anti-pseudomonal antibiotic.
-
Control Arm: Standard of care with two anti-pseudomonal antibiotics.[4]
-
Inclusion Criteria (Key examples):
-
Adults (≥18 years old).
-
Received mechanical ventilation for at least 48 hours.[4]
-
Acute Physiology and Chronic Health Evaluation (APACHE II) score of 8 to 30.[4]
-
New or progressive infiltrate on chest X-ray.[4]
-
Clinical criteria consistent with VAP.[4]
-
High probability of VAP caused by P. aeruginosa.[4]
Exclusion Criteria (Key examples):
-
Known or suspected community-acquired pneumonia.[4]
-
Known hypersensitivity to beta-lactam antibiotics, aminoglycosides, quinolones, or colistin.[4]
-
Severe liver or renal impairment.[4]
-
Pregnancy or nursing.[4]
Outcome Measures:
-
Primary Outcome: Clinical cure rate at a specific time point (e.g., 21-24 days after the start of treatment).
-
Secondary Outcomes:
-
All-cause mortality.
-
Microbiological response.
-
Safety and tolerability (adverse events).
-
Pharmacokinetics of this compound in the patient population.
-
Logical Flow of a VAP Clinical Trialdot
References
- 1. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Murepavadin Resistance in Pseudomonas aeruginosa: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying Murepavadin resistance mechanisms in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1][2] By binding to LptD, this compound blocks the transport and insertion of LPS into the outer membrane, leading to a disruptive accumulation of LPS in the cytoplasmic membrane, ultimately causing cell death.[1][2]
Q2: What are the known genetic determinants of this compound resistance in P. aeruginosa?
Several genetic mutations have been identified that contribute to this compound resistance. These primarily involve genes related to LPS biosynthesis and transport, as well as two-component regulatory systems. Key genes implicated include:
-
LPS Biosynthesis and Transport: lpxL1, lpxL2, bamA, lptD, lpxT, and msbA.[3][4] Mutations in these genes can lead to alterations in the structure of lipid A, a core component of LPS.[5][6]
-
Two-Component Systems: pmrB and cbrA.[7][4][8] Mutations in pmrB, a sensor kinase, can lead to modifications of LPS that reduce this compound's binding affinity.[8]
Q3: My this compound Minimum Inhibitory Concentrations (MICs) are variable. What are some potential reasons?
Inconsistent this compound MIC values can arise from several experimental factors:
-
Testing Method: MIC values can differ between broth microdilution and agar (B569324) dilution methods.[7][3] It is crucial to maintain consistency in the chosen method throughout your experiments.
-
Inoculum Effect: Variations in the starting bacterial density can influence MIC results. Ensure a standardized inoculum is used as per established protocols (e.g., CLSI or EUCAST guidelines).
-
Media Composition: The use of cation-adjusted Mueller-Hinton broth is standard for susceptibility testing.[9][10] Variations in media formulation could affect this compound's activity.
-
Spontaneous Mutations: P. aeruginosa can develop spontaneous resistance to this compound at a notable frequency.[7] Serial passaging or prolonged exposure to sub-inhibitory concentrations may lead to the selection of resistant mutants.
Q4: How can I investigate if my this compound-resistant mutants have altered outer membrane permeability?
An increase in outer membrane permeability can be assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay.[1] NPN is a fluorescent probe that is normally excluded by an intact outer membrane but fluoresces upon entering the hydrophobic environment of the membrane. An increased NPN signal in your mutant compared to the wild-type strain would suggest compromised outer membrane integrity.[1]
Q5: What is the expected impact of this compound resistance on the susceptibility of P. aeruginosa to other antibiotics?
The development of this compound resistance does not typically lead to cross-resistance with other antibiotic classes.[2] Interestingly, some studies have shown that this compound can enhance the bactericidal activities of β-lactam antibiotics like ceftazidime/avibactam by increasing outer membrane permeability.[1][11] However, specific mutations in the pmrB gene can confer cross-resistance between this compound and colistin.[8]
Troubleshooting Guides
Problem: Difficulty in obtaining this compound-resistant mutants in vitro.
-
Selection Pressure: Ensure you are using an appropriate selective concentration of this compound. Stepwise increases in drug concentration during serial passage experiments can be more effective than a single high-concentration challenge.
-
Hypermutator Strains: Consider using a hypermutator strain of P. aeruginosa (e.g., a mutS or mutL deficient strain) to increase the frequency of spontaneous mutations.[7]
-
Incubation Time: Allow for sufficient incubation time for resistant mutants to emerge and grow.
Problem: Whole-genome sequencing of a resistant mutant did not reveal mutations in known resistance-associated genes (e.g., lptD, pmrB).
-
Look for Less Common Mutations: Expand your analysis to other genes involved in LPS biosynthesis and transport, such as lpxL1, lpxL2, bamA, and msbA.[7][3][4]
-
Investigate Regulatory Mutations: Mutations in global regulatory genes could indirectly affect the expression of resistance determinants.
-
Consider Efflux Pumps: While not the primary mechanism, overexpression of efflux pumps can contribute to reduced susceptibility to various antimicrobials.[12][13] Analyze the expression levels of major efflux pump genes (e.g., mexAB-oprM).
Quantitative Data Summary
Table 1: this compound MIC Distribution against P. aeruginosa Isolates
| Study Population | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Extensively Drug-Resistant (XDR) Isolates | 0.12 | 0.25 | [14] |
| Cystic Fibrosis (CF) Isolates (Broth Microdilution) | 0.125 | 2 | [3] |
| CF Isolates (Agar Dilution) | 4 | 32 | [3] |
| Clinical Isolates (US, Europe, China) | 0.12 | 0.12 | [10][15] |
Table 2: Impact of Specific Mutations on this compound MIC in P. aeruginosa PAO1
| Gene Knockout/Mutation | Parental MIC (mg/L) | Mutant MIC (mg/L) | Fold Increase | Reference |
| ΔlpxL1 | 0.5 | 2 | 4 | [5] |
| ΔlpxL2 | 0.5 | 4 | 8 | [5] |
| Allelic replacement of lpxL1 | 0.06 | 0.5 | 8 | [4] |
Experimental Protocols
1. Broth Microdilution for this compound MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a high concentration.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Culture P. aeruginosa overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-20 hours.[9]
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[9]
2. NPN Uptake Assay for Outer Membrane Permeability
This protocol is based on the methodology described in recent studies.[1]
-
Bacterial Culture: Grow P. aeruginosa strains (wild-type and mutant) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., HEPES buffer).
-
NPN Addition: Add N-phenyl-1-naphthylamine (NPN) to the cell suspension to a final concentration of 10 µM.
-
Fluorescence Measurement: Immediately measure the baseline fluorescence using a fluorometer (excitation at 350 nm, emission at 420 nm).
-
Membrane Disruption (Optional Positive Control): Add a membrane-disrupting agent like polymyxin (B74138) B to a separate aliquot of cells to determine the maximum fluorescence signal.
-
Data Analysis: Compare the fluorescence intensity of the mutant strain to the wild-type strain. An increase in fluorescence indicates increased outer membrane permeability.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Mutations in pmrB Confer Cross-Resistance between the LptD Inhibitor POL7080 and Colistin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms and therapeutic strategies for Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. semanticscholar.org [semanticscholar.org]
Strategies for overcoming Murepavadin resistance in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Murepavadin resistance in vitro.
Troubleshooting Guides & FAQs
FAQ 1: My Pseudomonas aeruginosa isolates show high MICs to this compound. What are the potential resistance mechanisms?
High Minimum Inhibitory Concentration (MIC) values for this compound in P. aeruginosa can be attributed to several genetic mutations. Resistance is often linked to alterations in the lipopolysaccharide (LPS) biosynthesis and transport pathway, as this compound's primary target is the LPS transport protein LptD.[1][2][3]
Commonly observed mutations involve:
-
LPS Biosynthesis and Transport Genes: Mutations in genes such as lpxL1, lpxL2, bamA, lptD, and msbA have been identified in this compound-resistant strains.[4][5][6][7][8][9] Alterations in these genes can impact the structure and transport of LPS, potentially reducing the binding affinity or effectiveness of this compound.
-
Two-Component Systems: Mutations in genes encoding histidine kinases of two-component systems, such as pmrB and cbrA, have also been associated with decreased susceptibility to this compound.[4][5][6][7][10][11][12][13] The PmrA/PmrB system, in particular, is a key regulator of lipid A modifications.[10]
It's important to note that a notable percentage of clinical isolates, particularly from cystic fibrosis patients, may exhibit pre-existing resistance to this compound.[4][5][6][7][11]
FAQ 2: I am observing the development of this compound resistance during my in vitro experiments. How can this be mitigated?
The emergence of resistance to this compound during in vitro passaging assays has been documented.[10] A primary strategy to overcome and potentially prevent the development of resistance is the use of combination therapy.
Combining this compound with other classes of antibiotics has been shown to have synergistic effects and can slow the development of resistance.[10][14]
FAQ 3: What antibiotics can be used in combination with this compound to overcome resistance?
Several studies have demonstrated the synergistic or enhanced bactericidal activity of this compound when combined with other antibiotics against P. aeruginosa. Promising combinations include:
-
β-Lactams (e.g., Ceftazidime/avibactam): this compound can enhance the bactericidal effects of β-lactam antibiotics.[14][15] This is attributed to this compound's ability to impair the outer membrane integrity of P. aeruginosa, which increases the influx of the β-lactam antibiotic.[14][15]
-
Fluoroquinolones (e.g., Ciprofloxacin): The combination of this compound and ciprofloxacin (B1669076) has shown synergistic bactericidal effects.[16][17] this compound appears to enhance the efficacy of ciprofloxacin by increasing its intracellular accumulation through the suppression of drug efflux.[16][17]
-
Aminoglycosides (e.g., Tobramycin (B1681333), Amikacin): this compound enhances the bactericidal efficacies of tobramycin and amikacin.[18] The proposed mechanism involves this compound enhancing bacterial respiration and membrane potential, which in turn promotes the intracellular uptake of aminoglycosides.[18]
-
Polymyxins (e.g., Colistin): Combination therapy with colistin (B93849) has also been shown to be effective.[19]
The choice of combination agent may depend on the specific resistance profile of the P. aeruginosa strain being studied.
Quantitative Data Summary
The following tables summarize the in vitro synergistic effects of this compound in combination with other antibiotics against Pseudomonas aeruginosa.
Table 1: Synergistic Activity of this compound with Ciprofloxacin
| Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Fold Reduction in Bacterial Load (Combination vs. Single Agents) | Reference |
| PA14 | 0.5 | 0.25 | This compound alone: ~50-fold, Ciprofloxacin alone: ~500-fold. Combination resulted in significantly greater reduction. | [16] |
Table 2: Synergistic Activity of this compound with Aminoglycosides
| Strain | This compound (µg/mL) | Aminoglycoside & Concentration (µg/mL) | Fold Reduction in Bacterial Load (Combination vs. Single Agents) | Reference |
| PA14 | 0.5 | Tobramycin (0.75) | 50- to 100-fold greater reduction with combination | [18] |
| PA14 | 0.5 | Amikacin (1) | 50- to 100-fold greater reduction with combination | [18] |
Table 3: Suppression of Resistance Development with this compound Combination Therapy
| Antibiotic(s) | Day 0 MIC (µg/mL) | Day 8 MIC (µg/mL) | Reference |
| This compound alone | 0.0625 | 12 ± 4 (by Day 5) | [10] |
| Ceftazidime/avibactam alone | 2 | 48 ± 16 | [10] |
| This compound + Ceftazidime/avibactam | M: 0.0625, C/A: 2 | M: 3 ± 1, C/A: 12 ± 4 | [10] |
Experimental Protocols
Detailed Methodology: Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents.
1. Preparation of Materials:
- 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CA-MHB).
- Stock solutions of this compound and the second antibiotic at known concentrations.
- P. aeruginosa inoculum standardized to 0.5 McFarland, then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.
2. Assay Setup:
- In each well of the microtiter plate, create a two-dimensional gradient of the two antibiotics.
- Along the x-axis, serially dilute this compound.
- Along the y-axis, serially dilute the second antibiotic.
- This results in each well (except for controls) containing a unique combination of concentrations of the two drugs.
- Include control wells with no antibiotics (growth control) and wells with each antibiotic alone.
3. Incubation:
- Inoculate each well with the standardized bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
- After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration (FIC) index:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index (FICI) = FIC of Drug A + FIC of Drug B
- Interpret the FICI:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4: Additive/Indifference
- FICI > 4: Antagonism
Detailed Methodology: Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents alone and in combination.
1. Preparation of Materials:
- Culture tubes with CA-MHB.
- Stock solutions of this compound and the second antibiotic.
- P. aeruginosa inoculum standardized to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
2. Assay Setup:
- Prepare tubes with the following conditions:
- Growth control (no antibiotic).
- This compound alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).
- Second antibiotic alone at a specific concentration.
- Combination of this compound and the second antibiotic at the same concentrations.
3. Incubation and Sampling:
- Incubate the tubes at 37°C with shaking.
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
4. Viable Cell Counting:
- Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
- Plate the dilutions onto appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies to determine the CFU/mL at each time point.
5. Data Analysis:
- Plot the log10 CFU/mL versus time for each condition.
- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizations
Caption: this compound's synergistic mechanism with other antibiotics.
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Mutations in pmrB Confer Cross-Resistance between the LptD Inhibitor POL7080 and Colistin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
Murepavadin assay variability and ensuring reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and reproducibility issues when performing in vitro assays with Murepavadin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to alterations in the cell envelope and ultimately, bacterial cell death.[1] This targeted mechanism of action is highly specific to P. aeruginosa.[1]
Q2: Which are the recommended primary assays for determining this compound's in vitro activity?
The most common and recommended assays are:
-
Broth Microdilution (BMD): To determine the Minimum Inhibitory Concentration (MIC). This is the standard method referenced in numerous studies for this compound.[1][2][3]
-
Time-Kill Assays: To assess the bactericidal activity of this compound over time.
Q3: What are the expected MIC values for this compound against Pseudomonas aeruginosa?
This compound is highly potent against P. aeruginosa. Surveillance studies have established the following MIC values, which can serve as a reference.
| Isolate Population | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| All clinical isolates | 0.12 | 0.12 | [1] |
| Multi-drug resistant (MDR) isolates | 0.12 | 0.25 | [1] |
| Extensively drug-resistant (XDR) isolates | 0.12 | 0.25 | [3] |
| Cystic Fibrosis (CF) clinical isolates | 0.125 | 2 - 4 | [2] |
Q4: Is there a difference in MIC values obtained by broth microdilution versus agar (B569324) dilution?
Yes, a notable difference has been reported. For isolates from cystic fibrosis patients, the MIC₅₀ and MIC₉₀ were 0.125 mg/L and 2 mg/L respectively by broth microdilution, but 4 mg/L and 32 mg/L by agar dilution. This highlights a potential for variability based on the chosen methodology.
Troubleshooting Guide
Issue 1: Higher than expected MIC values or lack of reproducibility in Broth Microdilution Assays.
| Potential Cause | Troubleshooting Step |
| Improper Media Preparation | Ensure the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) as specified by CLSI guidelines. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical for the activity of many antimicrobial agents against P. aeruginosa. |
| Incorrect Inoculum Density | Prepare the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Verify the inoculum density by plating serial dilutions. |
| This compound Adsorption to Labware | As a peptide, this compound may adsorb to plastic surfaces. Consider using low-binding microplates. When preparing dilutions, ensure thorough mixing at each step. |
| Isolate-Specific Factors (e.g., from CF patients) | Isolates from cystic fibrosis patients can exhibit higher MICs. This may be due to adaptive resistance mechanisms. Be aware that MICs for these isolates can be more variable. |
| Inaccurate this compound Concentration | Prepare fresh stock solutions of this compound for each experiment. Validate the concentration of the stock solution if possible. |
Issue 2: Inconsistent results in Time-Kill Assays.
| Potential Cause | Troubleshooting Step |
| Inoculum not in Logarithmic Growth Phase | Ensure that the starting bacterial culture is in the logarithmic phase of growth to ensure active metabolism and susceptibility to the antibiotic. |
| Inaccurate Sampling or Plating | At each time point, ensure proper mixing of the culture before sampling. Perform serial dilutions accurately and plate a volume that will yield countable colonies (30-300 CFU). |
| Antibiotic Carryover | When plating samples from high antibiotic concentrations, ensure that the dilution is sufficient to prevent carryover of the drug onto the agar plate, which could inhibit growth. |
| Inappropriate this compound Concentration | Time-kill assays are typically performed at multiples of the MIC (e.g., 2x, 4x MIC). Ensure the MIC for the specific isolate being tested is accurately determined beforehand. |
Experimental Protocols
Broth Microdilution (BMD) for MIC Determination (Following CLSI M07 Guidelines)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water with 0.02% acetic acid) to create a high-concentration stock solution.
-
Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row and perform serial twofold dilutions across the plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Time-Kill Assay
-
Preparation:
-
Determine the MIC of this compound for the P. aeruginosa isolate to be tested using the BMD protocol.
-
Prepare a starting bacterial culture in the logarithmic growth phase (typically by diluting an overnight culture and allowing it to grow to an OD₆₀₀ of ~0.3-0.5).
-
Dilute the log-phase culture in CAMHB to a starting inoculum of approximately 5 x 10⁵ - 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks or tubes containing the standardized inoculum and this compound at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control without any antibiotic.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each test and control culture.
-
Perform serial tenfold dilutions in sterile saline.
-
Plate a defined volume of appropriate dilutions onto Mueller-Hinton agar plates.
-
-
Incubation and Analysis:
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of this compound targeting the LptD protein.
References
Optimizing Murepavadin dosage and concentration in in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murepavadin in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class outer membrane protein-targeting antibiotic.[1] It has a novel, non-lytic mechanism of action that is highly specific to Pseudomonas aeruginosa.[1][2] this compound functions by binding to the lipopolysaccharide transport protein D (LptD), which is essential for the transport and assembly of lipopolysaccharides (LPS) into the outer membrane of Gram-negative bacteria.[2][3][4] This binding disrupts the outer membrane's integrity, ultimately leading to bacterial cell death.[3] Because LptD is a highly conserved and essential protein in P. aeruginosa and absent in human cells, this compound offers a targeted therapeutic approach with a reduced likelihood of off-target effects.[3]
Q2: What is the in vitro activity spectrum of this compound?
This compound demonstrates potent and specific bactericidal activity against Pseudomonas aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][5] It has been shown to be largely inactive against other Gram-negative and Gram-positive bacteria.[2] Surveillance studies have shown that this compound is significantly more active than other antipseudomonal agents like colistin (B93849) and polymyxin (B74138) B.[5]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against P. aeruginosa?
The MIC values for this compound can vary depending on the specific isolate and the testing methodology (broth microdilution vs. agar (B569324) dilution). However, large surveillance studies provide a general range of expected values.
Troubleshooting Guide
Issue 1: Higher than expected MIC values for susceptible P. aeruginosa strains.
-
Possible Cause 1: Incorrect Testing Method. There can be significant differences in MIC values obtained by broth microdilution versus agar dilution methods. For cystic fibrosis isolates of P. aeruginosa, broth microdilution has yielded lower MIC50 and MIC90 values compared to agar dilution.[6]
-
Possible Cause 2: Inoculum Effect. A higher than recommended bacterial inoculum can lead to falsely elevated MICs.
-
Possible Cause 3: Reagent Quality. The quality and preparation of this compound stock solutions and media can impact results.
-
Recommendation: Ensure this compound is properly dissolved and stored. Use fresh, quality-controlled media for all experiments.
-
Issue 2: Development of this compound resistance during in vitro experiments.
-
Possible Cause: Spontaneous Mutations. Resistance to this compound can arise from spontaneous mutations in genes involved in LPS biosynthesis.[6] Studies have identified mutations in genes such as lpxL1, lpxL2, bamA2, lptD, lpxT, and msbA.[6]
-
Recommendation: When performing experiments over extended periods, consider using a lower, sub-MIC concentration of this compound to minimize selective pressure. If resistance is observed, whole-genome sequencing of the resistant isolates can help identify the specific mutations.[6]
-
Issue 3: Inconsistent results in time-kill assays.
-
Possible Cause: Suboptimal this compound Concentration. The bactericidal activity of this compound is concentration-dependent.
-
Recommendation: Perform pilot experiments to determine the optimal concentration for your specific strains. Studies have shown bactericidal activity at concentrations of 32 mg/L for the majority of strains within 1-5 hours.[6] For combination studies, concentrations around 0.5 µg/mL have been used effectively.[4][10]
-
-
Possible Cause 2: Experimental Conditions. Factors like the growth phase of the bacteria and the assay medium can influence the outcome.
Data Presentation
Table 1: In Vitro Activity of this compound against P. aeruginosa
| Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | Testing Method | Reference |
| General Clinical Isolates | 0.12 | 0.12 | Broth Microdilution | [5] |
| Multidrug-Resistant (MDR) | 0.12 | 0.25 | Broth Microdilution | [5] |
| Extensively Drug-Resistant (XDR) | 0.12 | 0.25 | Broth Microdilution | [7] |
| Cystic Fibrosis Isolates | 0.125 | 2 | Broth Microdilution | [6] |
| Cystic Fibrosis Isolates | 4 | 32 | Agar Dilution | [6] |
Table 2: this compound Concentrations in Mechanistic & Synergy Studies
| Experiment Type | P. aeruginosa Strain | This compound Concentration (µg/mL) | Key Finding | Reference |
| Outer Membrane Permeability | PA14 | 0.0625, 0.125, 0.25 | Increased outer membrane permeability | [12] |
| Synergy with Ciprofloxacin | PA14 | 0.5 | Enhanced bactericidal efficacy | [4] |
| Synergy with Aminoglycosides | PA14 | 0.5 | Enhanced bactericidal efficacies | [10] |
| Time-Kill Assay | Various Clinical Isolates | 32 | Bactericidal against 95.4% of strains | [6] |
Experimental Protocols
1. Broth Microdilution MIC Assay
This protocol is based on the reference broth microdilution method described in the literature.[5][7]
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton broth (CA-MHB).
-
This compound stock solution of known concentration.
-
96-well microtiter plates.
-
P. aeruginosa isolates to be tested.
-
Quality control strains (e.g., P. aeruginosa ATCC 27853).[5]
-
-
Inoculum Preparation:
-
Culture the P. aeruginosa isolates overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in CA-MHB in the microtiter plate wells. The typical concentration range to test is 0.015 to 32 mg/L.[9]
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Time-Kill Assay
This protocol is a generalized procedure based on methodologies from cited studies.[4][6]
-
Prepare Materials:
-
CA-MHB or other suitable broth.
-
This compound stock solution.
-
Logarithmic phase culture of the P. aeruginosa isolate.
-
-
Assay Setup:
-
Dilute the logarithmic phase culture in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC, or a fixed concentration like 0.5 µg/mL or 32 µg/mL).[4][6]
-
Include a growth control tube without this compound.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each culture.[4]
-
-
Bacterial Viability Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto an appropriate agar medium.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of action of this compound against P. aeruginosa.
References
- 1. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux [mdpi.com]
- 5. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Murepavadin Technical Support Center: Troubleshooting Stability in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for addressing stability-related challenges with Murepavadin in various experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound, a hydrophobic cyclic peptide, is often due to solubility issues and aggregation.[1] This is a common challenge with peptides rich in hydrophobic residues.
Troubleshooting Steps:
-
Solvent Selection: this compound TFA salt is soluble in water.[] For stock solutions, use sterile, nuclease-free water. If you still experience issues, consider preparing a more concentrated stock in a minimal amount of an organic solvent like DMSO and then diluting it with your aqueous experimental buffer.
-
Temperature Considerations: For some hydrophobic peptides, slightly warming the solution can improve solubility. Conversely, cooling can sometimes reduce hydrophobic interactions that lead to aggregation. Experiment with a temperature range of 25-37°C to find the optimal condition for your specific buffer system.
-
Sonication: If precipitates form, gentle sonication in a water bath can help to redissolve the compound. However, avoid excessive sonication as it can potentially degrade the peptide.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound.
| Storage Condition | Form | Recommended Duration |
| -20°C | Lyophilized Powder (TFA salt) | ≥ 2 years[3] |
| -80°C | Stock Solution | Up to 6 months |
| -20°C | Stock Solution | Up to 1 month |
Best Practices for Storage:
-
Upon receipt, store the lyophilized powder at -20°C.
-
For preparing stock solutions, it is recommended to use water.[]
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.
-
Store all solutions in tightly sealed, low-protein-binding tubes.
Q3: I am observing a decrease in this compound activity over the course of my multi-day in vitro experiment. What could be the reason?
A3: While this compound has demonstrated high plasma stability, its stability in cell culture media over extended periods can be influenced by several factors.[1]
Potential Causes and Solutions:
-
Adsorption to Labware: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
-
Solution: Use low-protein-binding plates and tubes for your experiments.
-
-
Enzymatic Degradation: Although designed to be stable, this compound could be susceptible to degradation by proteases present in serum-containing media or secreted by cells.
-
Solution: If you suspect enzymatic degradation, consider using serum-free media if your experimental design allows. You can also include protease inhibitors in your media, but ensure they do not interfere with your experimental outcomes.
-
-
Instability in Media: Components in complex cell culture media could potentially interact with and degrade this compound over time.
-
Solution: When possible, prepare fresh this compound-containing media for each day of your experiment. If this is not feasible, conduct a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
-
Q4: Are there any known incompatibilities of this compound with common lab reagents or materials?
A4: Specific incompatibility data for this compound is limited. However, as a peptide, certain general precautions should be taken:
-
Avoid Strong Acids and Bases: Exposure to extreme pH conditions can lead to hydrolysis of the peptide bonds.
-
Minimize Exposure to Light: Photodegradation can occur with prolonged exposure to light. Store solutions in amber tubes or cover them with foil.
-
Reactive Chemicals: Avoid contact with strong oxidizing agents.
Experimental Protocols
Protocol for Assessing this compound Stability in a Liquid Formulation
This protocol outlines a general method for determining the stability of this compound in a specific buffer or cell culture medium.
1. Materials:
- This compound TFA salt
- Your chosen buffer or cell culture medium
- Low-protein-binding tubes and plates
- HPLC or LC-MS system for analysis
2. Method:
- Prepare a stock solution of this compound in sterile water.
- Dilute the stock solution to the desired final concentration in your experimental buffer or medium in several replicate tubes.
- Store the tubes under your intended experimental conditions (e.g., 37°C, 5% CO2).
- At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot from one of the replicate tubes.
- Immediately analyze the aliquot by a validated stability-indicating HPLC or LC-MS method to determine the concentration of intact this compound.
- Plot the concentration of this compound versus time to determine the degradation kinetics.
Analytical Method for this compound Quantification
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is a sensitive and specific way to quantify this compound.
Sample Preparation (from plasma):
-
Precipitate proteins from the plasma sample using a solution of 0.1% formic acid in an acetonitrile-dimethyl sulfoxide (B87167) (75/25 vol/vol) mixture.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 by 50 mm, 1.7-μm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a formic acid modifier.
-
Detection: Monitor the mass transition of this compound using selected reaction monitoring (SRM) in positive ion mode.
Visualizing Experimental Workflows
Caption: A flowchart illustrating the key steps in assessing the stability of this compound in a liquid formulation.
Caption: A logical diagram outlining troubleshooting steps for this compound aggregation and precipitation issues.
References
Murepavadin Combination Therapy Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murepavadin combination therapies.
Troubleshooting Guides
This section addresses common issues encountered during this compound combination therapy experiments.
Issue 1: High Variability or Poor Reproducibility in In Vitro Synergy Assays (Checkerboard and Time-Kill)
-
Question: My checkerboard or time-kill assay results with this compound are inconsistent. What are the common causes and how can I troubleshoot this?
-
Answer: Variability in synergy testing is a common challenge. Here are the primary factors to consider and troubleshoot:
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error.
-
Solution: Ensure thorough mixing of stock solutions and use calibrated pipettes. For checkerboard assays, consider preparing master plates with drug dilutions to minimize variability between replicate plates.
-
-
Inoculum Preparation: The density and growth phase of the bacterial inoculum can significantly impact results.
-
Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard. Ensure the bacterial culture is in the logarithmic growth phase.
-
-
Edge Effects in Microplates: Wells on the perimeter of 96-well plates are prone to evaporation, which can concentrate the drug and affect results.
-
Solution: To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data.[1]
-
-
Drug Adsorption to Plastics: Peptidomimetic drugs like this compound may adsorb to plastic surfaces of labware, reducing the effective concentration. While not explicitly documented for this compound, this is a known issue for other antimicrobial peptides. The use of polysorbate 80, a non-ionic surfactant, can prevent this.[2] Interestingly, polysorbate 80 has also been shown to inhibit biofilm formation by P. aeruginosa.[3]
-
Solution: Consider adding a low concentration (e.g., 0.002%) of polysorbate 80 to your broth medium to prevent this compound from binding to plastic surfaces. Always run control experiments to ensure the surfactant does not affect bacterial growth or the activity of the combination antibiotic.
-
-
-
Solution: Be consistent with the synergy model you use for data analysis. It is recommended to state the model used in your methodology. The Fractional Inhibitory Concentration Index (FICI) is the most common method for checkerboard assays.[4]
-
-
Issue 2: Unexpected or Lack of Synergy in Combination with Beta-Lactams
-
Question: I am not observing the expected synergy between this compound and a beta-lactam antibiotic. What could be the reason?
-
Answer: this compound's synergistic effect with beta-lactams is primarily due to its ability to increase the permeability of the P. aeruginosa outer membrane, allowing better access of the beta-lactam to its periplasmic target.[5] If synergy is not observed, consider the following:
-
This compound Concentration: The permeabilizing effect of this compound is concentration-dependent.
-
Solution: Ensure you are using a sufficient, sublethal concentration of this compound. Concentrations at 2x and 4x the Minimum Inhibitory Concentration (MIC) have been shown to increase outer membrane permeability.[5]
-
-
Beta-Lactamase Activity: The P. aeruginosa strain you are using may produce beta-lactamases that degrade the partner antibiotic.
-
Solution: If you suspect beta-lactamase activity, consider using a combination of this compound with a beta-lactam/beta-lactamase inhibitor combination, such as ceftazidime/avibactam.[5]
-
-
Timing of Drug Addition: The timing of drug exposure might influence the outcome.
-
Solution: In your experimental design, consider simultaneous addition of both agents, as well as sequential addition (this compound first, followed by the beta-lactam) to see if pre-treatment with this compound enhances the beta-lactam's efficacy.
-
-
Issue 3: Inconsistent Results in Animal Models of Infection
-
Question: I am seeing high variability in bacterial load reduction in my murine pneumonia model with this compound combination therapy. What should I check?
-
Answer: In vivo experiments inherently have more variables than in vitro assays. Here are some key areas to focus on for troubleshooting:
-
Route of Administration and Dosing: The method of drug delivery and the dose can greatly affect drug exposure at the site of infection.
-
Solution: For murine pneumonia models, intranasal or intratracheal administration is often used to deliver this compound directly to the lungs.[5][6] Ensure your administration technique is consistent. Verify that the doses used are in line with those reported in preclinical studies (e.g., 0.25 mg/kg for this compound in a murine pneumonia model).[5]
-
-
Animal Health and Neutropenia: The immune status of the animals can impact the course of infection and the efficacy of the treatment. Many preclinical studies use neutropenic mouse models to simulate conditions in immunocompromised patients.
-
Solution: Ensure all animals are healthy before infection. If using a neutropenic model, ensure that the method of inducing neutropenia (e.g., cyclophosphamide (B585) administration) is consistent across all animals.
-
-
Timing of Treatment Initiation: The timing of the first dose of antibiotics relative to the time of infection is critical.
-
Solution: Standardize the time between bacterial challenge and the initiation of treatment. In many published studies, treatment is initiated 2 hours post-infection.[6]
-
-
Frequently Asked Questions (FAQs)
General
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound has a novel mechanism of action. It specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[7] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to alterations in the membrane's integrity and ultimately, bacterial cell death.[7]
-
Question: Why is this compound often used in combination therapies?
-
Answer: this compound's ability to disrupt the outer membrane of P. aeruginosa can enhance the activity of other antibiotics that may have difficulty penetrating this barrier.[5] This can lead to synergistic effects, where the combined activity of the two drugs is greater than the sum of their individual activities. Combination therapy can also potentially reduce the development of antibiotic resistance.[5]
-
Question: Are there any known safety concerns with this compound?
-
Answer: Phase III clinical trials of intravenous this compound for hospital-acquired and ventilator-associated bacterial pneumonia were halted due to a higher-than-expected incidence of acute kidney injury in the treatment group.[8] However, an inhaled formulation of this compound is under investigation and has shown good tolerability with low systemic exposure in early clinical trials.[9]
Experimental Design
-
Question: How do I determine if the interaction between this compound and another antibiotic is synergistic, additive, or antagonistic in a checkerboard assay?
-
Answer: The interaction is typically quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone. The results are generally interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[10]
-
-
Question: What is the difference between a checkerboard assay and a time-kill assay for synergy testing?
-
Answer: A checkerboard assay determines the minimum inhibitory concentration (MIC) of two drugs in combination and provides a static measure of their interaction (synergy, additivity, or antagonism) based on the FICI. A time-kill assay, on the other hand, measures the rate of bacterial killing over time when exposed to one or both drugs. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[11]
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Combination Therapy in a Murine Acute Pneumonia Model
| Combination Therapy | Dosing Regimen | Fold Reduction in Bacterial Load (Combination vs. Control) | Fold Reduction (Combination vs. This compound alone) | Fold Reduction (Combination vs. Partner Drug alone) | Reference |
| This compound + Ceftazidime/Avibactam | This compound: 0.25 mg/kg (intranasal)Ceftazidime/Avibactam: 7.5/1.875 mg/kg (intranasal) | 2047 | 48.7 | 73.1 | [5][12] |
| This compound + Ciprofloxacin | This compound: 0.25 mg/kg (intranasal)Ciprofloxacin: 0.5 mg/kg (intranasal) | 1171 | 35.5 | 27.2 | [13][14] |
Experimental Protocols
Protocol 1: Checkerboard Assay for this compound Synergy
This protocol outlines a standard method for assessing the synergistic activity of this compound with a partner antibiotic against P. aeruginosa.
Materials:
-
P. aeruginosa isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Partner antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Methodology:
-
Inoculum Preparation: a. From an overnight culture of P. aeruginosa on a non-selective agar (B569324) plate, pick a few colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution Plate Preparation: a. In a 96-well plate, prepare serial two-fold dilutions of this compound in CAMHB along the y-axis (e.g., rows A-G). b. In the same plate, prepare serial two-fold dilutions of the partner antibiotic in CAMHB along the x-axis (e.g., columns 1-11). c. Row H should contain only the partner antibiotic dilutions (this compound control), and column 12 should contain only the this compound dilutions (partner antibiotic control). Well H12 should contain no antibiotics (growth control).
-
Inoculation: a. Add the prepared bacterial inoculum to each well of the drug dilution plate.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by reading the optical density at 600 nm. b. Calculate the FICI to determine the nature of the interaction.
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal activity of this compound in combination with another antibiotic over time.
Materials:
-
P. aeruginosa isolate in logarithmic growth phase
-
CAMHB
-
This compound and partner antibiotic stock solutions
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Apparatus for serial dilutions and plating
Methodology:
-
Inoculum Preparation: a. Prepare a standardized inoculum of P. aeruginosa in CAMHB at a starting density of approximately 5 x 10⁵ CFU/mL.
-
Treatment Groups: a. Prepare culture tubes with the following conditions: i. Growth control (no antibiotic) ii. This compound alone (at a specified concentration, e.g., 0.5x MIC) iii. Partner antibiotic alone (at a specified concentration, e.g., 0.5x MIC) iv. This compound + partner antibiotic (at the same specified concentrations)
-
Incubation and Sampling: a. Incubate the tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto non-selective agar plates. c. Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each treatment group. b. Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Protocol 3: Outer Membrane Permeability Assay (NPN Uptake)
This protocol measures the effect of this compound on the outer membrane permeability of P. aeruginosa using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
P. aeruginosa culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (in acetone)
-
This compound stock solution
-
Fluorometer or fluorescence plate reader
Methodology:
-
Cell Preparation: a. Grow P. aeruginosa to mid-log phase in a suitable broth medium. b. Harvest the cells by centrifugation and wash them twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).
-
Assay Procedure: a. Add the bacterial suspension to the wells of a black 96-well microplate. b. Add NPN to a final concentration of 10 µM. c. Measure the baseline fluorescence. d. Add varying concentrations of this compound to the wells. e. Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and therefore increased outer membrane permeability.
Visualizations
Caption: this compound's mechanism of action and synergy pathway.
Caption: Workflow for a checkerboard synergy assay.
Caption: Workflow for a time-kill synergy assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Surface Adsorption Phenomena for Conventional and Novel Surfactants Correlates with Changes in Interfacial mAb Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysorbate 80 Inhibition of Pseudomonas aeruginosa Biofilm Formation and Its Cleavage by the Secreted Lipase LipA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. labiotech.eu [labiotech.eu]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. mdpi.com [mdpi.com]
- 14. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Murepavadin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Murepavadin.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] By binding to LptD, this compound inhibits the transport and insertion of LPS into the outer membrane, which disrupts the integrity of the bacterial cell envelope and ultimately leads to cell death.[1][2] This targeted approach makes it highly selective for P. aeruginosa.[1][4]
Q2: What are the known or potential off-target effects of this compound in mammalian systems?
The most significant off-target effect observed with intravenous this compound is renal toxicity (nephrotoxicity), which led to the halting of Phase III clinical trials.[5][6][7] An analysis of trial data showed a higher frequency of acute kidney injury in patients receiving this compound compared to the control group.[5][7]
Another documented off-target effect is its immunomodulatory activity. This compound can activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells.[4][8][9] This activation triggers mast cell degranulation and the release of pro-inflammatory cytokines, which can contribute to the host's immune response against the infection.[4][8][9]
Q3: Is this compound active against other bacterial species?
This compound exhibits potent and specific bactericidal activity against Pseudomonas aeruginosa, including multidrug-resistant strains.[1][10] It is largely inactive against other Gram-negative and Gram-positive bacteria.[1] This high specificity is due to its unique mechanism of targeting the LptD protein of P. aeruginosa.[1][4]
Q4: Can resistance development to this compound be misinterpreted as an off-target effect?
Yes, it is possible. The development of resistance in P. aeruginosa can lead to a decrease in this compound's efficacy, which might be initially mistaken for an off-target effect or a compound stability issue. Resistance mechanisms often involve mutations in genes related to LPS biosynthesis or transport, such as lpxL1, lpxL2, bamA, lptD, and msbA, or in two-component regulatory systems like pmrB.[11][12] These mutations can alter the bacterial outer membrane, reducing the binding of this compound to its LptD target.[11][13][14] Therefore, it is crucial to perform susceptibility testing on the bacterial strains used in experiments to rule out resistance.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in mammalian cell lines at concentrations effective against P. aeruginosa.
-
Possible Cause 1: Off-target mitochondrial toxicity. Some antimicrobial peptides can disrupt mitochondrial membranes due to their similarity to bacterial membranes.
-
Troubleshooting Steps:
-
Determine the Therapeutic Index: Calculate the therapeutic index by comparing the 50% cytotoxic concentration (CC50) in your mammalian cell line with the Minimum Inhibitory Concentration (MIC) against your P. aeruginosa strain. A low therapeutic index indicates poor selectivity.
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye such as JC-1 or TMRM to assess changes in mitochondrial membrane potential in mammalian cells after this compound treatment. A decrease in potential may suggest mitochondrial toxicity.
-
ATP Depletion Assay: Measure intracellular ATP levels in mammalian cells. A significant drop in ATP after treatment can also indicate mitochondrial dysfunction.
-
-
Possible Cause 2: Vehicle-induced toxicity. The solvent used to dissolve this compound may be causing cytotoxicity.
-
Troubleshooting Steps:
-
Vehicle Control: Test the cytotoxicity of the vehicle alone at the same concentration used in your experiments.
-
Alternative Solvents: If the vehicle is toxic, consider using a more biocompatible solvent.
-
Issue 2: Inconsistent results in outer membrane disruption assays.
-
Possible Cause 1: Efflux pump activity. Some bacteria can actively pump out fluorescent dyes used in membrane permeability assays, leading to an underestimation of membrane disruption.
-
Troubleshooting Steps:
-
Use an Efflux Pump Inhibitor: Pre-treat the bacteria with an efflux pump inhibitor, such as sodium azide, before performing the NPN (1-N-phenylnaphthylamine) uptake assay.[15]
-
Time-resolved Measurements: Monitor the fluorescence signal over time to capture the initial rapid increase before efflux pumps can significantly impact the dye concentration.[15]
-
-
Possible Cause 2: Variability in bacterial growth phase. The susceptibility of bacteria to membrane-disrupting agents can vary with the growth phase.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure that bacteria are consistently harvested from the mid-logarithmic growth phase for all experiments.
-
Verify Growth Phase: Measure the optical density (OD) of the bacterial culture to confirm the growth phase before harvesting.
-
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| MIC50 | P. aeruginosa | 0.125 mg/L | [11] |
| MIC90 | P. aeruginosa | 0.12 - 0.25 mg/L | [1][3] |
| Hemolytic Activity | Human Red Blood Cells | Non-hemolytic at 100 µg/mL | [1] |
| Mast Cell Activation (EC50) | MRGPRX2-expressing cells | ~1 µM (1.67 mg/L) | [8] |
Table 2: Adverse Effects of Intravenous this compound in Phase III Clinical Trial
| Adverse Event | This compound Arm (n=33) | Control Arm (n=8) | Reference |
| Acute Kidney Injury | 63% | 38% | [5] |
Experimental Protocols
1. Outer Membrane Permeability Assay using N-phenyl-1-naphthylamine (NPN)
This assay measures the disruption of the bacterial outer membrane. NPN is a fluorescent probe that is poorly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
-
Materials:
-
P. aeruginosa culture in mid-log phase
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
NPN stock solution (in acetone (B3395972) or ethanol)
-
This compound solution
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Harvest mid-log phase P. aeruginosa by centrifugation.
-
Wash the cells and resuspend them in HEPES buffer to a standardized optical density (e.g., OD600 of 0.5).
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Aliquot the bacterial suspension with NPN into the wells of the 96-well plate.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for at least 10-15 minutes.
-
A rapid increase in fluorescence indicates outer membrane permeabilization.
-
2. Cytotoxicity Assay using MTT
This assay assesses the effect of this compound on the viability of mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplate
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Seed mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control and determine the CC50 value.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. linkpeptide.com [linkpeptide.com]
- 5. Kidney problems derail Polyphor's this compound trial | 2019-07-18 | BioWorld [bioworld.com]
- 6. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labiotech.eu [labiotech.eu]
- 8. This compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 [frontiersin.org]
- 10. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
Improving Murepavadin solubility for laboratory applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Murepavadin for laboratory applications. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as POL7080) is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to alterations in the bacterial cell envelope and ultimately cell death.[1][2] It exhibits potent bactericidal activity against a broad panel of P. aeruginosa clinical isolates, including multidrug-resistant (MDR) strains.[1][3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound's solubility can be influenced by its salt form (e.g., TFA salt). For laboratory use, Dimethyl Sulfoxide (DMSO) and aqueous solutions are commonly used. This compound TFA salt is reported to be soluble in water.[] For non-TFA forms, or if water solubility is limited, DMSO is a good alternative.[6] One study reports the preparation of a 1 mg/mL stock solution in a DMSO:water (9:1 v/v) mixture.[7] For in vivo studies, PBS has been used, though it may require warming and sonication to achieve higher concentrations.[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to start with a high-concentration stock in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium. For example, a 10 mM stock solution in DMSO can be prepared.[6] Alternatively, for this compound TFA, a stock solution in sterile water or PBS can be made.[2][] It is advisable to prepare fresh solutions for use. If you need to store the stock solution, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: What should I do if this compound precipitates out of solution?
A4: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. To avoid this, it is recommended to add the aqueous buffer to the DMSO stock solution slowly while vortexing. If precipitation still occurs, gentle warming and sonication can aid dissolution.[2] For in vitro assays, ensure the final concentration of DMSO is compatible with your experimental system.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C.[] Stock solutions should be aliquoted to minimize freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Comments |
| DMSO | 10 mM | - |
| PBS | 25 mg/mL | Requires sonication and warming.[2] |
| Water | Soluble (TFA salt) | [] |
| DMSO:Water (9:1 v/v) | 1 mg/mL | Used for preparing stock solutions for in vivo studies.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays (e.g., MIC determination)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[6]
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Aliquot the stock solution into sterile, low-protein-binding tubes and store at -80°C for long-term storage or -20°C for short-term storage.[2]
-
Working Solution Preparation: For in vitro assays, serially dilute the stock solution in the appropriate cell culture medium (e.g., cation-adjusted Mueller-Hinton broth) to achieve the desired final concentrations.[8] Ensure the final DMSO concentration is below the tolerance level of your assay.
Protocol 2: Preparation of this compound Formulation for In Vivo Animal Studies
-
Weighing: Weigh the required amount of this compound (TFA salt if available) for the desired dosage.
-
Initial Dissolution: For subcutaneous or intravenous administration, dissolve the this compound in sterile PBS.[2]
-
Solubilization: To achieve higher concentrations (e.g., 25 mg/mL), warming and ultrasonic treatment may be necessary.[2] Ensure the solution is clear before administration.
-
Alternative Formulation: If solubility in PBS is limited, a stock solution can be prepared in a DMSO:water (9:1 v/v) mixture at 1 mg/mL.[7] This stock can then be further diluted with a suitable vehicle for injection, keeping the final DMSO concentration as low as possible.
-
Administration: It is recommended to prepare the formulation fresh on the day of the experiment.
Troubleshooting and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for this compound solution preparation.
This compound Signaling and Mechanism of Action
Caption: Mechanism of action of this compound on P. aeruginosa.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (POL7080) | Antibiotic, MRGPRX2 agonist | Probechem Biochemicals [probechem.com]
- 7. Pharmacokinetics and Pharmacodynamics of this compound in Neutropenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the Antimicrobial Peptide this compound Using Novel Coupling Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Murepavadin-Induced Renal Toxicity in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Murepavadin-induced renal toxicity in research models.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is monitoring renal function crucial when working with intravenous this compound?
A1: Intravenous this compound has been associated with a significant incidence of acute kidney injury (AKI). Phase III clinical trials were halted due to a higher-than-expected frequency of renal adverse events in patients receiving the intravenous formulation.[1][2][3] In one study, 63% of patients in the this compound treatment arm developed AKI.[2] Therefore, close monitoring of renal function is essential in preclinical research to understand and mitigate this toxicity.
Q2: What is the primary pharmacokinetic concern for this compound in subjects with pre-existing renal impairment?
A2: The primary concern is increased drug exposure. Pharmacokinetic studies have shown that the total clearance of this compound is significantly lower in subjects with impaired renal function.[4][5][6] This leads to a 2.0- to 2.5-fold increase in the total exposure (AUC) and a prolonged elimination half-life of up to 24 hours, compared to 7.7 hours in subjects with normal renal function.[5][7] This increased exposure is a likely contributor to the observed nephrotoxicity, making dose adjustments a critical consideration.
Q3: What is the proposed mechanism of this compound's antibacterial action, and is it related to its renal toxicity?
A3: this compound is a first-in-class Outer Membrane Protein Targeting Antibiotic (OMPTA).[8] Its antibacterial effect is highly specific to Pseudomonas aeruginosa. It functions by binding to the lipopolysaccharide (LPS) transport protein D (LptD) in the bacterial outer membrane, disrupting LPS transport and leading to bacterial cell death.[8][9][10] The direct mechanism of how this compound interacts with mammalian renal cells to induce toxicity is not well-elucidated in publicly available literature. However, drug-induced nephrotoxicity often involves mechanisms like oxidative stress, mitochondrial dysfunction, and inflammation, which are common pathways for renal injury caused by other therapeutic peptides.[4][11][12]
Q4: Are there any known strategies to mitigate this compound-induced renal toxicity?
A4: The most prominent mitigation strategy currently under investigation is altering the route of administration to reduce systemic exposure. An inhaled formulation of this compound is in development, which is expected to have a significantly higher safety margin (at least 5-10 times) compared to the intravenous version by delivering the drug directly to the lungs with minimal systemic absorption.[2][13][14] While not specifically studied for this compound, general nephroprotective strategies for other drugs in preclinical models include co-administration of antioxidants or anti-inflammatory agents.[4][15][16]
Q5: What are the key biomarkers to monitor for the early detection of this compound-induced nephrotoxicity in animal models?
A5: For early and sensitive detection of acute kidney injury in preclinical models, it is recommended to monitor a panel of biomarkers. Standard markers include serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN).[1][17] However, more sensitive and specific biomarkers of tubular injury include Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[18] Histopathological analysis of kidney tissue is the gold standard for confirming and characterizing the nature and severity of the renal injury.[18][19]
Section 2: Troubleshooting Guides
Issue 1: High variability in renal toxicity markers between animals in the same this compound dose group.
-
Possible Cause 1: Inconsistent Hydration Status. Dehydration can exacerbate drug-induced nephrotoxicity.
-
Troubleshooting Step: Ensure all animals have free access to water. For more controlled studies, consider administering a standardized volume of saline subcutaneously or intraperitoneally prior to this compound administration to ensure consistent hydration.
-
-
Possible Cause 2: Variation in Baseline Renal Function. Underlying subclinical renal differences in animals can affect susceptibility.
-
Troubleshooting Step: Before initiating the study, perform baseline measurements of serum creatinine and BUN to randomize animals into groups with comparable renal function.
-
-
Possible Cause 3: Inconsistent Drug Administration. Variations in the speed of intravenous injection or volume can alter peak plasma concentrations (Cmax).
-
Troubleshooting Step: Utilize infusion pumps for precise and consistent administration of this compound over a set period, mimicking clinical infusion protocols.
-
Issue 2: No significant signs of nephrotoxicity are observed even at high doses of this compound.
-
Possible Cause 1: Animal Model Resistance. The chosen animal model (e.g., specific mouse strain) may be less susceptible to this compound-induced nephrotoxicity.
-
Troubleshooting Step: Review literature for models known to be sensitive to drug-induced nephrotoxicity (e.g., Sprague-Dawley rats for certain toxins). Consider a pilot study in a different species or strain. Rodent models are common, but larger animal models may better replicate human pathophysiology.[1]
-
-
Possible Cause 2: Insufficient Study Duration. The onset of renal injury may be delayed.
-
Troubleshooting Step: Extend the observation period post-dosing. Include multiple time points for sample collection (e.g., 24, 48, 72 hours, and up to 7 days) to capture both acute and sub-acute effects.
-
-
Possible Cause 3: Insensitive Biomarkers. Serum creatinine may not rise significantly until substantial renal damage has occurred.
-
Troubleshooting Step: Incorporate more sensitive, early-detection biomarkers such as urinary KIM-1 and NGAL. Perform histopathological examination of the kidneys at the end of the study to detect cellular-level damage.[18]
-
Issue 3: Difficulty distinguishing between this compound toxicity and disease-model-induced kidney injury (e.g., in a sepsis model).
-
Possible Cause: Confounding Pathophysiology. Sepsis itself can cause acute kidney injury, making it difficult to isolate the drug's effect.
-
Troubleshooting Step 1: Include a "Disease-Only" Control Group. This group should have the induced disease (e.g., sepsis) and receive a vehicle control instead of this compound. This allows for the subtraction of the disease's effect on renal function.
-
Troubleshooting Step 2: Use a "Drug-Only" Control Group. Administer this compound to healthy, non-diseased animals to characterize the drug's nephrotoxic profile in isolation.
-
Troubleshooting Step 3: Staggered Dosing and Monitoring. Initiate this compound treatment at a well-defined point after disease induction and monitor renal biomarkers at multiple time points to observe any acute changes that correlate with drug administration.
-
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
The following tables summarize key pharmacokinetic and clinical observations related to this compound and renal function.
Table 1: Pharmacokinetic Parameters of this compound in Subjects with Varying Renal Function [6][7]
| Renal Function Status | Geometric Mean Total Clearance (L/h) | Geometric Mean Elimination Half-life (h) | Approximate Fold-Increase in AUC0–∞ (vs. Normal) |
| Normal | 6.9 - 7.0 | 7.6 - 7.7 | N/A |
| Mild Impairment | 3.3 | 13.9 | ~2.0 |
| Moderate Impairment | Not specified | Not specified | 2.2 |
| Severe Impairment | 2.4 | 23.1 | 2.6 |
Table 2: Incidence of Acute Kidney Injury (AKI) in a Phase III Clinical Trial [2][3]
| Treatment Arm | Number of Patients (n) | Percentage of Patients with AKI (%) |
| This compound | 33 | 63% |
| Control | 8 | 38% |
Note: Data from preclinical animal models detailing dose-dependent effects on specific renal biomarkers (sCr, BUN, KIM-1) are not publicly available.
Detailed Methodologies: Key Experimental Protocols
Protocol 1: General Protocol for Assessing this compound-Induced Nephrotoxicity in a Rat Model
This is a generalized protocol based on standard methods for evaluating drug-induced nephrotoxicity and should be optimized for specific research questions.[1][17][20]
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping:
-
Group 1: Vehicle Control (e.g., 0.9% Saline, IV)
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg, IV)
-
Group 3: this compound - Mid Dose (e.g., 25 mg/kg, IV)
-
Group 4: this compound - High Dose (e.g., 50 mg/kg, IV)
-
Group 5 (Optional): Positive Control (e.g., Cisplatin 7 mg/kg, IP, single dose)
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously via the tail vein. Consider using an infusion pump for a slow, controlled infusion (e.g., over 30 minutes) to avoid acute cardiovascular effects.
-
-
Sample Collection:
-
Urine: Collect urine for 24 hours in metabolic cages at baseline, and at 24, 48, and 72 hours post-dose. Analyze for KIM-1, NGAL, total protein, and albumin.
-
Blood: Collect blood via tail vein or saphenous vein at baseline, and at 24, 48, and 72 hours post-dose. Separate serum to analyze for creatinine and BUN.
-
-
Termination and Tissue Collection:
-
At 72 hours (or a later time point), euthanize animals via an approved method.
-
Perform cardiac perfusion with saline followed by 10% neutral buffered formalin.
-
Harvest kidneys. Weigh them and fix one in formalin for histopathology (H&E and PAS staining). Flash-freeze the other kidney in liquid nitrogen for molecular or proteomic analysis.
-
-
Endpoints:
-
Primary: Serum creatinine, BUN, urinary KIM-1, and NGAL levels.
-
Secondary: Changes in body weight, urine output, urinary protein, and kidney weight.
-
Confirmatory: Histopathological scoring of tubular injury (e.g., necrosis, cast formation, brush border loss).
-
Section 4: Visualizations (Diagrams)
Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway for this compound-induced renal cell injury.
Caption: Experimental workflow for testing potential nephroprotective agents.
Caption: Troubleshooting flowchart for high experimental variability.
References
- 1. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kidney problems derail Polyphor's this compound trial | 2019-07-18 | BioWorld [bioworld.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Effects of Peptides and Bioactive Peptides on Acute Kidney Injury: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Peptides and Bioactive Peptides on Acute Kidney Injury: A Review Study - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Polyphor Receives Approval to Start First-in-Human Clinical Trial of Inhaled Antibiotic this compound - BioSpace [biospace.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Nephroprotective Effect of EDL Peptide at Acute Injury of Kidneys of Different Genesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Murepavadin vs. Colistin: An In Vivo Efficacy Comparison in Pseudomonas aeruginosa Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of murepavadin and colistin (B93849), two critical antibiotics in the fight against multidrug-resistant Pseudomonas aeruginosa. The information presented is based on available preclinical data, with a focus on quantitative outcomes and detailed experimental methodologies to support further research and development.
Executive Summary
This compound, a novel peptidomimetic antibiotic, demonstrates potent and specific activity against Pseudomonas aeruginosa. In vitro studies consistently show that this compound is significantly more potent than colistin, a last-resort polymyxin (B74138) antibiotic. While direct head-to-head in vivo comparative studies are limited, available data from murine lung infection models suggest that this compound is effective at reducing bacterial burden at low doses. Furthermore, preclinical studies indicate a synergistic relationship between this compound and colistin, suggesting potential for combination therapy. Colistin, while effective, is associated with significant nephrotoxicity and its in vivo efficacy can be influenced by the infection model and the resistance profile of the pathogen.
In Vitro Potency: A Prelude to In Vivo Performance
In vitro susceptibility testing consistently highlights this compound's superior potency against P. aeruginosa compared to colistin. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of isolates (MIC90) for this compound is typically 4- to 8-fold lower than that of colistin.
Table 1: Comparative In Vitro Activity of this compound and Colistin against Pseudomonas aeruginosa
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| This compound | 0.12 | 0.12 - 0.25 | [1][2] |
| Colistin | 1 | 1 - 2 | [1][2] |
In Vivo Efficacy: Insights from Preclinical Models
Direct comparative in vivo efficacy studies between this compound and colistin monotherapies are not extensively published. However, individual studies and combination therapy trials provide valuable insights into their respective in vivo performance.
This compound In Vivo Activity
Studies in neutropenic murine lung infection models have demonstrated the potent in vivo activity of this compound against various P. aeruginosa strains. Intratracheal administration of this compound resulted in a significant reduction in bacterial load.
Table 2: In Vivo Efficacy of this compound in a Murine Pneumonia Model
| P. aeruginosa Strain | This compound Dose (mg/kg) | Administration Route | Bacterial Load Reduction (log10 CFU) | Reference |
| Multiple Strains | < 1 | Intratracheal | > 2 | [3] |
| ATCC 27853, NCTC 13437, Isolate 16 | Various (dose-response) | Intratracheal | Dose-dependent reduction | [3] |
| PA14 | 0.25 | Intranasal | ~1.45 (28-fold reduction) | [4][5] |
Colistin In Vivo Activity
Colistin's in vivo efficacy has been established in various infection models. However, its bactericidal activity can be concentration-dependent and may be less effective against biofilm-forming bacteria.
Table 3: In Vivo Efficacy of Colistin in a Murine Pneumonia Model
| P. aeruginosa Strain | Colistin Dose (mg/L) | Administration Route | Bacterial Load Reduction (log10 CFU) | Reference |
| Biofilm-forming strain | 256 (64x MIC) | Not specified | ~1 | [6] |
| Planktonic cells | 256 (64x MIC) | Not specified | ~2 | [6] |
This compound and Colistin Combination Therapy
A key finding from preclinical research is the synergistic effect observed when this compound and colistin are used in combination. This suggests that this compound can potentiate the activity of colistin, potentially allowing for lower, less toxic doses of the latter.
Table 4: In Vivo Efficacy of this compound and Colistin Combination Therapy in a Murine Pneumonia Model
| Treatment Group | Bacterial Load Reduction (fold change vs. control) | Reference |
| This compound alone | Not specified | [7] |
| Colistin alone | Not specified | [7] |
| This compound + Colistin | ~500 | [7] |
Experimental Protocols
Murine Pneumonia Model for Monotherapy and Combination Therapy Evaluation
This workflow outlines the general procedure used in preclinical studies to assess the in vivo efficacy of this compound and colistin against P. aeruginosa lung infections.
Caption: Workflow of in vivo efficacy testing in a murine pneumonia model.
Signaling Pathway: Mechanism of Action
The distinct mechanisms of action of this compound and colistin are crucial to understanding their individual and combined effects.
Caption: Simplified mechanism of action for this compound and colistin.
Conclusion
This compound emerges as a highly potent agent against P. aeruginosa with a promising in vivo efficacy profile. Its specific targeting of the LptD transporter offers a distinct advantage and a potential avenue to overcome existing resistance mechanisms. While colistin remains a crucial therapeutic option, its clinical utility is hampered by toxicity concerns. The synergistic interaction between this compound and colistin in preclinical models is a significant finding, suggesting that combination therapy could enhance efficacy while potentially mitigating the toxicity associated with high-dose colistin. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety of these two important antipseudomonal agents.
References
- 1. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem in Pseudomonas aeruginosa Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Murepavadin vs. Tobramycin: A Comparative Analysis for Pseudomonas aeruginosa Treatment
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, making it a significant challenge in clinical settings, particularly in hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP). The continuous evolution of multidrug-resistant (MDR) strains necessitates the development of novel therapeutic agents. This guide provides a detailed comparison of murepavadin, a first-in-class peptidomimetic antibiotic, and tobramycin (B1681333), a well-established aminoglycoside, for the treatment of P. aeruginosa infections.
This compound (POL7080) is a pathogen-specific antibiotic that targets an outer membrane protein of P. aeruginosa.[1][2] Tobramycin is a broad-spectrum aminoglycoside that has been a cornerstone of anti-pseudomonal therapy for decades, often used in combination with other agents.[3][4][5] This comparison will delve into their mechanisms of action, in vitro activity, synergistic potential, and clinical safety profiles, supported by experimental data.
Mechanism of Action
The fundamental difference between this compound and tobramycin lies in their distinct mechanisms of action.
This compound: this compound possesses a novel mechanism, specifically targeting the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1][6][7][8] By binding to LptD, it disrupts the transport and assembly of LPS, which is a critical component for maintaining the structural integrity of the outer membrane. This disruption leads to membrane destabilization and subsequent bacterial cell death.[6] Its high specificity for P. aeruginosa LptD means it has a narrow spectrum of activity and is largely inactive against other bacteria.[1]
Tobramycin: As an aminoglycoside, tobramycin has a dual mechanism of action against Gram-negative bacteria.[9] Its primary and most well-understood mechanism is the inhibition of protein synthesis. After crossing the bacterial cell wall and cytoplasmic membrane, tobramycin binds irreversibly to the 30S ribosomal subunit.[3][10] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins, which ultimately results in cell death.[3][10] Additionally, at higher concentrations, tobramycin can disrupt the bacterial outer membrane, contributing to its bactericidal activity.[9]
Quantitative Data Presentation
In Vitro Susceptibility
This compound has demonstrated potent in vitro activity against a large collection of P. aeruginosa clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Comparative data for Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates are summarized below.
| Antibiotic | Isolate Collection | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | 1,219 general clinical isolates | 0.12 | 0.12 | [8] |
| Tobramycin | 1,219 general clinical isolates | 0.5 | >16 | [11] |
| This compound | 785 XDR isolates | 0.12 | 0.25 | [12] |
| Tobramycin | 785 XDR isolates | 8 | >8 | [12] |
| This compound | Cystic Fibrosis isolates | 0.12 | 2 | [13] |
| Tobramycin | Cystic Fibrosis isolates | 1 | 16 | [13] |
Lower MIC values indicate greater potency.
Experimental Protocols and Data
Synergistic Activity of this compound and Tobramycin
Recent studies have explored the synergistic potential of combining this compound with aminoglycosides. A notable experiment demonstrated that this compound enhances the bactericidal efficacy of tobramycin.[14][15]
Experimental Protocol: Time-Kill Assay
-
Bacterial Strain: P. aeruginosa reference strain PA14 was used.
-
Culture Preparation: Bacteria were grown to logarithmic phase in appropriate broth media.
-
Drug Concentrations: this compound was used at 0.5 µg/mL, and tobramycin was used at 0.75 µg/mL. These concentrations are below the clinical breakpoint for each drug individually.[14][15]
-
Treatment Groups: Cultures were treated with:
-
This compound alone
-
Tobramycin alone
-
A combination of this compound and tobramycin
-
A no-drug control
-
-
Incubation and Sampling: The cultures were incubated at 37°C. Aliquots were removed at specified time points (e.g., 0, 4, 8, and 24 hours).
-
Quantification: Samples were serially diluted and plated to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).
Results Summary
The combination of this compound and tobramycin demonstrated significant synergy.
-
After 8 hours of treatment, the combination resulted in a bacterial count that was 50- to 100-fold lower than that of either antibiotic used alone.[14][15]
-
After 24 hours, the synergistic effect was even more pronounced, with the combination of this compound and tobramycin resulting in a 10⁶-fold greater reduction in bacteria compared to the individual agents.[14][15]
This enhanced killing effect is attributed to this compound's ability to increase the bacterial membrane potential, which in turn promotes the intracellular uptake of tobramycin, allowing it to reach its ribosomal target more effectively.[14][15]
Clinical Trials and Safety Profile
While in vitro data for this compound are promising, clinical development has faced significant hurdles. In contrast, tobramycin has a long history of clinical use, and its safety profile is well-characterized.
| Drug | Phase III Trial Status (IV formulation) | Key Safety Findings | Reference |
| This compound | Discontinued (B1498344) | An unexpectedly high incidence of acute kidney injury (nephrotoxicity) was observed (56% in the treatment arm vs. 25% in the comparator arm). | [16][17][18] |
| Tobramycin | Established Standard of Care | Known risks of nephrotoxicity and ototoxicity (auditory and vestibular damage). Requires therapeutic drug monitoring to minimize toxicity. | [4][5] |
The Phase III trials for intravenous this compound (PRISM-MDR and PRISM-UDR) in patients with nosocomial pneumonia were halted and subsequently discontinued due to the high rates of acute kidney injury.[16][18] This setback led the developer to take the intravenous formulation back to preclinical stages for potential reformulation.[16] It is important to note that an inhaled formulation of this compound is currently under development for treating P. aeruginosa in cystic fibrosis patients, a route of administration that results in lower systemic exposure and is expected to have a better safety profile.[13][19]
Conclusion
This compound and tobramycin represent two distinct approaches to combating P. aeruginosa infections.
-
This compound offers a novel, highly potent, and specific mechanism of action against P. aeruginosa, including highly resistant strains. Its in vitro data are superior to those of many established antibiotics. However, the severe nephrotoxicity observed with the intravenous formulation led to the cessation of its Phase III trials, posing a major obstacle to its use for systemic infections. The future of this compound may lie in inhaled formulations for localized lung infections where systemic exposure is minimized.
-
Tobramycin remains a clinically relevant aminoglycoside, particularly as part of combination therapy. Its efficacy is well-established, but it is hampered by a known profile of nephrotoxicity and ototoxicity and growing bacterial resistance. Its broader spectrum is a double-edged sword, being useful for mixed infections but also impacting the host microbiome.
For researchers and drug development professionals, the story of this compound underscores the critical challenge of translating potent in vitro activity into a safe and effective clinical product. While tobramycin's utility continues, the synergistic potential demonstrated with agents like this compound highlights a promising path forward: combining novel mechanisms with established antibiotics to enhance efficacy and potentially overcome resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. labiotech.eu [labiotech.eu]
- 17. labiotech.eu [labiotech.eu]
- 18. Polyphor Temporarily Halts Enrollment in the Phase III Studies of this compound for the Treatment of Patients With Nosocomial Pneumonia - BioSpace [biospace.com]
- 19. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Validating Murepavadin's Target Engagement with LptD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Murepavadin's target engagement with the lipopolysaccharide (LPS) transport protein D (LptD), a critical component of the outer membrane of Gram-negative bacteria. By objectively comparing its performance with alternative LptD-targeting agents and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of antibiotic drug discovery and development.
Introduction to this compound and its Target, LptD
This compound (POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically designed to combat infections caused by Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen due to its high intrinsic and acquired resistance to many antibiotics.[1][2] this compound's unique mechanism of action involves the specific targeting of LptD, an essential outer membrane protein responsible for the final stages of lipopolysaccharide (LPS) transport and insertion into the outer leaflet of the outer membrane.[2][3] By binding to the periplasmic domain of LptD, this compound disrupts the LPS transport machinery, leading to the accumulation of LPS in the inner membrane, loss of outer membrane integrity, and ultimately, bacterial cell death.[4] This targeted approach offers a significant advantage over broad-spectrum antibiotics by minimizing the impact on the host's commensal microbiota.
Comparative Analysis of LptD-Targeting Agents
While this compound is a leading clinical candidate targeting LptD, other molecules have been identified that also interfere with the LPS transport pathway. This section compares this compound with a notable alternative, the naturally occurring antimicrobial peptide Thanatin.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Thanatin, focusing on their binding affinity to LptD and their antimicrobial activity against P. aeruginosa.
| Compound | Target Protein(s) | Binding Affinity (Kd) to LptD | Source |
| This compound (L27-11)* | LptD | 13 ± 5 nM | [5] |
| Thanatin | LptA, LptD | Not explicitly quantified for LptD alone |
*Note: The provided Kd value is for L27-11, a closely related and structurally similar peptidomimetic to this compound.
| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| This compound | P. aeruginosa (1,219 clinical isolates) | 0.12 | 0.12 | [1][6] |
| This compound | P. aeruginosa (Cystic Fibrosis isolates) | 0.125 (broth microdilution) | 2 (broth microdilution) | [7] |
| Thanatin | P. aeruginosa | >64 | >64 | [8] |
Key Experiments for Validating Target Engagement
Several biophysical and microbiological techniques are crucial for validating the interaction between an antibiotic and its target. Below are detailed methodologies for key experiments used to characterize this compound's engagement with LptD.
Experimental Protocols
1. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity and kinetics of this compound to LptD in real-time.
-
Methodology:
-
Immobilization: Purified, His-tagged LptD/E complex is immobilized on a Ni-NTA sensor chip.
-
Analyte Injection: A series of this compound concentrations are injected over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is measured in real-time.
-
Data Analysis: Association and dissociation rate constants (k_on and k_off) are determined from the sensorgrams. The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.[5]
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of the this compound-LptD interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy change (ΔH).
-
Methodology:
-
Sample Preparation: Purified LptD/E complex is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.[8][9]
-
Titration: Small aliquots of this compound are injected into the LptD solution at a constant temperature.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of this compound to LptD and fitted to a binding model to extract the thermodynamic parameters.[9][10]
-
3. Antimicrobial Susceptibility Testing (AST)
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of P. aeruginosa.
-
Methodology (Broth Microdilution):
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of P. aeruginosa is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][11]
-
Visualizing Pathways and Workflows
Lipopolysaccharide (LPS) Transport Pathway
Caption: The Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria and the inhibitory action of this compound on LptD.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: A standard workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry (ITC).
Conclusion
The available data strongly support the specific and high-affinity engagement of this compound with its target, LptD, in Pseudomonas aeruginosa. This targeted mechanism of action, combined with its potent antimicrobial activity against a wide range of clinical isolates, underscores its potential as a valuable therapeutic agent in the fight against multidrug-resistant infections. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research and development of novel antibiotics targeting the essential LPS transport pathway in Gram-negative bacteria.
References
- 1. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis of potent antimicrobial peptide this compound using a tandem native chemical ligation/desulfurization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. mdpi.com [mdpi.com]
Murepavadin's Efficacy in Preclinical Pneumonia Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Murepavadin's Performance Against Other Antibiotics in Animal Models of Pneumonia.
This compound (POL7080) is a novel, first-in-class peptidomimetic antibiotic specifically designed to target Pseudomonas aeruginosa, a challenging Gram-negative pathogen frequently implicated in hospital-acquired and ventilator-associated pneumonia.[1] Its unique mechanism of action, which involves binding to the lipopolysaccharide (LPS) transport protein D (LptD) in the bacterial outer membrane, disrupts the integrity of the membrane and leads to bacterial cell death.[1][2] This guide provides a comprehensive comparison of this compound's efficacy, both as a monotherapy and in combination, with that of other standard-of-care antibiotics in various animal models of P. aeruginosa pneumonia, supported by experimental data.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound and comparator antibiotics in murine models of Pseudomonas aeruginosa pneumonia. The primary endpoint presented is the reduction in bacterial burden, a key indicator of antibacterial activity.
This compound Monotherapy vs. Comparator Monotherapies
| Treatment Group | Dose | Animal Model | Bacterial Strain | Reduction in Bacterial Load (CFU/lung) | Reference |
| This compound | 0.25 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~33-fold | [3] |
| Ciprofloxacin | 0.5 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~43-fold | [3] |
| Ceftazidime/avibactam | 7.5 mg/kg / 1.875 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~28-fold | [4] |
| Amikacin | 35 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~28-fold | [5] |
This compound Combination Therapy vs. Monotherapy
| Treatment Group | Dose | Animal Model | Bacterial Strain | Reduction in Bacterial Load (CFU/lung) | Reference |
| This compound | 0.25 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~33-fold | [3] |
| Ciprofloxacin | 0.5 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~43-fold | [3] |
| This compound + Ciprofloxacin | 0.25 mg/kg + 0.5 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~1171-fold | [3] |
| This compound | 0.25 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~42-fold | [4] |
| Ceftazidime/avibactam | 7.5 mg/kg / 1.875 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~28-fold | [4] |
| This compound + Ceftazidime/avibactam | 0.25 mg/kg + 7.5 mg/kg / 1.875 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~2047-fold | [4] |
| This compound | 0.25 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~28-fold | [5] |
| Amikacin | 35 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~28-fold | [5] |
| This compound + Amikacin | 0.25 mg/kg + 35 mg/kg | Murine Acute Pneumonia | P. aeruginosa PA14 | ~756-fold | [5] |
Experimental Protocols
The data presented in this guide are derived from studies utilizing standardized and well-characterized animal models of pneumonia. Below are the detailed methodologies for the key experiments cited.
Murine Acute Pneumonia Model
This model is designed to mimic acute lung infection in humans and is widely used to evaluate the efficacy of antimicrobial agents.
1. Animals:
-
Specific pathogen-free (SPF) female BALB/c mice, typically 6-8 weeks old, are used.[6]
-
Mice are acclimatized for a minimum of three to five days before the experiment.[6]
2. Bacterial Strain and Inoculum Preparation:
-
The Pseudomonas aeruginosa reference strain PA14 is commonly used.[6]
-
Bacteria are grown in Luria-Bertani (LB) broth overnight at 37°C with shaking.
-
The overnight culture is then diluted in fresh LB broth and grown to a mid-logarithmic phase (OD₆₀₀ of approximately 1.0).[6]
-
The bacterial cells are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 10⁸ CFU/mL).[4]
3. Infection Procedure:
-
Mice are anesthetized via intraperitoneal injection of a suitable anesthetic (e.g., 7.5% chloral (B1216628) hydrate).[6]
-
A bacterial suspension of a specified volume (e.g., 20 µL containing 4 x 10⁶ CFU) is administered intranasally to each mouse.[5][7]
4. Treatment Administration:
-
Treatment is typically initiated at a specified time point post-infection (e.g., 3 hours).[5][7]
-
This compound and comparator antibiotics are administered via a clinically relevant route, such as intranasally or subcutaneously, at the doses specified in the data tables.[3][4][5]
5. Efficacy Assessment:
-
At a predetermined time after treatment (e.g., 13 or 16 hours post-infection), mice are euthanized.[5][7]
-
The lungs are aseptically harvested and homogenized in sterile PBS.
-
Serial dilutions of the lung homogenates are plated on appropriate agar (B569324) plates (e.g., LB agar).
-
The plates are incubated overnight at 37°C, and the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs.
-
The reduction in bacterial load is calculated by comparing the CFU counts in treated groups to those in a control group (e.g., saline-treated).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.
Caption: Mechanism of action of this compound against P. aeruginosa.
Caption: Workflow of the murine acute pneumonia model for efficacy testing.
Caption: Proposed mechanism of synergy between this compound and other antibiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis: Murepavadin vs. Meropenem Activity Against Pseudomonas aeruginosa
A guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of a novel pathogen-specific antibiotic versus a broad-spectrum carbapenem (B1253116).
This guide provides a detailed comparative analysis of Murepavadin, a first-in-class peptidomimetic antibiotic, and Meropenem (B701), a widely used broad-spectrum carbapenem antibiotic. The focus is on their respective activities against Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.
Introduction and Overview
This compound (POL7080) is a novel, pathogen-specific antibiotic currently in clinical development for treating infections caused by Pseudomonas aeruginosa.[1][2] It represents a new class of outer membrane protein-targeting antibiotics (OMPTAs).[3][4][5] Its high specificity is designed to minimize collateral damage to the patient's microbiome.[3][6]
Meropenem is a broad-spectrum carbapenem antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including P. aeruginosa.[7][8][9] It is a critical tool in treating severe and multidrug-resistant infections. However, its efficacy is increasingly threatened by the emergence of carbapenem-resistant organisms.[10]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Meropenem lies in their mechanism of action and cellular targets.
This compound employs a novel mechanism by specifically targeting the Lipopolysaccharide (LPS) Transport Protein D (LptD) , an essential protein in the outer membrane of P. aeruginosa.[1][3][11][12] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to the accumulation of LPS in the inner membrane, defective cell envelope integrity, and ultimately, cell death.[1][11][13] This unique target is absent in human cells, suggesting a lower potential for off-target toxicity.[11]
Meropenem , like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[7][9] It penetrates the bacterial cell and binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[7][8][14] This inhibition weakens the cell wall, leading to cell lysis and death.[8][14] In P. aeruginosa, Meropenem is known to bind to both PBP2 and PBP3.[15]
Comparative In Vitro Activity
This compound demonstrates potent and specific activity against P. aeruginosa, including strains resistant to other classes of antibiotics.
| Feature | This compound | Meropenem |
| Spectrum | Narrow, specific to P. aeruginosa.[1] Largely inactive against other Gram-negative and Gram-positive bacteria.[1] | Broad-spectrum, active against many Gram-positive and Gram-negative bacteria, and anaerobes.[7][8][9] |
| Target Organism | Pseudomonas aeruginosa | Wide range of bacteria, including P. aeruginosa.[8] |
Activity against Pseudomonas aeruginosa Isolates
Multiple surveillance studies have evaluated the in vitro potency of this compound against large collections of clinical P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
| Study Cohort (No. of Isolates) | Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible / Inhibited |
| Global Surveillance (1,219 isolates)[3][6] | This compound | 0.12 | 0.12 | 99.1% inhibited at ≤0.5 mg/L |
| Meropenem | - | - | - | |
| XDR Isolates (785 isolates)[5] | This compound | 0.12 | 0.25 | 96.7% inhibited at ≤0.5 mg/L |
| Meropenem | - | - | - | |
| Clinical Isolates (108 isolates)[15] | Meropenem | - | 2 | - |
| Imipenem-Resistant P. aeruginosa (23 isolates)[16] | Meropenem | - | - | 17% sensitive to Meropenem |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Data consistently shows that this compound has a very low MIC₉₀ (0.12-0.25 mg/L) against P. aeruginosa, including against MDR and XDR isolates.[1][3][5][6] In one study, this compound was found to be 4- to 8-fold more active than colistin (B93849) and polymyxin (B74138) B.[6][17]
Mechanisms of Resistance
Resistance mechanisms to the two drugs are distinct, reflecting their different targets and modes of action.
This compound: Resistance can emerge through mutations in genes involved in LPS biosynthesis, most notably the target gene lptD.[18] However, studies have shown a low propensity for resistance induction in vitro, and the development of resistance to this compound did not lead to cross-resistance with other antibiotic classes.[12]
Meropenem: Resistance in P. aeruginosa is multifactorial and complex.[19][20] Key mechanisms include:
-
Reduced Outer Membrane Permeability: Loss or downregulation of the OprD porin, the primary channel for carbapenem entry, is a major cause of resistance.[10][21]
-
Efflux Pumps: Overexpression of efflux systems, such as MexAB-OprM and MexXY-OprM, actively pump Meropenem out of the cell.[10][21]
-
Enzymatic Degradation: Production of carbapenem-hydrolyzing enzymes, particularly metallo-β-lactamases (MBLs), can inactivate the drug.[9][10]
-
Alterations in PBPs: Mutations in the PBP targets can reduce binding affinity, though this is a less common mechanism for high-level resistance.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The primary method for evaluating and comparing the in vitro potency of antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method
The reference standard for MIC testing, as used in the cited surveillance studies, is the broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).[3][6]
-
Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of the antimicrobial agents (this compound, Meropenem, and comparators) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: P. aeruginosa isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: The prepared microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The trays are then incubated under ambient air at 35°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Quality Control: Reference strains, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[3][6]
Conclusion
This compound and Meropenem represent two distinct strategies for combating P. aeruginosa infections. Meropenem is a powerful broad-spectrum agent whose utility is challenged by multifaceted resistance mechanisms. In contrast, this compound offers a highly potent and targeted approach with a novel mechanism of action that remains effective against strains resistant to carbapenems and other antibiotics. Its pathogen-specific nature holds promise for minimizing disruption to the host microbiome. The experimental data clearly indicates this compound's superior in vitro potency against a global and diverse collection of P. aeruginosa isolates, positioning it as a significant development in the fight against this critical pathogen.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. jmilabs.com [jmilabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. m.youtube.com [m.youtube.com]
- 9. Meropenem - Wikipedia [en.wikipedia.org]
- 10. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Pharmacokinetics, Tolerability, and Safety of this compound, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. What is the mechanism of Meropenem? [synapse.patsnap.com]
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- 16. In-vitro activity of meropenem, a new carbapenem, against imipenem-resistant Pseudomonas aeruginosa and Xanthomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China | Semantic Scholar [semanticscholar.org]
- 18. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates [pubmed.ncbi.nlm.nih.gov]
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- 21. journals.asm.org [journals.asm.org]
Murepavadin's Synergistic Power: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Murepavadin, a novel peptidomimetic antibiotic, demonstrates a potent and specific activity against Pseudomonas aeruginosa by targeting the lipopolysaccharide (LPS) transport protein LptD in the outer membrane.[1][2][3][4] This unique mechanism of action not only proves effective against multidrug-resistant strains but also opens avenues for synergistic combinations with existing antibiotics. This guide provides a comparative analysis of this compound's synergistic effects with various antibiotic classes, supported by experimental data and detailed methodologies, to inform future research and drug development strategies.
In Vitro Synergistic Effects: Quantitative Analysis
This compound has been shown to significantly enhance the bactericidal activity of several classes of antibiotics against P. aeruginosa. The following table summarizes the quantitative data from in vitro studies, demonstrating the potent synergy of these combinations.
| Combination Partner | P. aeruginosa Strain(s) | Key In Vitro Findings | Reference(s) |
| Aminoglycosides | |||
| Tobramycin (B1681333) | PA14, mexZ::Tn mutant | A combination of this compound (0.5 µg/mL) and tobramycin (0.75 µg/mL) resulted in a 50- to 100-fold greater reduction in bacterial count after 8 hours compared to each drug alone.[1] After 24 hours, the combination led to a 106-fold greater reduction in bacteria.[1] | [1] |
| Amikacin (B45834) | PA14, 13 clinical isolates | The combination of this compound (0.5 µg/mL) and amikacin (1 µg/mL) resulted in a 50- to 100-fold greater reduction in bacterial count after 8 hours.[1] Against 13 clinical isolates, the combination showed 97- to 441-fold more killing than individual drugs.[5] | [1][5] |
| Fluoroquinolones | |||
| Ciprofloxacin (B1669076) | PA14, 12 clinical isolates | This compound (0.5 µg/mL) with ciprofloxacin (0.25 µg/mL) resulted in a 1.83 × 105 to 4.03 × 106-fold killing of all strains after 8 hours, which was 4.00 × 102 to 1.78 × 105-fold more effective than either antibiotic alone.[6] | [6] |
| β-Lactams | |||
| Ceftazidime/avibactam | PA14 | The combination of this compound and ceftazidime/avibactam slowed the development of resistance in vitro.[2][7] The MIC of this compound alone increased from 0.0625 µg/mL to 12 ± 4 µg/mL in 5 days, while the combination suppressed this increase.[8] | [2][7][8] |
| Polymyxins | |||
| Colistin (B93849) | P. aeruginosa CF isolates | Sub-lethal concentrations of this compound significantly increased the bactericidal activity of colistin against 79% of cystic fibrosis isolates tested.[9] | [9] |
In Vivo Efficacy: Murine Pneumonia Model
The synergistic effects observed in vitro have been successfully translated into in vivo models, primarily the murine acute pneumonia model. These studies highlight the potential clinical utility of this compound combination therapy.
| Combination Partner | P. aeruginosa Strain | In Vivo Model | Key In Vivo Findings | Reference(s) |
| Amikacin | PA14 | Murine Acute Pneumonia | Monotherapy with this compound or amikacin (35 mg/kg) resulted in an approximately 28-fold reduction in bacterial load. The combination therapy led to a 756-fold reduction.[1][5] | [1][5] |
| Ciprofloxacin | PA14 | Murine Acute Pneumonia | This compound (0.25 mg/kg) and ciprofloxacin (0.5 mg/kg) monotherapies reduced bacterial loads by 33-fold and 43-fold, respectively. The combination resulted in a 1171-fold reduction.[6] | [6] |
| Ceftazidime/avibactam | PA14 | Murine Acute Pneumonia | Monotherapy with this compound (0.25 mg/kg) or ceftazidime/avibactam (7.5 mg/kg / 1.875 mg/kg) reduced bacterial loads by 42-fold and 28-fold, respectively. The combination therapy resulted in a 2047-fold reduction.[2] | [2] |
| Colistin | P. aeruginosa | Murine Lung Infection | Combination therapy with colistin and this compound caused an approximately 500-fold reduction in CFU counts compared to the no-treatment control.[9] | [9] |
Mechanisms of Synergy
This compound's primary mechanism of disrupting the outer membrane of P. aeruginosa is the key to its synergistic potential. This disruption facilitates the entry of other antibiotics and enhances their efficacy through various mechanisms.
-
Increased Outer Membrane Permeability : By inhibiting LptD and disrupting LPS assembly, this compound compromises the integrity of the outer membrane.[2][7] This creates openings for other antibiotics, such as β-lactams, to bypass this critical barrier and reach their periplasmic targets.[2][8]
-
Enhanced Membrane Potential and Aminoglycoside Uptake : this compound has been shown to enhance bacterial respiration, which in turn increases the membrane potential.[1][5] This heightened electrochemical gradient facilitates the uptake of positively charged aminoglycosides like tobramycin and amikacin.[1][5]
-
Inhibition of Drug Efflux : Evidence suggests that this compound can suppress drug efflux pumps in P. aeruginosa.[3][6] This leads to a higher intracellular concentration of antibiotics like ciprofloxacin, thereby enhancing their bactericidal effect.[3][6]
Experimental Protocols
The following section details the methodologies employed in the key studies cited, providing a framework for reproducibility and further investigation.
In Vitro Time-Kill Assays
-
Bacterial Strains and Growth Conditions : Studies typically utilize the reference strain P. aeruginosa PA14 and various clinical isolates.[1][2][6] Bacteria are grown in standard laboratory media such as Mueller-Hinton Broth (MHB) or Lysogeny Broth (LB).[10][11]
-
Antibiotic Concentrations : this compound is often used at a concentration of 0.5 µg/mL.[1][6] Partner antibiotics are used at sub-clinical breakpoint concentrations, for instance, tobramycin at 0.75 µg/mL, amikacin at 1 µg/mL, and ciprofloxacin at 0.25 µg/mL.[1][6]
-
Time-Kill Kinetics : Bacterial cultures are treated with single antibiotics or combinations. At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), samples are taken, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).[10]
Murine Acute Pneumonia Model
-
Animal Model : Typically, specific-pathogen-free mice are used. The animal studies are conducted following approved protocols from institutional animal care and use committees.[8]
-
Infection Protocol : Mice are intranasally inoculated with a specific dose of P. aeruginosa, for example, 4 × 106 CFU.[1][2][6]
-
Treatment Regimen : Three hours post-infection, treatments (this compound alone, partner antibiotic alone, or the combination) are administered, often intranasally.[1][2][6] Example doses include this compound at 0.25 mg/kg, amikacin at 35 mg/kg, ciprofloxacin at 0.5 mg/kg, and ceftazidime/avibactam at 7.5 mg/kg/1.875 mg/kg.[1][2][6]
-
Outcome Measurement : After a defined period (e.g., 13 or 16 hours), mice are euthanized, and their lungs are harvested to determine the bacterial load (CFU per lung).[2][6]
Conclusion
The collective evidence strongly supports the synergistic potential of this compound in combination with several standard-of-care antibiotics against P. aeruginosa. The disruption of the outer membrane by this compound appears to be the central mechanism driving these synergistic interactions, leading to enhanced antibiotic uptake and efficacy. Both in vitro and in vivo data demonstrate significant reductions in bacterial load with combination therapies compared to monotherapies. These findings underscore the promise of this compound-based combination therapies as a novel strategy to combat challenging P. aeruginosa infections, particularly those caused by multidrug-resistant strains. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these combinations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound promotes the killing efficacies of aminoglycoside antibiotics against Pseudomonas aeruginosa by enhancing membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
Murepavadin: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of Murepavadin, a novel antibiotic, with other existing antimicrobial agents. The data presented is compiled from various in-vitro studies to offer an objective overview of this compound's performance against Pseudomonas aeruginosa, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Executive Summary
This compound, a first-in-class peptidomimetic, targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of Pseudomonas aeruginosa.[1][2][3] This unique mechanism of action suggests a low probability of cross-resistance with other antibiotic classes that target different cellular pathways.[4][5] Preclinical studies and clinical trials have demonstrated this compound's potent activity against a broad panel of clinical isolates, including strains resistant to carbapenems and colistin.[1][6] While instances of resistance to this compound have been documented, they are often associated with mutations in genes involved in LPS biosynthesis and transport, such as lpxL1, lpxL2, bamA, lptD, and msbA.[7][8]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other comparator antibiotics against various Pseudomonas aeruginosa isolates. The data highlights this compound's consistent potency, even against resistant phenotypes.
| Antibiotic | Organism Collection | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | 1,219 clinical isolates | 0.12 | 0.12 | [1] |
| Colistin | 1,219 clinical isolates | 1 | 1 | [1] |
| Polymyxin B | 1,219 clinical isolates | 0.5 | 1 | [1] |
| This compound | Cystic Fibrosis isolates (Broth microdilution) | 0.125 | 2 | [7] |
| This compound | Cystic Fibrosis isolates (Agar dilution) | 4 | 32 | [7] |
| This compound | XDR isolates | 0.12 | 0.25 | [9] |
| Colistin | XDR isolates | 1 | 2 | [9] |
| Ceftolozane/tazobactam | XDR isolates | 2 | >32 | [9] |
| Tobramycin | XDR isolates | 8 | >8 | [9] |
| This compound | MDR isolates | 0.12 | 0.25 | [1] |
| This compound | XDR isolates | 0.12 | 0.25 | [1] |
Experimental Protocols
The majority of the cited studies utilized standard methodologies for antimicrobial susceptibility testing, primarily broth microdilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a reference method for determining the MIC of an antimicrobial agent.[1][10]
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared to a 0.5 McFarland turbidity standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and comparator antibiotics are prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11][12]
-
Quality Control: Reference strains, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[1][10]
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in cross-resistance studies and the mechanism of this compound, the following diagrams are provided.
Conclusion
The available data strongly indicates that this compound possesses a favorable cross-resistance profile. Its novel mechanism of action targeting the LptD protein in P. aeruginosa distinguishes it from all other classes of antibiotics, resulting in retained activity against MDR and XDR strains.[1][10] While resistance to this compound can develop through mutations in genes related to LPS synthesis and transport, these mutations do not typically confer resistance to other antibiotic classes.[7][8] Further research and clinical surveillance are essential to continuously monitor the evolution of resistance and to fully understand the clinical implications of this compound's unique properties. It is important to note that while preclinical and early clinical data are promising, the development of intravenous this compound was halted in a Phase III trial due to a higher-than-expected rate of acute kidney injury in a specific patient population.[13] The inhaled formulation is still under investigation for the treatment of P. aeruginosa lung infections in cystic fibrosis patients.[14][15]
References
- 1. Antimicrobial Activity of this compound Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux | MDPI [mdpi.com]
- 6. This compound: a new antibiotic class in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences [frontiersin.org]
- 12. Unravelling the mechanisms causing this compound resistance in Pseudomonas aeruginosa: lipopolysaccharide alterations and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labiotech.eu [labiotech.eu]
- 14. This compound Enhances the Killing Efficacy of Ciprofloxacin against Pseudomonas aeruginosa by Inhibiting Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Murepavadin: A Targeted Approach Against Multi-Drug Resistant Pseudomonas aeruginosa
A comparative analysis of the novel antibiotic Murepavadin against standard-of-care treatments for multi-drug resistant (MDR) Pseudomonas aeruginosa infections, supported by experimental data and detailed methodologies.
The rise of multi-drug resistant (MDR) Pseudomonas aeruginosa poses a significant threat to global health, creating an urgent need for novel antibiotics with alternative mechanisms of action. This compound (POL7080) is a first-in-class outer membrane protein targeting antibiotic specifically designed to combat P. aeruginosa infections.[1] This guide provides a comprehensive evaluation of this compound's activity against MDR P. aeruginosa, comparing its efficacy with other antibiotics and detailing the experimental protocols used to generate this data.
Mechanism of Action: A Novel Target
This compound exhibits a unique mechanism of action by targeting the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[2][3] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to the accumulation of LPS in the periplasm, ultimately causing cell death.[3][4] This targeted approach is highly specific to P. aeruginosa and is a key differentiator from many broad-spectrum antibiotics.[5]
Caption: Mechanism of action of this compound.
In Vitro Activity: Potent and Specific
This compound has demonstrated potent in vitro activity against a large number of clinical isolates of P. aeruginosa, including strains resistant to multiple other classes of antibiotics. Surveillance studies have consistently reported low MIC90 values for this compound, often significantly lower than those of comparator antibiotics.
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.12 | 0.12 - 0.25 |
| Colistin (B93849) | 1 | 2 |
| Ceftolozane/tazobactam | 2 | >32 |
| Tobramycin | 8 | >8 |
| Meropenem (B701) | 8 | >16 |
| Ciprofloxacin | 0.12 | >8 |
| Ceftazidime (B193861) | 2 | >32 |
This table summarizes data from multiple sources.[2][4][6][7]
Importantly, no cross-resistance has been observed between this compound and other antimicrobial agents, underscoring its novel mechanism of action.[2] this compound retains its potent activity against extensively drug-resistant (XDR) isolates, including those resistant to colistin and ceftolozane/tazobactam.[6]
In Vivo Efficacy: Promising Results in Preclinical Models
Preclinical studies in various murine infection models have shown the in vivo efficacy of this compound in treating MDR P. aeruginosa infections. These models are crucial for evaluating the potential clinical utility of new antibiotics.
| Antibiotic | Murine Model | Efficacy Metric | Key Findings |
| This compound | Lung Infection | Bacterial Load Reduction | Significant reduction in bacterial burden in the lungs.[8] |
| This compound | Thigh Infection | Bacterial Load Reduction | Dose-dependent reduction in bacterial counts in thigh muscle. |
| This compound | Sepsis | Survival Rate | Improved survival rates compared to untreated controls.[1] |
| Colistin | Lung Infection | Bacterial Load Reduction | Reduction in bacterial burden, particularly when administered intranasally.[1][5] |
| Meropenem | Lung Infection | Bacterial Load Reduction & Survival | High doses showed a significant decrease in bacterial counts and improved survival against meropenem-resistant strains.[2][4] |
| Ceftazidime/avibactam | Lung Infection | Bacterial Load Reduction | Effective against isolates with MICs up to 32 µg/mL.[9] |
Experimental Protocols
Standardized methodologies are critical for the accurate evaluation and comparison of antimicrobial agents. The following sections outline the typical protocols used in the assessment of this compound's efficacy.
In Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentration (MIC) of this compound and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
-
Preparation of Inoculum: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Murine Infection Models
Murine models of infection are instrumental in assessing the in vivo efficacy of new antibiotics. Common models used for P. aeruginosa include the lung, thigh, and sepsis models.
General Workflow for In Vivo Efficacy Studies:
Caption: Experimental workflow for in vivo antibiotic efficacy testing.
Murine Lung Infection Model:
-
Induction of Neutropenia (Optional): Mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) to mimic an immunocompromised state.[3]
-
Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of MDR P. aeruginosa.
-
Treatment: At a specified time post-infection, treatment with this compound or a comparator antibiotic is initiated, typically via intravenous or subcutaneous administration.
-
Endpoint: At a predetermined time point, mice are euthanized, and their lungs are harvested to determine the bacterial burden (CFU/lung). Survival rates are also monitored over a set period.[5][12]
Murine Thigh Infection Model:
-
Induction of Neutropenia: As described for the lung infection model.
-
Infection: A localized infection is established by injecting a suspension of MDR P. aeruginosa into the thigh muscle of the mice.
-
Treatment: Antibiotic therapy is administered at a set time after infection.
-
Endpoint: After a defined treatment period, the infected thigh muscle is excised, homogenized, and plated to quantify the bacterial load (CFU/gram of tissue).[13]
Murine Sepsis Model:
-
Infection: Sepsis is induced by intraperitoneal injection of a lethal dose of MDR P. aeruginosa.
-
Treatment: Antibiotic treatment is administered at a specified time post-infection.
-
Endpoint: The primary endpoint is the survival rate of the mice over a period of several days.[14]
Conclusion
This compound represents a significant advancement in the fight against MDR P. aeruginosa. Its novel mechanism of action, potent in vitro activity, and promising in vivo efficacy make it a valuable candidate for the treatment of serious infections caused by this challenging pathogen. The data presented in this guide, gathered through standardized and reproducible experimental protocols, provide a strong foundation for the continued clinical development of this compound. Further research and clinical trials are warranted to fully elucidate its therapeutic potential and place in the clinical armamentarium against MDR P. aeruginosa.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy of High-Dose Meropenem (Six Grams per Day) in Treatment of Experimental Murine Pneumonia Induced by Meropenem-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of humanized high dose meropenem and comparators against Pseudomonas aeruginosa isolates producing verona integron-encoded metallo-β-lactamase (VIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse thigh model of infection. [bio-protocol.org]
- 8. karger.com [karger.com]
- 9. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Broth Microdilution Assay [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Colistin loading dose enhanced antimicrobial activity for in vivo mouse thigh infection model with Pseudomonas aeruginosa with highly antimicrobial resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyocin efficacy in a murine model of Pseudomonas aeruginosa sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Murepavadin's immunomodulatory effects in vitro and in vivo
A deep dive into the in vitro and in vivo immunomodulatory properties of the novel antibiotic Murepavadin, benchmarked against established anti-pseudomonal agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
This compound, a novel peptidomimetic antibiotic, exhibits a dual mechanism of action against Pseudomonas aeruginosa. Beyond its direct bactericidal activity targeting the lipopolysaccharide transport protein LptD, this compound possesses significant immunomodulatory properties.[1] This guide provides a comparative analysis of these effects, with a focus on in vitro and in vivo evidence, placing this compound in context with other antibiotics such as ciprofloxacin (B1669076), tobramycin (B1681333), and colistin (B93849).
In Vitro Immunomodulatory Profile: Mast Cell Activation
A key aspect of this compound's immunomodulatory action is its ability to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its ortholog MrgprB2 in mice.[1][2] This interaction triggers a signaling cascade leading to mast cell degranulation and the release of various pro-inflammatory mediators.
Comparative Data: this compound vs. Ciprofloxacin
Ciprofloxacin, a fluoroquinolone antibiotic, has also been shown to induce mast cell degranulation via the MRGPRX2 receptor, making it a relevant comparator for this compound's immunomodulatory effects.[2][3][4]
| Parameter | This compound | Ciprofloxacin | Tobramycin | Colistin |
| Mast Cell Degranulation | Induces degranulation via MRGPRX2.[1] | Induces degranulation via MRGPRX2.[2][4] | Does not directly induce degranulation, but is taken up by degranulating mast cells.[5] | Primarily modulates cytokine responses to bacterial stimuli, no direct evidence of mast cell degranulation.[6][7][8] |
| Cytokine Release | Stimulates release of IL-8, CCL3, and TNF-α from mast cells.[9] | Known to have broad immunomodulatory effects, including modulation of cytokine production, but specific data on mast cell cytokine release is less defined compared to this compound.[3] | Limited direct effect on cytokine release from mast cells. | Modulates cytokine production (e.g., IL-1β, TNF-α, IL-8, IL-6) in mononuclear cells in response to bacterial components.[6][7] |
In Vivo Validation: Increased Vascular Permeability
The in vitro observation of mast cell degranulation by this compound translates to a measurable physiological response in vivo. Activation of mast cells leads to the release of vasoactive mediators, resulting in increased vascular permeability. This effect is a hallmark of the initiation of an inflammatory response aimed at recruiting immune cells to the site of infection. This compound has been shown to cause a significant increase in vascular permeability in wild-type mice, an effect that is absent in mice lacking the MrgprB2 receptor.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced mast cell activation and a typical experimental workflow for assessing its immunomodulatory effects.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from studies investigating this compound-induced mast cell activation.[9]
-
Cell Culture: Human mast cell line LAD2 or rat basophilic leukemia (RBL-2H3) cells stably expressing human MRGPRX2 are cultured in appropriate media.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells per well and washed with HEPES buffer.
-
Stimulation: Cells are stimulated with varying concentrations of this compound or comparator antibiotic (e.g., ciprofloxacin) for 30 minutes at 37°C. A positive control (e.g., compound 48/80) and a negative control (buffer alone) are included. Total β-hexosaminidase release is determined by lysing a set of unstimulated cells with 0.1% Triton X-100.
-
Enzyme Reaction: An aliquot of the supernatant from each well is transferred to a new plate and incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) for 1 hour at 37°C.
-
Quantification: The reaction is stopped, and the absorbance is measured at 405 nm. The percentage of degranulation is calculated as the ratio of β-hexosaminidase released in response to the stimulus versus the total amount in the cell lysate.
In Vitro Cytokine Release Assay (ELISA)
This protocol is based on methods used to measure cytokine release following this compound treatment.[9]
-
Cell Culture and Stimulation: LAD2 cells are seeded at a density of 3 x 105 cells/mL and stimulated with the test compounds (this compound or comparators) for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the cell-free supernatants are collected.
-
ELISA: The concentrations of IL-8, CCL3, and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.
-
Data Analysis: A standard curve is generated using recombinant cytokines to determine the concentration of each cytokine in the samples.
In Vivo Vascular Permeability Assay
This protocol is derived from in vivo studies on this compound's effects.[10][11][12]
-
Animal Model: Wild-type and MrgprB2 knockout mice are used to demonstrate receptor-specific effects.
-
Dye Injection: Evans Blue dye (e.g., 0.5% solution in PBS) is injected intravenously into the mice. Evans Blue binds to serum albumin and will extravasate into tissues where vascular permeability is increased.
-
Test Compound Injection: this compound or a control vehicle (PBS) is injected intradermally at a specific site.
-
Tissue Collection: After a defined period (e.g., 30 minutes), the mice are euthanized, and the skin at the injection site is excised.
-
Dye Extraction and Quantification: The excised tissue is incubated in formamide (B127407) to extract the Evans Blue dye. The absorbance of the formamide extract is measured spectrophotometrically (around 620 nm), and the amount of dye extravasated is quantified, serving as a measure of vascular permeability.
Conclusion
This compound distinguishes itself from many conventional antibiotics through its direct immunomodulatory activity, primarily mediated by the activation of the MRGPRX2 receptor on mast cells. This leads to mast cell degranulation, cytokine release, and increased vascular permeability, which can contribute to the host's innate immune response against P. aeruginosa. While ciprofloxacin shares a similar mechanism of mast cell activation via MRGPRX2, other anti-pseudomonal agents like tobramycin and colistin appear to exert their immunomodulatory effects through different pathways. The data and protocols presented in this guide provide a framework for the continued investigation and comparison of the immunomodulatory properties of this compound and other antimicrobial agents.
References
- 1. This compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-arrestin-2 expressed in mast cells regulates ciprofloxacin-induced pseudo-allergy and IgE-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Arrestin2 expressed in mast cells regulates ciprofloxacin-induced pseudoallergy and IgE-mediated anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of aminoglycoside antibiotics by degranulating mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of colistin on host responses against carbapenem-resistant Klebsiella pneumoniae biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunomodulatory Effect of Colistin and its Protective Role in Rats with Methicillin-Resistant Staphylococcus aureus-induced Pneumonia [frontiersin.org]
- 8. Anti‐inflammatory and immunoregulatory effects of colistin sulphate on human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Small Molecule Host Defense Peptide Mimetic, Activates Mast Cells via MRGPRX2 and MrgprB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Murepavadin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While Murepavadin is classified as a non-hazardous substance, adherence to established disposal protocols is essential. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for non-hazardous laboratory waste.
This compound Safety and Classification
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for its disposal route. However, it is crucial to always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
| Chemical Information | Data |
| Product Name | This compound (TFA) |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| GHS Label Elements | Not a hazardous substance or mixture[1] |
| Other Hazards | None[1] |
Experimental Protocols for Disposal
As a non-hazardous chemical, no specific experimental protocols for the inactivation or neutralization of this compound are required before disposal. The primary focus is on proper segregation and disposal in accordance with institutional and local guidelines for non-hazardous waste.
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of this compound. Always prioritize your institution's specific waste management protocols.
For Solid this compound Waste:
-
Consult Institutional Guidelines: Before proceeding, review your organization's policies for the disposal of non-hazardous solid chemical waste.
-
Segregation: Ensure that the solid this compound waste is not mixed with any hazardous materials.
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-Hazardous Solid Waste)."
-
Final Disposal: Following institutional guidelines, this may involve placing the sealed container directly into a designated dumpster for non-hazardous waste. Avoid disposing of chemical waste in standard laboratory trash bins that are handled by custodial staff.
For Liquid this compound Solutions (Aqueous):
-
Seek EHS Approval: Many institutions require approval from the Environmental Health and Safety (EHS) department before any chemical is disposed of via the sanitary sewer.
-
Confirm Non-Hazardous Nature: Verify that the solution only contains this compound and water or another non-hazardous solvent.
-
Dilution: If approved for sink disposal, dilute the this compound solution with a large volume of water (at least 20 parts water to 1 part solution is a common recommendation).
-
Sink Disposal: Pour the diluted solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.
For Empty this compound Containers:
-
Thorough Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water for aqueous solutions).
-
Collection of Rinsate: The rinsate from the first rinse should be collected and disposed of as liquid this compound waste. Subsequent rinses can typically be disposed of down the drain.
-
Deface Label: Completely remove or obscure the original label on the container to prevent misidentification.
-
Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By following these guidelines and prioritizing your institution's specific protocols, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure laboratory environment.
References
Essential Safety and Operational Guidance for Handling Murepavadin
For researchers, scientists, and drug development professionals working with Murepavadin, a novel antibiotic, ensuring safe handling and proper disposal is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The following personal protective equipment is recommended when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or aerosols. |
| Body Protection | Laboratory coat | Should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | Use a NIOSH-approved respirator if there is a risk of aerosolization or if working in a poorly ventilated area. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.
Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly after handling.
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Spill Response Protocol
In the event of a this compound spill, a prompt and systematic response is necessary to mitigate any potential hazards.
Immediate Actions:
-
Alert others: Inform personnel in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Assess the situation: Determine the extent of the spill and any immediate risks.
The following flowchart outlines the procedural steps for cleaning up a this compound spill.
Disposal Plan
Contaminated materials, including used PPE, absorbent materials from spills, and empty containers, should be disposed of in accordance with institutional and local regulations for chemical waste. While this compound is not classified as hazardous, it is prudent to handle its waste with care to prevent environmental release.
Waste Disposal Steps:
-
Collect all contaminated solid waste in a designated, sealed container.
-
Label the container clearly as "this compound Waste" or as required by your institution's waste management guidelines.
-
Dispose of the waste through your institution's chemical waste disposal program.
-
For unused this compound solutions, consult your institution's guidelines for aqueous chemical waste. Do not pour down the drain unless explicitly permitted.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
